molecular formula C11H11NO2S B1584130 Ethyl 2-(benzo[d]thiazol-2-yl)acetate CAS No. 29182-42-1

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

货号: B1584130
CAS 编号: 29182-42-1
分子量: 221.28 g/mol
InChI 键: VYMJUZXFYAREJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJUZXFYAREJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326902
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-42-1
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOTHIAZOL-2-YL-ACETIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, a pivotal intermediate in synthetic organic and medicinal chemistry. The benzothiazole nucleus is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds.[1] This document delves into the principal synthetic methodologies for this key building block, offering mechanistic insights and practical, field-proven protocols. We will explore its detailed physicochemical and spectroscopic properties, which are crucial for its characterization and further functionalization. Finally, the guide will survey its applications as a versatile precursor for the development of novel therapeutic agents and functional materials, equipping researchers and drug development professionals with the foundational knowledge required to leverage this compound in their work.

Part 1: Synthesis Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability and cost of starting materials, desired scale, and reaction conditions. Here, we analyze the most prevalent and efficient routes.

Method 1: The Phillips Condensation Route

One of the most fundamental and direct methods for constructing the benzothiazole core is the condensation of 2-aminothiophenol with a suitable dicarbonyl compound, in this case, a malonic ester like diethyl malonate.[2] This approach builds the heterocyclic ring system and installs the acetate side chain in a single, efficient process.

Causality and Mechanistic Rationale: This reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-aminothiophenol by one of the ester groups of diethyl malonate. This is followed by an intramolecular cyclization where the thiol group attacks the newly formed amide carbonyl. The subsequent dehydration of the resulting hemiaminal-like intermediate drives the reaction forward, leading to the formation of the aromatic benzothiazole ring. This one-pot construction is atom-economical and serves as a robust method for accessing 2-substituted benzothiazoles.[2][3]

G cluster_0 Phillips Condensation Workflow start Start Materials: 2-Aminothiophenol Diethyl Malonate react Reaction: Heat under reflux (e.g., in Xylene) start->react Mix cyclize Mechanism: 1. Acylation 2. Intramolecular Cyclization 3. Dehydration react->cyclize Thermal Energy workup Work-up: Cool, precipitate, filter solid cyclize->workup Reaction Completion purify Purification: Recrystallization workup->purify Crude Product product Final Product: This compound purify->product Pure Product

Caption: Workflow for the Phillips condensation synthesis.

Method 2: Nucleophilic Substitution from 2-Mercaptobenzothiazole

An alternative and widely used strategy involves the S-alkylation of 2-mercaptobenzothiazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[4][5] This method is particularly advantageous when 2-mercaptobenzothiazole is a readily available and inexpensive starting material.

Causality and Mechanistic Rationale: This reaction is a classic bimolecular nucleophilic substitution (SN2).[4] The thiol group of 2-mercaptobenzothiazole is first deprotonated by a base (e.g., triethylamine, potassium carbonate) to form a highly nucleophilic thiolate anion.[4] This thiolate then attacks the electrophilic methylene carbon of the ethyl haloacetate, displacing the halide ion and forming the C-S bond. The choice of a relatively weak base is sufficient due to the acidity of the thiol proton, and the reaction typically proceeds with high yield under mild conditions.[4] While this method synthesizes an isomer, Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, it is a crucial related compound and its synthesis highlights a key reactivity pattern of the benzothiazole scaffold.[4] To obtain the target compound, one would typically start with a different precursor, like 2-chlorobenzothiazole, and react it with the enolate of ethyl acetate. However, the foundational methods often involve the condensation of 2-aminothiophenols.[1]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂S[6]
Molecular Weight 221.28 g/mol [1][6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 145 °C @ 1.5 mmHg[7]
Density 1.260 ± 0.06 g/cm³ (Predicted)[7]
pKa 0.72 ± 0.10 (Predicted)[7]
Solubility Soluble in ethanol, ether[7]
Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1732-1737 cm⁻¹.[1][4] Additional characteristic peaks arise from the C-N and C=C vibrations within the benzothiazole aromatic system.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals: a triplet around 1.3 ppm (3H) for the methyl protons of the ethyl group, a quartet around 4.2 ppm (2H) for the methylene protons of the ethyl group, a singlet around 4.0 ppm (2H) for the methylene protons adjacent to the benzothiazole ring, and a complex multiplet pattern in the aromatic region (7.3-8.1 ppm, 4H) corresponding to the protons on the benzene ring.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon spectrum will display a signal for the ester carbonyl carbon around 168 ppm. The carbons of the ethyl group will appear around 14 ppm (CH₃) and 62 ppm (CH₂). The methylene carbon attached to the ring will be found around 35 ppm, with the remaining signals appearing in the aromatic region (120-154 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of the compound.

Chemical Reactivity

The reactivity of this compound is governed by three primary sites: the ester functional group, the active methylene group, and the benzothiazole ring system. This multi-faceted reactivity makes it a highly versatile synthetic intermediate.[1]

Caption: Key sites of chemical reactivity. (Note: Image placeholder would be replaced with the molecule's structure).

Part 3: Applications in Research and Development

The true value of this compound lies in its role as a scaffold for constructing more complex molecules with significant biological or material properties.[1][7]

Core Scaffold for Drug Discovery

The benzothiazole moiety is a cornerstone in medicinal chemistry, and derivatives of this compound have been investigated for a wide spectrum of pharmacological activities.

  • Precursor to Bioactive Hydrazides: A primary application is its conversion to 2-(benzo[d]thiazol-2-yl)acetohydrazide via reaction with hydrazine hydrate.[2][4] This hydrazide is a critical intermediate, readily condensed with various aldehydes and ketones to form Schiff bases or cyclized to generate other heterocyclic systems like pyrazoles and oxadiazoles, many of which exhibit significant bioactivity.[4]

  • Reported Biological Activities of Derivatives: The structural framework derived from this compound is present in compounds reported to have a range of therapeutic properties, including:

    • Antimicrobial and Antifungal Activity [1][4]

    • Anti-inflammatory and Analgesic Properties [4]

    • Anticancer and Anti-proliferative Effects [3]

    • Anticonvulsant and Anti-HIV potential [4][8]

Applications in Materials Science

Derivatives of benzothiazole are known for their unique photophysical properties. The extended π-system of the benzothiazole ring makes it a useful component in the design of fluorescent probes and dyes.[9] For example, derivatives have been investigated for their ability to exhibit enhanced fluorescence upon binding to biological targets like amyloid fibrils, making them valuable tools in diagnostics and imaging.[9]

Part 4: Detailed Experimental Protocol

This section provides a trusted, step-by-step protocol for the synthesis of this compound via the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate, a common related synthesis that illustrates the principles involved.

Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [4]

Materials:

  • 2-Mercaptobenzothiazole (1.67 g, 0.01 mol)

  • Ethyl chloroacetate (1.23 g, 1.1 mL, 0.01 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.69 g, 0.005 mol) or Triethylamine (1.4 mL, 0.01 mol)

  • Acetone or DMF (45 mL)

  • Diethyl ether

  • Ice-cold water

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-mercaptobenzothiazole (0.01 mol) and acetone (or DMF) (45 mL). Stir the mixture at room temperature for 15-20 minutes to achieve dissolution.

  • Base Addition: Add the base (anhydrous potassium carbonate or triethylamine) to the solution. Stir for an additional 20 minutes. The base acts to deprotonate the thiol, generating the nucleophilic thiolate.

  • Substrate Addition: Add ethyl chloroacetate dropwise to the stirring mixture over a period of 15 minutes.

  • Reaction: Attach the reflux condenser and heat the reaction mixture to reflux (for acetone) or 60-65 °C (for DMF).[4] Maintain heating for 6-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by distillation or under reduced pressure using a rotary evaporator.

  • Precipitation & Extraction: Pour the remaining residue into a beaker containing ice-cold water with vigorous stirring. If an oil separates, transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as a brown oil.[4] Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its straightforward synthesis, well-characterized properties, and reactive handles make it an ideal starting point for creating molecular diversity. As research continues to uncover the vast therapeutic potential of benzothiazole-containing compounds, the importance of this foundational building block in driving innovation in drug discovery and materials science is set to grow even further.

References

An In-Depth Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzothiazole Scaffold

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a vital organic intermediate characterized by the fusion of a benzene ring and a thiazole ring. This benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4][5][6] The title compound, with the CAS Number 29182-42-1 , serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[7][8] Its unique structural and electronic properties make it a subject of significant interest for researchers in drug discovery and development.[7] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a focus on insights relevant to the scientific community.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzothiazole ring system connected at the 2-position to an ethyl acetate group via a methylene bridge.

Molecular Formula: C₁₁H₁₁NO₂S[9]

Molecular Weight: 221.28 g/mol [9]

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of a benzothiazole precursor with an ethyl haloacetate. A prevalent method involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate.[10]

Reaction Mechanism

The reaction proceeds via a typical Sₙ2 mechanism. The thiol group of 2-mercaptobenzothiazole, being a potent nucleophile, attacks the electrophilic carbon of ethyl chloroacetate, leading to the displacement of the chloride leaving group.[10] The use of a base, such as triethylamine or potassium carbonate, is crucial to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the reaction.[10]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation from established methodologies.[10]

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (0.01 mol) in anhydrous acetone.

  • Add anhydrous potassium carbonate (0.015 mol) to the solution and stir the mixture for 30 minutes at room temperature.

  • To the stirred suspension, add ethyl chloroacetate (0.011 mol) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure to remove the acetone.

  • The resulting crude product is poured into crushed ice with stirring, leading to the precipitation of the solid product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 29182-42-1--INVALID-LINK--
Molecular Formula C₁₁H₁₁NO₂S--INVALID-LINK--
Molecular Weight 221.28 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid or solid--INVALID-LINK--
Boiling Point 145 °C at 1.5 mmHg--INVALID-LINK--
Solubility Soluble in ethanol, ether, and other organic solvents.--INVALID-LINK--
pKa (Predicted) 0.72 ± 0.10--INVALID-LINK--

Applications in Drug Discovery and Development

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[1][7] The benzothiazole nucleus is a well-established pharmacophore found in drugs with a broad spectrum of activities.[3][4][5][6][7]

Precursor to Bioactive Molecules

The ester functionality of this compound can be readily converted into other functional groups, such as hydrazides, which are then used to construct more complex heterocyclic systems.[7] These derivatives have been investigated for a variety of pharmacological activities, including:

  • Anticancer Activity: Numerous benzothiazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[1][5][6]

  • Antimicrobial Activity: The benzothiazole scaffold is a key component in many compounds exhibiting significant antibacterial and antifungal properties.[3][4][5][10]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic effects.[3][6][10]

  • Antiviral and Antimalarial Activity: Research has also explored the potential of benzothiazole-containing compounds as antiviral and antimalarial agents.[4][5]

Caption: Synthetic pathways from this compound to bioactive compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Irritant: Causes skin, eye, and respiratory tract irritation.[11]

  • Harmful: May be harmful if swallowed or inhaled.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[12]

  • Avoid contact with skin and eyes.[11][12] In case of contact, rinse immediately with plenty of water and seek medical advice.[11]

  • Wash hands thoroughly after handling.[12]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13][14]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, coupled with the versatility of its chemical transformations, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers aiming to leverage this powerful scaffold in the development of novel therapeutic agents.

References

Ethyl 2-(benzo[d]thiazol-2-yl)acetate: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Core and the Strategic Importance of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

The benzothiazole moiety is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant agents.[3][4] The unique electronic properties and rigid planar structure of the benzothiazole ring system allow for specific interactions with various biological targets. This has led to the development of FDA-approved drugs and a plethora of candidates in clinical trials.[1][2]

Within the expansive family of benzothiazole derivatives, this compound (Compound 1 ) emerges as a particularly valuable and versatile intermediate. Its strategic importance lies in the convergence of two key reactive centers: the established benzothiazole nucleus and a highly activated methylene group, flanked by the heterocyclic ring and an ester carbonyl. This "active methylene" group serves as a nucleophilic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, characterization, reactivity, and synthetic applications of this pivotal building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its reaction products.

PropertyValueSource
CAS Number 29182-42-1[5]
Molecular Formula C₁₁H₁₁NO₂S[5]
Molecular Weight 221.28 g/mol [5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 145 °C / 1.5 mmHg[4]
Density 1.260 ± 0.06 g/cm³ (Predicted)[4]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band around 1732 cm⁻¹ , corresponding to the C=O stretching vibration of the ester functional group.[6] Additional characteristic peaks for the benzothiazole ring vibrations are also present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the downfield region of ~7.3-8.1 ppm as a multiplet. The ethyl ester group will exhibit a quartet for the O-CH₂ protons at approximately ~4.25 ppm and a triplet for the terminal CH₃ protons. The key active methylene protons (-CH₂-CO) are expected to appear as a singlet.[6]

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ester carbonyl carbon around 170 ppm . The aromatic carbons of the benzothiazole ring will resonate in the ~115-155 ppm region, while the aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: Methodologies and Experimental Protocol

The synthesis of this compound can be achieved through several routes, most commonly involving the condensation of a substituted benzothiazole precursor with an appropriate C2-electrophile. Greener synthetic approaches utilizing microwave irradiation and ultrasound have been developed to improve reaction times and yields.

Synthetic Workflow Diagram

cluster_0 Synthesis of this compound 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction Reaction 2-Mercaptobenzothiazole->Reaction Base (e.g., Triethylamine) Solvent (e.g., DMF) Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Reaction Product This compound Reaction->Product Nucleophilic Substitution (SN2)

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous thioether, Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, and illustrates a general procedure.[1]

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine or Potassium Carbonate

  • Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (0.01 mol) in a suitable solvent such as acetone or DMF.[1]

  • Addition of Base: Add a base such as triethylamine or potassium carbonate (0.005-0.01 mol) to the solution and stir for 30 minutes at room temperature. The base acts as a proton scavenger, facilitating the formation of the nucleophilic thiolate.[1]

  • Addition of Electrophile: To the stirred mixture, add ethyl chloroacetate (0.01 mol) dropwise over a period of 15 minutes.

  • Reaction: The reaction mixture is then heated to reflux (for acetone) or maintained at 60-65 °C (for DMF) for several hours (e.g., 14 hours).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. If a precipitate forms, it is collected by vacuum filtration. If an oil is obtained, the aqueous mixture is extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7]

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediates. Acetone is another suitable solvent, particularly for reactions involving potassium carbonate.

  • Base: Triethylamine or potassium carbonate are used to deprotonate the thiol of 2-mercaptobenzothiazole, generating the more nucleophilic thiolate anion required for the SN2 reaction with ethyl chloroacetate.

  • Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction, leading to a higher yield of the desired product in a shorter time frame.

The Chemistry of the Active Methylene Group: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its active methylene group. The protons on the carbon atom situated between the electron-withdrawing benzothiazole ring and the ester carbonyl group are acidic and can be readily removed by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of bond-forming reactions.

Knoevenagel Condensation

A classic application of the active methylene group is the Knoevenagel condensation, a reaction with an aldehyde or ketone catalyzed by a weak base.[8][9] This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

Reaction Mechanism:

  • Deprotonation: A base (e.g., piperidine, DBU) abstracts a proton from the active methylene group of this compound to form a resonance-stabilized enolate.[8][9]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[8]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base to yield a β-hydroxy compound.

  • Dehydration: The β-hydroxy compound undergoes base-induced dehydration to eliminate a molecule of water, resulting in the formation of an α,β-unsaturated product.[8]

Workflow for Knoevenagel Condensation:

cluster_1 Knoevenagel Condensation Start This compound Enolate Enolate Formation Start->Enolate Aldehyde Aldehyde/Ketone Addition Nucleophilic Addition Aldehyde->Addition Base Base Base->Enolate Enolate->Addition Dehydration Dehydration Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation workflow.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazines is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[10] this compound, being a β-keto ester equivalent, can be utilized in similar transformations to generate novel pyrazole-benzothiazole hybrids.

General Reaction Scheme:

The reaction proceeds via an initial condensation of hydrazine with the ketone (or in this case, the ester carbonyl), followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest due to their diverse biological activities. The ability to readily modify the core structure allows for the generation of large libraries of compounds for high-throughput screening.

Synthesis of Bioactive Hydrazides and their Derivatives

A key transformation of this compound is its conversion to 2-(benzo[d]thiazol-2-yl)acetohydrazide by reaction with hydrazine hydrate. This hydrazide is a versatile precursor for the synthesis of a wide range of heterocyclic systems, including pyridinones, which have shown promising anticancer activities.

Experimental Protocol for Hydrazide Synthesis:

  • Dissolve this compound in methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • The resulting precipitate of 2-(benzo[d]thiazol-2-yl)acetohydrazide can be collected by filtration, washed, and dried.[1]

Examples of Bioactive Derivatives
Derivative ClassSynthetic PrecursorBiological Activity
Pyridinones2-(benzo[d]thiazol-2-yl)acetohydrazideAnticancer
Triazoles2-(benzo[d]thiazol-2-yl)acetohydrazideAntimicrobial, Anticancer
α,β-Unsaturated EstersThis compoundIntermediates for various bioactive molecules

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic combination of a privileged benzothiazole core and a reactive methylene group provides a powerful platform for the construction of complex molecular architectures. The straightforward synthesis of this intermediate, coupled with the diverse reactivity of its active methylene group, makes it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of empowering scientists to fully exploit the synthetic potential of this important building block.

References

The Versatile Scaffold: A Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Core

Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen and sulfur-containing scaffolds being particularly prominent in the development of novel therapeutic agents.[1] Among these, the benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands out as a "privileged structure."[2][3] This scaffold is a key component in numerous natural and synthetic molecules, demonstrating a vast array of pharmacological properties.[4][5] The inherent aromaticity and planarity of the benzothiazole moiety, coupled with its ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[3][6]

This technical guide focuses on a particularly versatile class of benzothiazole derivatives originating from Ethyl 2-(benzo[d]thiazol-2-yl)acetate . This compound serves as a crucial intermediate, a versatile building block for the synthesis of a diverse library of derivatives with significant therapeutic potential.[3][7] We will delve into the synthesis of this core molecule and its subsequent derivatization, followed by a comprehensive exploration of the significant biological activities exhibited by these derivatives, including their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the structure-activity relationships, mechanisms of action, and experimental protocols associated with this promising class of compounds.

Synthesis of the Core Intermediate and Its Derivatives

The synthetic journey towards a diverse array of biologically active molecules begins with the efficient construction of the core intermediate, this compound, and its subsequent modifications.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate.[8][9] This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the thiol group of 2-mercaptobenzothiazole attacks the electrophilic carbon of ethyl chloroacetate.[8]

Experimental Protocol: Synthesis of this compound [8]

  • Materials and Reagents:

    • 2-Mercaptobenzothiazole

    • Ethyl chloroacetate

    • Triethylamine or Potassium Carbonate

    • Acetone or Dimethylformamide (DMF)

    • Sodium Bicarbonate solution

    • Ice

  • Procedure:

    • Dissolve 2-mercaptobenzothiazole in a suitable solvent such as acetone or DMF in a round-bottom flask.

    • Add a base, such as triethylamine or potassium carbonate, to the mixture and stir for a short period to facilitate the formation of the thiolate anion.[8]

    • Slowly add ethyl chloroacetate to the reaction mixture.

    • The reaction mixture is then typically heated to reflux for several hours to ensure completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled and poured over ice water.

    • The crude product is then worked up, often involving neutralization with a weak base like sodium bicarbonate, followed by extraction with an organic solvent.[8]

    • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Derivatization Strategies

The true potential of this compound lies in its versatility as a synthetic intermediate. The ester functional group is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the creation of large libraries of derivatives for biological screening.[3]

A primary derivatization pathway involves the conversion of the ethyl ester to a hydrazide by reacting it with hydrazine hydrate.[8][10] The resulting 2-(benzo[d]thiazol-2-yl)acetohydrazide is a valuable intermediate in its own right, readily reacting with various aldehydes and ketones to form Schiff bases, which can then be cyclized to form a variety of heterocyclic systems like 1,2,4-triazoles.[8]

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization Pathways 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_acetate This compound Acetohydrazide 2-(Benzo[d]thiazol-2-yl)acetohydrazide Hydrazine_hydrate Hydrazine_hydrate Aromatic_aldehydes Aromatic_aldehydes Schiff_bases Schiff Bases Heterocycles Diverse Heterocyclic Systems (e.g., 1,2,4-triazoles)

Biological Activities of this compound Derivatives

The structural modifications of the this compound scaffold have led to the discovery of derivatives with a broad spectrum of biological activities.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their potent antimicrobial properties against a range of pathogenic bacteria and fungi.[11][12] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as inhibiting enzymes like DNA gyrase and dihydropteroate synthase.[12][13]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole ring and the derivatized side chain play a crucial role in determining the antimicrobial potency. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) and nitro groups, on the aromatic rings often enhances the antimicrobial activity.[6][14]

Derivative Class Target Organism(s) Observed Activity (MIC) Reference(s)
Benzothiazole-thiazole hybridsS. aureus, M. tuberculosis, C. albicans3.90–15.63 µg/mL[6]
BenzothiazolylindenopyrazolesS. aureus, E. coli, C. albicans0.0127–0.0255 µmol/mL[14]
2-Mercaptobenzothiazole acetamidesGram-positive and Gram-negative bacteriaComparable to levofloxacin[3]
Benzothiazole clubbed isatin derivativesE. coli, P. aeruginosa3.1-6.2 µg/mL[13]

Experimental Protocol: In Vitro Antimicrobial Screening (Serial Dilution Method) [14]

  • Materials and Reagents:

    • Test compounds (benzothiazole derivatives)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient broth/agar for bacteria, Sabouraud dextrose broth/agar for fungi

    • Standard antibacterial drug (e.g., Ciprofloxacin)

    • Standard antifungal drug (e.g., Fluconazole)

    • Sterile microplates (96-well)

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a microplate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive controls (medium with inoculum and standard drug) and negative controls (medium with inoculum but no drug).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_targets Potential Enzyme Targets Benzothiazole_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase (DNA Replication) Benzothiazole_Derivative->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (Folate Synthesis) Benzothiazole_Derivative->DHPS Inhibition Other_Enzymes Other Essential Enzymes Benzothiazole_Derivative->Other_Enzymes Inhibition Bacterial_Cell Bacterial Cell DNA_Gyrase->Bacterial_Cell Disruption of DHPS->Bacterial_Cell Disruption of Other_Enzymes->Bacterial_Cell Disruption of

Anticancer Activity

The benzothiazole scaffold is a prominent feature in a multitude of compounds evaluated for their anti-tumor properties.[15][16] Derivatives of this compound have demonstrated significant potential as anticancer agents, often exerting their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and interference with DNA replication.[15][16][17]

The antiproliferative activity of these derivatives has been evaluated against a wide range of cancer cell lines.[17][18] SAR studies have indicated that substitutions on the benzothiazole nucleus and the side chain can significantly influence the cytotoxic potency and selectivity.[17][19] For instance, the introduction of certain substituted phenyl rings can lead to enhanced anticancer activity.[18]

Derivative Class Cancer Cell Line(s) Observed Activity (IC50/GI50) Reference(s)
Phenylacetamide derivativesPancreatic and paraganglioma cancer cellsLow micromolar concentrations[17]
Benzothiazole-acylhydrazonesVarious cancer cellsHigher antiproliferative activity than cisplatin[20]
Benzo[d]thiazole derivativesHepG2 (Liver cancer)IC50: 0.18-0.32 µM[21]
Naphthalimide derivativesHT-29, A549, MCF-7IC50: 3.72-7.91 µM[18]

One of the key mechanisms of action for many anticancer benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[20][22] This is often achieved by triggering intracellular signaling pathways that lead to cell cycle arrest and subsequent cell death.[15]

G cluster_pathway Apoptosis Induction Pathway Benzothiazole_Derivative Benzothiazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., Tyrosine Kinase) Benzothiazole_Derivative->Kinase_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Benzothiazole_Derivative->ROS_Generation DNA_Interaction DNA Interaction/ Topoisomerase Inhibition Benzothiazole_Derivative->DNA_Interaction Cancer_Cell Cancer Cell Apoptosis Apoptosis (Programmed Cell Death) Kinase_Inhibition->Apoptosis ROS_Generation->Apoptosis DNA_Interaction->Apoptosis Apoptosis->Cancer_Cell Induces in

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiazole derivatives have emerged as promising anti-inflammatory agents.[2][23] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2, and the modulation of inflammatory signaling pathways like NF-κB.[23][24]

Derivatives bearing sulfonamide and carboxamide moieties have shown significant in vivo anti-inflammatory activity, comparable to standard drugs like celecoxib.[25]

Derivative Class In Vivo Model Observed Activity Reference(s)
Benzothiazole sulfonamidesCarrageenan-induced rat paw edemaPotent anti-inflammatory activity[2]
Benzothiazole with benzenesulphonamide/carboxamideCarrageenan-induced rat paw edema64-80% inhibition[25]
2,6-disubstituted benzothiazolesIn vitro assaysGood to very good anti-inflammatory activity[2]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[26][27] The anticonvulsant drug Riluzole, which contains a benzothiazole moiety, highlights the potential of this scaffold in developing new treatments for epilepsy.[26]

The mechanism of anticonvulsant action is not fully elucidated for all derivatives but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.[27] SAR studies have indicated that the substitution pattern on the benzothiazole and associated aromatic rings is critical for anticonvulsant efficacy. For example, compounds with a p-Cl group on a benzene sulfonamide moiety have shown better activity.[26]

Derivative Class Anticonvulsant Test Model Observed Activity Reference(s)
Benzothiazole coupled sulfonamidesMaximal Electroshock (MES) & Pentylenetetrazole (PTZ)Potent anticonvulsant activity[26]
2-Aminobenzothiazole derivativesCarbonic anhydrase inhibitionStrong anticonvulsant effect[28]
Benzotriazoles with mercapto-triazoleMaximal Electroshock (MES)33-67% anticonvulsant protection[29]

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active compounds. The derivatives synthesized from this versatile intermediate have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The ease of synthesis and the potential for diverse functionalization make this class of compounds highly attractive for further investigation in medicinal chemistry and drug discovery.

Future research should focus on optimizing the lead compounds identified within each therapeutic area through further SAR studies and computational modeling. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most potent derivatives will be crucial for their advancement into preclinical and clinical development. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel and effective therapeutic agents to address a multitude of human diseases.

References

Spectroscopic Blueprint of a Versatile Heterocycle: A Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

In the landscape of modern medicinal and materials science, the benzothiazole scaffold stands as a cornerstone of molecular design. Its unique electronic properties and rigid bicyclic structure are integral to a vast array of biologically active agents and functional materials. This compound emerges as a particularly valuable derivative, serving as a key intermediate in the synthesis of more complex molecular architectures. Its structure marries the stable, electron-withdrawing benzothiazole core with a reactive ethyl acetate side chain, providing a versatile handle for a multitude of chemical transformations. This guide offers an in-depth analysis of the spectral characteristics of this compound, providing researchers and drug development professionals with a foundational understanding of its molecular identity.

Synthesis of this compound: A Reliable Protocol

A robust and frequently employed method for the synthesis of this compound involves the condensation reaction between 2-aminobenzenethiol and diethyl malonate. This reaction proceeds under reflux conditions, typically in a high-boiling solvent such as xylene, to yield the target compound with good efficiency.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzenethiol (1 equivalent) and diethyl malonate (1.5 equivalents) in xylene.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the xylene under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford this compound as a solid.

Spectroscopic Characterization: Deciphering the Molecular Structure

The structural elucidation of this compound is unequivocally established through a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers a complete picture of the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A prominent and strong absorption band is anticipated around 1735 cm⁻¹ , which is indicative of the C=O stretching vibration of the ethyl ester group.[2] This is a hallmark feature of the molecule. Further expected absorptions include those corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations of the benzothiazole ring system in the 1600-1450 cm⁻¹ region.

Functional Group Expected Absorption (cm⁻¹) Intensity
C=O (Ester)~1735Strong
C-H (Aromatic)>3000Medium
C=C, C=N (Aromatic)1600-1450Medium-Strong
C-O (Ester)1250-1000Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule, confirming their connectivity and chemical environment.

The proton NMR spectrum of this compound will display distinct signals for the protons of the ethyl acetate moiety and the aromatic protons of the benzothiazole ring.

  • Ethyl Group: The ethyl group will present as a characteristic triplet and quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.3 ppm , split by the adjacent methylene protons. The methylene protons (-OCH₂-) will appear as a quartet further downfield, around δ 4.3 ppm , due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Bridge: The two protons of the methylene group connecting the ester to the benzothiazole ring (-CH₂-) are expected to appear as a sharp singlet around δ 4.2 ppm .

  • Aromatic Protons: The four protons on the benzene ring of the benzothiazole system will resonate in the aromatic region, typically between δ 7.3 and 8.1 ppm . Due to the asymmetry of the substitution, they will likely appear as a complex multiplet.

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity Integration
-COOCH₂CH₃ ~1.3Triplet (t)3H
-CH₂ -CO~4.2Singlet (s)2H
-COOCH₂ CH₃~4.3Quartet (q)2H
Aromatic-H7.3 - 8.1Multiplet (m)4H

The carbon NMR spectrum will show distinct signals for each unique carbon atom in this compound.

  • Ethyl Group: The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 14 ppm . The methylene carbon (-OCH₂-) will be further downfield, around δ 62 ppm .

  • Methylene Bridge: The carbon of the methylene bridge (-CH₂-) is anticipated to resonate around δ 37 ppm .

  • Ester Carbonyl: The carbonyl carbon of the ester group (C=O) will be significantly downfield, expected in the range of δ 168-170 ppm .

  • Benzothiazole Carbons: The carbons of the benzothiazole ring system will appear in the aromatic region, typically between δ 121 and 154 ppm , with the carbon atom at the junction of the two rings and the carbon attached to the nitrogen and sulfur atoms having distinct chemical shifts.

Carbon Assignment Expected Chemical Shift (δ ppm)
-COOCH₂C H₃~14
-C H₂-CO~37
-COOC H₂CH₃~62
Aromatic-C121 - 127
Aromatic Quaternary-C135 - 154
C=N~165
C=O (Ester)~169

Structural Visualization

To further clarify the relationship between the spectral data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion: A Foundation for Future Discovery

The spectral data of this compound provides a definitive fingerprint for this valuable synthetic intermediate. A comprehensive understanding of its IR and NMR characteristics is paramount for researchers aiming to utilize this compound in the development of novel pharmaceuticals and advanced materials. The predictable and well-resolved signals in its spectra allow for straightforward reaction monitoring and quality control, ensuring the integrity of subsequent synthetic steps. This guide provides the foundational knowledge necessary to confidently work with this versatile building block, paving the way for future innovations in chemical science.

References

A Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] This privileged scaffold is present in a multitude of natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[2][3] The unique structural and electronic properties of the benzothiazole nucleus allow for diverse interactions with biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[3][4] Derivatives of benzothiazole have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

Ethyl 2-(benzo[d]thiazol-2-yl)acetate stands out as a key intermediate and a versatile building block in the synthesis of more complex and potent benzothiazole-based drug candidates.[7][8] Its strategic importance lies in the reactive handles it provides for molecular elaboration, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for desired biological effects. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves the condensation of 2-aminothiophenols with various electrophilic partners.[7] A common and efficient method is the reaction of 2-aminothiophenol with esters, such as ethyl cyanoacetate, diethyl malonate, or ethyl acetoacetate.[9] Another established route involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate.[10] Greener synthetic approaches, utilizing microwave and ultrasound irradiation, have also been developed to improve reaction times and yields.

From a chemical reactivity perspective, the methylene bridge (the -CH2- group) in this compound is particularly important. The electron-withdrawing nature of the adjacent benzothiazole ring and the ester group increases the acidity of the α-protons, facilitating the formation of a nucleophilic carbanion.[7] This reactivity is exploited in various condensation and substitution reactions to build more complex molecular architectures.[7]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC11H11NO2S[7]
Molecular Weight221.28 g/mol [7]
CAS Number29182-42-1[7]
AppearanceColorless to light yellow liquid[11]
SolubilitySoluble in ethanol, ether, and other organic solvents[11]
Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1732 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene protons, in addition to the aromatic protons of the benzothiazole ring. 13C NMR will confirm the presence of the ester carbonyl carbon, the methylene carbon, and the carbons of the benzothiazole system.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules.[7] Its derivatives have been extensively investigated for various therapeutic applications.

Anticancer Activity

Benzothiazole derivatives are widely explored for their anticancer potential.[12] Compounds derived from this compound have demonstrated cytotoxicity against various cancer cell lines, including breast, colon, lung, and liver cancer.[12][13] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.[7][14] Some derivatives have shown potent and broad-spectrum anticancer activities, with IC50 values in the nanomolar range against certain cell lines.[15]

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is a key component in many antimicrobial and antifungal agents.[2][16] Derivatives synthesized from this compound have shown promising activity against a range of bacteria and fungi.[10][17] For instance, certain benzothiazole derivatives have exhibited excellent inhibitory activity against Candida albicans and Cryptococcus neoformans.[18] The mechanism of antifungal action for some of these compounds is believed to involve the inhibition of enzymes like CYP51, which is crucial for fungal cell membrane synthesis.[18]

Other Therapeutic Areas

The versatility of the benzothiazole scaffold extends to a wide range of other therapeutic areas.[4][5] Derivatives have been investigated for their potential as:

  • Anti-inflammatory agents [2]

  • Anticonvulsants [2]

  • Antidiabetics [2]

  • Neuroprotective agents [4]

  • Antimalarials [2]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of benzothiazole derivatives.[19][20] Research has shown that substitutions at various positions of the benzothiazole ring system can significantly impact potency and selectivity.[21]

  • Position 2: The 2-position of the benzothiazole ring is a common site for modification. The introduction of different substituents at this position, often via the acetate side chain, can dramatically influence biological activity.[20] For example, the conversion of the ethyl ester to amides or hydrazides can lead to compounds with enhanced anticancer or antimicrobial properties.[22]

  • Benzene Ring Substitutions: Modifications on the benzene ring of the benzothiazole nucleus, such as the introduction of electron-withdrawing or electron-donating groups, can also modulate the pharmacological profile.[21]

The systematic exploration of SAR helps in the rational design of new benzothiazole derivatives with improved therapeutic potential.[18]

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of derivatives from this compound. Specific reaction conditions may need to be optimized for each derivative.

Step 1: Hydrolysis to 2-(Benzo[d]thiazol-2-yl)acetic acid

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

  • Add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the product.

Step 2: Amide Coupling

  • Suspend the 2-(Benzo[d]thiazol-2-yl)acetic acid in a suitable solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC).

  • Add a base (e.g., DIPEA, triethylamine).

  • Add the desired amine and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Derivative Synthesis 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Ethyl_2_BTA This compound Condensation->Ethyl_2_BTA Hydrolysis Hydrolysis Ethyl_2_BTA->Hydrolysis Carboxylic_Acid 2-(Benzo[d]thiazol-2-yl)acetic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Amine Amine Amine->Amide_Coupling Final_Compound Bioactive Derivative Amide_Coupling->Final_Compound

Caption: Synthetic pathway from starting materials to bioactive derivatives.

Biological Evaluation Workflow

G Synthesized_Compound Synthesized Derivative MTT_Assay In Vitro Cytotoxicity Assay (MTT) Synthesized_Compound->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. Its chemical reactivity allows for the generation of diverse libraries of benzothiazole derivatives, which have shown considerable promise in a variety of therapeutic areas, most notably in the development of novel anticancer and antimicrobial agents. A thorough understanding of its synthesis, chemical properties, and structure-activity relationships is crucial for medicinal chemists aiming to leverage the full potential of the benzothiazole scaffold in drug discovery and development. The continued exploration of this compound and its derivatives is expected to yield new and effective therapeutic agents to address unmet medical needs.

References

"Ethyl 2-(benzo[d]thiazol-2-yl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental chemical properties, established synthetic methodologies, reactivity, and its significant role as a versatile building block in the creation of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a molecule of significant interest due to the unique combination of the benzothiazole heterocycle and a reactive ethyl acetate side chain. This structure imparts a specific set of physicochemical properties that are crucial for its role in synthetic chemistry.

The fundamental molecular characteristics are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂S[1][2][3][4]
Molecular Weight 221.28 g/mol [1][2][4][5]
CAS Number 29182-42-1[1][2][3][5]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in ethanol, ether, and other common organic solvents[1]

The molecule's structure, featuring a fused aromatic system and an ester functional group, dictates its reactivity. The benzothiazole ring is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for further functionalization, making it a valuable scaffold in medicinal chemistry. The adjacent methylene group (-CH₂-) is activated by both the benzothiazole ring and the carbonyl group of the ester, rendering its protons acidic and making it a key site for a variety of chemical transformations.[5]

Synthesis and Mechanistic Considerations

The synthesis of the benzothiazole core is a foundational aspect of accessing compounds like this compound. The primary and most established methods involve the condensation of 2-aminothiophenols with various carboxylic acid derivatives.[5] However, for the title compound, a more direct and common laboratory-scale synthesis involves the nucleophilic substitution reaction outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing the title compound from 2-mercaptobenzothiazole, a common starting material. The causality behind this choice lies in the high nucleophilicity of the thiol group, which readily participates in Sₙ2 reactions.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone (10 mL/g), add a base such as potassium carbonate (1.5 eq). The base is crucial as it deprotonates the thiol, forming a highly nucleophilic thiolate anion.

  • Nucleophilic Addition: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature. The thiolate anion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a classic Sₙ2 reaction.[6]

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-65 °C) for several hours (e.g., 14 h) to ensure completion.[6] Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water.[6] This step precipitates the product and dissolves the inorganic salts. The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

The following diagram illustrates the workflow for this synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve 2-Mercaptobenzothiazole in Acetone B 2. Add K2CO3 (Base) to form thiolate A->B C 3. Add Ethyl Chloroacetate (dropwise) B->C D 4. Stir/Heat & Monitor via TLC C->D E 5. Quench with Ice Water D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography (if needed) I->J Crude Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate primarily due to the reactivity of its active methylene group and the ester functionality.[5] This dual reactivity allows it to serve as a precursor to a wide array of more complex heterocyclic systems, which are then evaluated for their biological potential.[5]

Key Reactions:
  • Hydrazide Formation: The most prominent reaction is the conversion of the ethyl ester to the corresponding acetohydrazide. This is achieved by reacting the compound with hydrazine hydrate.[5][6] The resulting 2-(benzo[d]thiazol-2-yl)acetohydrazide is a critical building block for synthesizing Schiff bases, pyrazoles, and other nitrogen-containing heterocycles.[6][7]

  • Condensation Reactions: The active methylene protons can be removed by a base, generating a carbanion. This nucleophile can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions (e.g., Knoevenagel condensation) to form new carbon-carbon bonds.[5]

  • Olefination Reactions: Derivatives of this compound, such as Ethyl (benzothiazol-2-ylsulfonyl)acetate, are used as reagents in modified Julia olefination reactions to produce α,β-unsaturated esters with high stereoselectivity.[8]

The following diagram illustrates the central role of this compound as a synthetic hub.

G cluster_reagents Reactants cluster_products Derivative Classes main This compound p1 Acetohydrazides main->p1 Ester Aminolysis p2 Condensation Products (α,β-unsaturated systems) main->p2 C-C Bond Formation p3 Sulfonyl Reagents (for Julia Olefination) main->p3 Side-chain Oxidation r1 Hydrazine Hydrate r2 Aldehydes/Ketones + Base r3 Oxidation

Caption: Reactivity and synthetic pathways from the core molecule.

Applications in Drug Development and Medicinal Chemistry

The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities.[7][9] Derivatives of this compound are frequently synthesized and screened for various pharmacological effects.

  • Anticancer Agents: Many benzothiazole-containing compounds have been investigated as potential anticancer drugs, with some acting as topoisomerase inhibitors.[9][10]

  • Antimicrobial and Antifungal Activity: The benzothiazole moiety is a core component of compounds showing significant antibacterial and antifungal properties.[9][11]

  • Enzyme Inhibition: Modified derivatives have been tested for their inhibitory activity against specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is relevant to diabetes and obesity.[7]

  • Other Therapeutic Areas: Research has explored benzothiazole derivatives for anti-inflammatory, antiviral, antidiabetic, and anticonvulsant activities.[9][11]

The significance of this compound lies in its ability to provide rapid access to libraries of novel benzothiazole derivatives. Researchers utilize it to create a diverse array of molecules that can be screened for new biological functions, driving the discovery of new lead compounds in drug development pipelines.[5]

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on a standard suite of analytical techniques.

  • Infrared (IR) Spectroscopy: A key diagnostic peak is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically appearing around 1730 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and a complex multiplet pattern for the protons on the benzo-fused ring.

    • ¹³C-NMR will display distinct resonances for the carbonyl carbon, the carbons of the benzothiazole ring, and the ethyl group carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

These analytical methods are essential for verifying the successful synthesis and purity of the target compound before its use in further synthetic steps or biological assays.[5]

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and develop robust formulations. This document outlines the theoretical underpinnings and practical methodologies for characterizing these essential parameters.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core linked to an ethyl acetate moiety.[2] The benzothiazole ring system is a privileged scaffold in many biologically active molecules.[2] The ester functional group provides a handle for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules.[2][3] Its utility spans from being a precursor for novel therapeutic agents to a component in the development of specialized materials.[1][2]

The compound typically appears as a colorless to light yellow liquid and is known to be soluble in common organic solvents such as ethanol and ether.[1][2] However, a detailed quantitative understanding of its solubility and stability profile is often required for advanced applications.

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in various experimental and formulation settings. For this compound, understanding its solubility in a range of solvents is crucial for reaction setup, purification, and formulation development.

Qualitative and Quantitative Solubility

Initial assessments indicate that this compound is soluble in organic solvents.[1] However, for scientific rigor, a quantitative determination is necessary. The following table outlines the common solvents for which solubility should be determined.

Solvent Class Specific Solvents Anticipated Solubility Application Relevance
Protic Polar Methanol, Ethanol, IsopropanolHighSynthesis, Purification (Crystallization)
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighStock solutions for biological screening, NMR
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Moderate to LowExtraction, Chromatography
Aqueous Water, Phosphate-Buffered Saline (PBS)LowRelevance for biological and environmental fate
Methodologies for Solubility Determination

Two primary types of solubility measurements are relevant in a research and development context: kinetic and thermodynamic solubility.[4][5][6]

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[5][7][8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [4][5][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of concentrations with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4][9]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent after an extended equilibration period and is a more accurate representation of true solubility.[6][10][11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [4][12]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with known concentrations of the compound is used for quantification.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical factor that can influence its storage, handling, and application. Degradation can lead to the formation of impurities, which may have altered chemical and biological properties.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated.[2]

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(benzo[d]thiazol-2-yl)acetic acid and ethanol.[2]

  • Oxidation: The thiazole ring and the methylene bridge can be susceptible to oxidation. Aerobic oxidation of a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been reported.[13]

  • Photodegradation: Benzothiazole derivatives can undergo photodegradation upon exposure to UV light.[14][15] Mechanisms can include photoisomerization and the formation of radical species.[14]

Stability Indicating Method (SIM) Development

A stability-indicating analytical method, typically an HPLC method, is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.[16][17][18]

Protocol: Development of a Stability-Indicating HPLC Method [16][19]

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions to intentionally generate degradation products.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 7 days.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from all the degradation products generated during the forced degradation studies. A gradient elution with a mobile phase consisting of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is often a good starting point.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Assessment

Once a validated stability-indicating method is in place, the long-term stability of this compound can be assessed under various storage conditions.

Protocol: Long-Term Stability Study

  • Sample Preparation: Prepare solutions of the compound in relevant solvents (e.g., DMSO for biological screening stocks, or a formulation vehicle).

  • Storage: Store the samples under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Elevated Temperature (e.g., 40°C)

    • Protected from light vs. exposed to light

  • Time Points: Analyze the samples at various time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Use the validated stability-indicating HPLC method to determine the concentration of the parent compound remaining and to detect the presence of any degradation products.

Practical Recommendations and Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective use in research and development.

  • For Synthetic Chemists: The solubility data will guide the choice of reaction and purification solvents. Awareness of thermal stability is crucial for designing reaction conditions, especially for reactions requiring elevated temperatures.

  • For Drug Discovery Scientists: Kinetic solubility in aqueous buffers provides an early indication of potential bioavailability issues. Stability in DMSO and assay buffers is critical for the integrity of high-throughput screening results.

  • For Formulation Scientists: Thermodynamic solubility is a key parameter for developing formulations. The stability profile under various conditions will inform the selection of excipients and storage conditions for the final product.

By systematically applying the methodologies outlined in this guide, researchers can generate a robust and comprehensive dataset for this compound, enabling its confident application in a wide range of scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Ethyl 2-(benzo[d]thiazol-2-yl)acetate serves as a highly versatile and strategic starting material for the synthesis of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of its reactivity and presents detailed protocols for its conversion into diverse molecular architectures, aimed at researchers and professionals in medicinal chemistry and drug development.

The key to the synthetic utility of this compound lies in its bifunctional nature: an ester group amenable to nucleophilic attack and an active methylene bridge with acidic α-protons, primed for deprotonation and subsequent condensation or cyclization reactions.[6] This document outlines three primary synthetic strategies leveraging this reactivity: Knoevenagel condensation, conversion to a versatile acetohydrazide intermediate, and cyclocondensation reactions to construct novel ring systems.

The Strategic Importance of this compound

This compound is more than a simple building block; it is a molecular linchpin. The electron-withdrawing nature of the adjacent benzothiazole ring significantly increases the acidity of the methylene protons (pKa ~13-15), making them readily accessible for base-mediated reactions.[6] This facilitates the formation of a nucleophilic carbanion, which is central to many carbon-carbon bond-forming reactions.

The logical flow for leveraging this starting material involves a few key transformations, which serve as gateways to a multitude of heterocyclic scaffolds.

G Start This compound Knoevenagel Knoevenagel Condensation (+ Aldehydes/Ketones) Start->Knoevenagel Strategy 1 Hydrazide Hydrazinolysis (+ Hydrazine Hydrate) Start->Hydrazide Strategy 2 Cyclo Cyclocondensation (+ Bifunctional Reagents) Start->Cyclo Strategy 3 Unsaturated α,β-Unsaturated Esters Knoevenagel->Unsaturated Acetohydrazide 2-(benzo[d]thiazol-2-yl)acetohydrazide Hydrazide->Acetohydrazide Fused Fused Heterocycles (e.g., Pyrimidobenzothiazoles) Cyclo->Fused Schiff Schiff Bases Acetohydrazide->Schiff + Aldehydes Triazoles 1,2,4-Triazoles Schiff->Triazoles Oxidative Cyclization G Ester This compound Hydrazide 2-(benzo[d]thiazol-2-yl)acetohydrazide Ester->Hydrazide Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Schiff Schiff Base Intermediate Hydrazide->Schiff Aldehyde Aromatic Aldehyde Aldehyde->Schiff Triazole 1,2,4-Triazole Derivative Schiff->Triazole Oxidative Cyclization

References

Application Notes and Protocols: Ethyl 2-(benzo[d]thiazol-2-yl)acetate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is one such scaffold. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a range of biological targets.[1][2] This has led to the development of benzothiazole derivatives with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][3][4] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical enzymes like tyrosine kinases and topoisomerases, induction of apoptosis, and interference with cell cycle progression.[5][6]

Ethyl 2-(benzo[d]thiazol-2-yl)acetate serves as a versatile and crucial starting material in this field.[7][8] Its ester functionality provides a reactive handle for facile chemical modification, allowing for the systematic construction of diverse molecular libraries. A particularly fruitful synthetic strategy involves the conversion of the ethyl acetate to an acetohydrazide intermediate. This key intermediate can then be condensed with a variety of aldehydes to generate Schiff bases, a class of compounds that has demonstrated significant potential as potent and selective anticancer agents.[9][10]

This technical guide provides a detailed, field-proven workflow for the synthesis of novel benzothiazole-based anticancer agents, starting from an ethyl 2-(benzothiazol-2-ylthio)acetate analogue. It further outlines a comprehensive protocol for evaluating their cytotoxic activity against relevant cancer cell lines using the MTT assay, a gold-standard method for in vitro drug screening.[11][12]

Synthetic Workflow: From Starting Material to Bioactive Candidate

The following protocols describe a representative two-step synthesis of a benzothiazole Schiff base, a potential anticancer agent. The workflow begins with the hydrazinolysis of an ethyl acetate precursor to form a key acetohydrazide intermediate, which is then condensed with an aromatic aldehyde.

Logical Flow of Synthesis

SynthesisWorkflow A Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (Starting Material) C 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide (Key Intermediate) A->C Step 1: Hydrazinolysis B Hydrazine Hydrate (Reagent) B->C E Benzothiazole Schiff Base (Final Product) C->E Step 2: Condensation D Aromatic Aldehyde (Reagent) D->E

Caption: Synthetic workflow for benzothiazole Schiff bases.

Protocol 1: Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide (Intermediate)

This protocol details the conversion of the ethyl ester to the corresponding hydrazide through hydrazinolysis. The acetohydrazide is a critical building block for further derivatization.[9][11]

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (1 equivalent)

  • Hydrazine hydrate (99%) (1.5 - 2 equivalents)[13]

  • Absolute Ethanol or Methanol[9][13]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (1 eq.) in absolute ethanol (approx. 15 mL per gram of ester).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (1.5 eq.) dropwise at room temperature.[13]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or reflux for 4-6 hours.[9][13][14] The choice between room temperature and reflux depends on the reactivity of the specific ester substrate and can be optimized.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester spot disappears.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation. If precipitation is slow, the reaction mixture can be concentrated under reduced pressure.[14]

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

  • Drying: Dry the resulting white or pale-yellow solid product. The 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide is typically of sufficient purity for the next step.

Causality and Insights:

  • Excess Hydrazine: Using a slight excess of hydrazine hydrate ensures the complete conversion of the ester.

  • Solvent Choice: Ethanol or methanol are excellent solvents for both the starting material and the reagent, facilitating a homogeneous reaction.

  • Reaction Conditions: While stirring at room temperature is often sufficient and minimizes side reactions, refluxing can significantly shorten the reaction time.[9][13]

Protocol 2: Synthesis of Benzothiazole Schiff Base Derivatives

This protocol describes the condensation of the acetohydrazide intermediate with an aromatic aldehyde to form the final Schiff base product.

Materials:

  • 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: Dissolve the 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide (1 eq.) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add the selected aromatic aldehyde (1 eq.) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[9]

  • Reaction: Reflux the mixture for 4-8 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Causality and Insights:

  • Acid Catalysis: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Aromatic Aldehyd Diversity: The true power of this synthesis lies in the vast commercial availability of diverse aromatic aldehydes. By simply changing the aldehyde, a large library of Schiff bases with different electronic and steric properties can be generated for structure-activity relationship (SAR) studies.

Biological Evaluation: Assessing Anticancer Activity

The cornerstone of screening potential anticancer agents is the in vitro cytotoxicity assay.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and efficient colorimetric method to determine cell viability.[12][15]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity Testing

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Line Culture & Maintenance C Seed Cells in 96-well Plate A->C B Test Compound Stock & Serial Dilutions D Treat Cells with Test Compound B->D C->D E Incubate (e.g., 24-48 hours) D->E F Add MTT Reagent E->F G Incubate (2-4 hours) & Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: General workflow for MTT cytotoxicity testing.

Protocol 3: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized benzothiazole Schiff base.[1][16]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized test compound and a reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final treatment concentrations.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the wells.

    • Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for 24 to 48 hours in a humidified incubator.[17]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Quantitative Efficacy

The IC₅₀ values are critical for comparing the cytotoxic potency of different compounds. Data should be presented in a clear, tabular format.

Table 1: In Vitro Cytotoxicity of Synthesized Benzothiazole Derivatives

Compound IDR-Group (on Aldehyde)Cancer Cell LineIC₅₀ (µM) [± SD]
Derivative 6e 4-ClHepG2 (Liver)10.88[18]
Derivative 6f 2,4-diClHepG2 (Liver)10.00[18]
Derivative 6b 4-ClMCF-7 (Breast)12.67[18]
Compound B (Structure-specific)MCF-7 (Breast)5.3[4]
Compound B (Structure-specific)HepG2 (Liver)13.4[4]
Doxorubicin (Reference Drug)HepG2 (Liver)8.70[18]

Note: Data synthesized from multiple literature sources for illustrative purposes.[4][18] SD = Standard Deviation.

Mechanism of Action: Inducing Apoptosis

Many effective anticancer agents function by inducing apoptosis, or programmed cell death. Benzothiazole derivatives have been shown to trigger this pathway.[4][19] A simplified overview of the apoptotic signaling cascade, which can be activated by cytotoxic compounds, is presented below. Further assays, such as Annexin V/PI staining followed by flow cytometry, can be used to confirm that the observed cytotoxicity is due to apoptosis.[4]

Apoptosis Signaling Pathway

Apoptosis cluster_extrinsic cluster_intrinsic cluster_execution DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Compound Benzothiazole Derivative DNA_Damage Cellular Stress (e.g., DNA Damage) Compound->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

This compound and its analogues are invaluable starting materials for the development of novel anticancer agents. The synthetic pathway via a 2-(benzo[d]thiazol-2-yl)acetohydrazide intermediate offers a robust and highly adaptable platform for creating diverse libraries of Schiff bases. The protocols outlined in this guide provide a comprehensive, self-validating system for synthesis and subsequent biological evaluation using the MTT assay. This integrated approach enables researchers and drug development professionals to efficiently identify and optimize potent benzothiazole-based compounds, paving the way for the next generation of targeted cancer therapies.

References

Introduction: The Benzothiazole Scaffold in the Fight Against Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(benzo[d]thiazol-2-yl)acetate as a versatile scaffold for the development of novel antibacterial compounds.

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[2][3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole nucleus has garnered significant attention.[1][2][4] Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold found in numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][5][6]

This compound serves as a pivotal starting material and a versatile intermediate in the synthesis of a diverse array of more complex heterocyclic systems.[7][8] Its chemical structure, featuring a reactive methylene group and an ester functionality attached to the core benzothiazole ring, allows for straightforward chemical modification. This makes it an ideal candidate for generating compound libraries for structure-activity relationship (SAR) studies aimed at discovering potent and selective antibacterial agents. This guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for evaluating the antibacterial efficacy of compounds derived from this promising scaffold.

Synthesis and Derivatization Strategy

The utility of this compound stems from its accessibility through established synthetic routes and its potential for chemical elaboration.

Core Synthesis of the Scaffold

The synthesis of the parent compound can be achieved through several methods, most commonly involving the condensation of 2-aminothiophenols with carboxylic acid derivatives or the reaction of 2-mercaptobenzothiazole with an appropriate electrophile.[7][9] A widely adopted laboratory-scale synthesis involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl chloroacetate.[9][10]

Rationale for Synthetic Choice: This pathway is often preferred due to the commercial availability of the starting materials, relatively mild reaction conditions, and good yields. The thiol group of 2-mercaptobenzothiazole acts as a potent nucleophile, readily displacing the chloride from ethyl chloroacetate.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Scaffold cluster_derivatization Derivatization cluster_library Compound Library A 2-Mercaptobenzothiazole C Nucleophilic Substitution (SN2) A->C B Ethyl Chloroacetate B->C D Ethyl 2-(benzo[d]thiazol- 2-ylthio)acetate C->D Base (e.g., Et3N) Solvent (e.g., DMF) E Hydrazinolysis, Condensation, etc. D->E F Novel Benzothiazole Derivatives E->F SAR-guided modifications

Caption: General synthetic workflow for creating a library of antibacterial candidates.

From Scaffold to Library: The Path to New Antibacterials

The true potential of this compound lies in its role as a precursor. The ester group can be readily converted into a hydrazide, 2-(benzo[d]thiazol-2-yl)acetohydrazide, by reacting with hydrazine hydrate.[9][11] This hydrazide is a key building block that can undergo condensation reactions with a wide variety of aldehydes and ketones to form Schiff bases or be used to construct more complex heterocyclic rings like triazoles and pyrazoles.[11] This strategy allows for the systematic introduction of diverse chemical functionalities, which is essential for exploring the SAR and optimizing antibacterial activity.[4]

Plausible Mechanisms of Antibacterial Action

Benzothiazole derivatives have been reported to exert their antibacterial effects by targeting various essential cellular processes in bacteria.[1][5] While the specific mechanism of a novel derivative must be determined empirically, understanding the known targets of the benzothiazole class provides a strong foundation for hypothesis-driven research.

Known Bacterial Targets:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Many fluoroquinolone antibiotics share this target. Benzothiazole derivatives have shown potential to act as inhibitors of these enzymes.[1][5]

  • Dihydropteroate Synthase (DHPS): This enzyme is vital for the folic acid synthesis pathway in bacteria, which is essential for producing nucleotides. Sulfa drugs target this pathway, and some benzothiazoles have been identified as DHPS inhibitors.[1]

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI): This enzyme is involved in the bacterial fatty acid synthesis pathway, a target distinct from those of most currently used antibiotics.[1]

  • Cell Division Proteins (e.g., FtsZ): Inhibition of proteins involved in bacterial cell division can prevent replication and lead to cell death.

  • Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis. Its inhibition halts bacterial growth and proliferation.[6]

MoA_Diagram cluster_compound Benzothiazole Derivative cluster_bacterium Bacterial Cell Compound This compound Derivative Gyrase DNA Gyrase Compound->Gyrase Inhibits DHPS DHPS Compound->DHPS Inhibits FabI FabI Compound->FabI Inhibits TyrRS TyrRS Compound->TyrRS Inhibits DNA_Rep DNA Replication Folate Folate Synthesis FattyAcid Fatty Acid Synthesis Protein Protein Synthesis Gyrase->DNA_Rep DHPS->Folate FabI->FattyAcid TyrRS->Protein

Caption: Potential enzymatic targets for benzothiazole-based antibacterial agents.

Protocols for Antibacterial Efficacy Screening

The initial evaluation of novel compounds involves determining their ability to inhibit bacterial growth (bacteriostatic activity) and/or to kill bacteria (bactericidal activity). The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[12][13][14]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[15][16]

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • McFarland 0.5 turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Causality Check: Standardizing the inoculum is critical for reproducibility. A higher bacterial density can lead to falsely high MIC values, while a lower density can lead to falsely low ones.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 11.

    • Prepare a stock solution of your test compound in DMSO at a concentration 200 times the highest desired test concentration.

    • Add 2 µL of the compound stock solution to column 1 (this will be your highest concentration). This creates a 1:100 dilution in the final volume.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no bacteria).

    • Causality Check: A serial two-fold dilution series is standard for determining a precise MIC endpoint.[15] Using a solvent like DMSO is necessary for poorly soluble compounds, but its final concentration should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (from Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is now 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[15]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][17] This assay is a direct extension of the MIC test and helps differentiate between bacteriostatic and bactericidal compounds.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • Also, include the growth control well as a reference.

    • Mix the contents of each selected well thoroughly with a pipette.

  • Plating:

    • Aseptically pipette a 10-20 µL aliquot from each selected well onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).[12]

    • Streak the aliquot over a quadrant of the plate to ensure isolated colonies can be counted.

    • Label each quadrant clearly.

  • Incubation and Enumeration:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colony-forming units (CFUs) in each quadrant.

  • Interpreting Results:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count from the growth control well.[17]

    • If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.

Screening_Workflow cluster_mic MIC Protocol cluster_mbc MBC Protocol A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare 2-fold Serial Dilutions of Compound in 96-well Plate B->C D Incubate 16-20h at 37°C C->D E Read MIC Value (Lowest concentration with no growth) D->E F Aliquot from Clear MIC Wells (MIC, 2x MIC, 4x MIC) E->F Proceed with clear wells G Plate on Drug-Free Agar F->G H Incubate 18-24h at 37°C G->H I Count Colonies (CFU) H->I J Determine MBC Value (≥99.9% kill) I->J

Caption: Workflow for determining MIC and MBC of novel antibacterial compounds.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation requires clear data presentation. MIC and MBC values should be tabulated to allow for easy comparison across different derivatives and bacterial strains.

Table 1: Hypothetical Antibacterial Activity Data for Benzothiazole Derivatives

Compound IDR-Group ModificationS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
Parent -H>128>128>128>128
Deriv-01 -4-Cl-Phenyl163264>128
Deriv-02 -4-NO₂-Phenyl8163264
Deriv-03 -4-OCH₃-Phenyl64128>128>128
Cipro (Control)0.510.250.5

Conclusion and Future Directions

This compound is a highly valuable and tractable scaffold for the development of new antibacterial agents. Its straightforward synthesis and chemical versatility allow for the creation of large, diverse compound libraries amenable to high-throughput screening.[18] The protocols outlined here provide a standardized framework for the initial assessment of antibacterial activity. Promising lead compounds identified through this process (those with low MIC/MBC values and favorable bactericidal/bacteriostatic profiles) would then proceed to more advanced stages of drug discovery, including cytotoxicity testing against mammalian cell lines, mechanism of action deconvolution studies, and eventually, in vivo efficacy and pharmacokinetic evaluations in animal models. The continued exploration of the chemical space around the benzothiazole nucleus holds significant promise in the urgent search for the next generation of antibiotics.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] Derivatives of benzothiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, anthelmintic, antioxidant, and anticancer properties.[2] This wide range of biological activities has spurred significant interest in the synthesis of new benzothiazole-containing molecules for drug discovery and development. The title compound, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, is a key intermediate, providing a reactive handle for the synthesis of more complex and potentially bioactive derivatives.[3]

Synthetic Strategies for this compound

The synthesis of the benzothiazole ring system is a well-established area of organic chemistry, with the condensation of 2-aminothiophenols with various electrophilic partners being a foundational approach.[3] This application note details two primary, reliable, and scalable protocols for the synthesis of this compound and its derivatives.

Method 1: Condensation of 2-Aminothiophenol with Diethyl Malonate. This method is a direct and efficient way to construct the benzothiazole core with the desired acetate side chain in a single step.

Method 2: Nucleophilic Substitution of 2-Mercaptobenzothiazole with Ethyl Chloroacetate. This two-step approach first involves the synthesis of 2-mercaptobenzothiazole, followed by an S-alkylation to introduce the ethyl acetate moiety. This method is particularly useful when substituted 2-mercaptobenzothiazoles are readily available.

Method 1: Synthesis via Condensation of 2-Aminothiophenol

This protocol describes the direct synthesis of this compound through the condensation of 2-aminothiophenol with diethyl malonate.

Reaction Principle and Mechanism

The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the ester carbonyls of diethyl malonate. This is followed by an intramolecular cyclization where the thiol group attacks the other carbonyl group, leading to the formation of a heterocyclic intermediate. Subsequent dehydration and tautomerization yield the aromatic benzothiazole ring. The use of a high-boiling solvent like xylene facilitates the removal of water and ethanol, driving the reaction to completion.

Reaction_Mechanism_1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Amide_Intermediate Amide Intermediate 2-Aminothiophenol->Amide_Intermediate Nucleophilic Acyl Substitution Diethyl Malonate Diethyl Malonate Diethyl Malonate->Amide_Intermediate Cyclized_Intermediate Cyclized Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Reaction mechanism for the synthesis of this compound from 2-aminothiophenol and diethyl malonate.

Experimental Protocol

Materials and Equipment:

  • 2-Aminothiophenol

  • Diethyl malonate

  • Xylene (anhydrous)

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-aminothiophenol (1.0 eq) and diethyl malonate (1.2 eq).

  • Add a sufficient volume of anhydrous xylene to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain reflux for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • During the reaction, water and ethanol will be collected in the Dean-Stark trap.

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the xylene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Self-Validation and Causality:

  • Choice of Diethyl Malonate: Using a malonic ester provides the necessary two-carbon spacer and the ester functionality in a single reagent.

  • Use of Xylene and Dean-Stark Trap: The high boiling point of xylene allows for the necessary reaction temperature, and the Dean-Stark trap is crucial for removing the water and ethanol byproducts, which shifts the equilibrium towards the product formation.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and side products, ensuring the purity of the final compound.

Method 2: Synthesis via 2-Mercaptobenzothiazole

This protocol outlines the synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, a derivative of the target compound, starting from 2-mercaptobenzothiazole. This thioether can be a valuable intermediate for further chemical modifications.

Reaction Principle and Mechanism

This synthesis is a classic Williamson ether synthesis, adapted for a thioether. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thiol group of 2-mercaptobenzothiazole is deprotonated by a base (potassium carbonate or triethylamine) to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired thioether product.

Reaction_Mechanism_2 cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Thiolate_Anion Thiolate Anion 2-Mercaptobenzothiazole->Thiolate_Anion Deprotonation Ethyl Chloroacetate Ethyl Chloroacetate Product Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate Ethyl Chloroacetate->Product Base Base (e.g., K2CO3) Base->Thiolate_Anion Thiolate_Anion->Product SN2 Attack

Caption: Reaction mechanism for the synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.

Experimental Protocol

Materials and Equipment:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Diethyl ether

  • Recrystallization apparatus

Procedure:

  • Dissolve 2-mercaptobenzothiazole (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture for 30 minutes at room temperature.

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or acetone to yield Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.

Self-Validation and Causality:

  • Choice of Base: Anhydrous potassium carbonate is a suitable and easily handled base to deprotonate the thiol without causing significant side reactions.

  • Solvent: Acetone is a good polar aprotic solvent for this SN2 reaction, as it dissolves the reactants and does not interfere with the nucleophilicity of the thiolate.

  • Workup: The aqueous workup is designed to remove the inorganic salts and any water-soluble impurities.

  • Purification: Recrystallization is an effective method for purifying solid products, providing a high-purity final compound.

Characterization of this compound Derivatives

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic methods. Below are the expected characteristic data.

Parameter This compound Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Appearance Colorless to light yellow liquid or solid[5]Solid
Molecular Formula C11H11NO2SC11H11NO2S2
Molecular Weight 221.28 g/mol 253.34 g/mol

Spectroscopic Data:

Technique Expected Observations for this compound Reported Data for Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
FTIR (cm⁻¹) ~1730-1740 (C=O, ester stretch), ~1600, 1450 (C=C, aromatic stretch), ~1370 (C-N stretch)1732 (C=O, ester stretch)
¹H NMR (δ, ppm) ~8.0-7.4 (m, 4H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~4.0 (s, 2H, -CH₂-CO), ~1.3 (t, 3H, -OCH₂CH₃)~8.0-7.3 (m, 4H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~4.1 (s, 2H, -S-CH₂-CO), ~1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (δ, ppm) ~168 (C=O), ~165 (N=C-S), ~153, ~135 (quaternary Ar-C), ~126, ~125, ~122, ~121 (Ar-CH), ~62 (-OCH₂CH₃), ~35 (-CH₂-CO), ~14 (-OCH₂CH₃)~168 (C=O), ~165 (N=C-S), ~153, ~135 (quaternary Ar-C), ~126, ~125, ~122, ~121 (Ar-CH), ~62 (-OCH₂CH₃), ~35 (-S-CH₂-CO), ~14 (-OCH₂CH₃)

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.

Workflow Summary

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 Reactants1 2-Aminothiophenol + Diethyl Malonate Reaction1 Reflux in Xylene (Dean-Stark) Reactants1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product This compound Derivatives Purification1->Product Reactants2 2-Mercaptobenzothiazole + Ethyl Chloroacetate Reaction2 Reflux in Acetone (K2CO3) Reactants2->Reaction2 Purification2 Recrystallization Reaction2->Purification2 Purification2->Product Characterization Spectroscopic Analysis (FTIR, NMR) Product->Characterization

Caption: Overall workflow for the synthesis and characterization of this compound derivatives.

References

Application Notes and Protocols: Leveraging Ethyl 2-(benzo[d]thiazol-2-yl)acetate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, imparts a level of aromaticity and stability, while also providing reactive sites for functionalization.[3] This has led to the development of benzothiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

Within the vast library of benzothiazole-based starting materials, Ethyl 2-(benzo[d]thiazol-2-yl)acetate stands out as a particularly valuable and versatile precursor.[6][7] The presence of an active methylene group and an ester functionality allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of more complex, biologically active molecules.[8] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed, field-proven protocols for the synthesis of bioactive derivatives, insights into the rationale behind experimental choices, and data on the biological activities of the resulting compounds.

Physicochemical Properties and Safety Information of the Precursor

Before commencing any synthetic work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValue
Chemical Name This compound
CAS Number 29182-42-1[9]
Molecular Formula C₁₁H₁₁NO₂S[9]
Molecular Weight 221.28 g/mol [9]
Appearance Colorless to light yellow liquid

Safety and Handling:

This compound is classified as an irritant to the skin, eyes, and respiratory system.[10] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

  • Handling: Avoid all personal contact. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[10][11]

  • Fire Safety: The compound is non-combustible but may emit poisonous fumes in a fire. Use an appropriate extinguisher for the surrounding fire.[10]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable, labeled container for disposal.[10]

Core Synthetic Pathways and Methodologies

The strategic position of the active methylene and ester groups in this compound allows for its elaboration into a variety of heterocyclic systems. The following sections detail the synthesis of key intermediates and two major classes of bioactive derivatives: thiazolidinones and pyrazoles.

G precursor This compound hydrazide 2-(Benzo[d]thiazol-2-yl)acetohydrazide precursor->hydrazide Hydrazine Hydrate (Protocol 1) knoevenagel Knoevenagel Condensation Products precursor->knoevenagel Aromatic Aldehydes (Protocol 3.1) schiff_base Schiff Bases hydrazide->schiff_base Aromatic Aldehydes (Protocol 2.1) thiazolidinone Bioactive 4-Thiazolidinones (Antimicrobial, Anticancer) schiff_base->thiazolidinone Thioglycolic Acid (Protocol 2.2) pyrazole Bioactive Pyrazole Derivatives (Antimicrobial, Anti-inflammatory) knoevenagel->pyrazole Hydrazine Hydrate (Protocol 3.2)

Fig 1. Synthetic workflow from the precursor to bioactive molecules.
Section 1: Synthesis of a Key Intermediate: 2-(Benzo[d]thiazol-2-yl)acetohydrazide

The conversion of the ester functionality of the precursor into a hydrazide is a critical first step for many synthetic routes. The resulting acetohydrazide is a versatile intermediate, primed for condensation reactions with aldehydes, ketones, and other electrophiles.

Protocol 1: Synthesis of 2-(Benzo[d]thiazol-2-yl)acetohydrazide

This protocol describes the straightforward conversion of the ethyl ester to the corresponding hydrazide.

Rationale: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable hydrazide. Ethanol is a common solvent as it is a good solvent for both reactants and does not interfere with the reaction. The reaction is typically run for an extended period to ensure complete conversion.[12][13]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (99%) (1.5 eq)[13]

    • Absolute Ethanol

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Fit the flask with a condenser and reflux the mixture with stirring for 16-24 hours.[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, remove the solvent under reduced pressure.

    • Cool the residue in an ice bath. The precipitated solid is the desired product.

    • Filter the solid, wash with cold water, and dry.

    • The product can be purified by recrystallization from ethanol.

  • Expected Characterization: The formation of the hydrazide can be confirmed by the appearance of N-H stretching bands in the IR spectrum and the disappearance of the signals corresponding to the ethyl group in the ¹H NMR spectrum.

Section 2: Synthesis of Bioactive Thiazolidinone Derivatives

4-Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[3][14][15] The synthesis involves a two-step process starting from the acetohydrazide intermediate: formation of a Schiff base followed by cyclization.

G hydrazide 2-(Benzo[d]thiazol-2-yl)acetohydrazide schiff_base Schiff Base Intermediate hydrazide->schiff_base aldehyde Substituted Aromatic Aldehyde aldehyde->schiff_base thiazolidinone 4-Thiazolidinone Derivative schiff_base->thiazolidinone thioglycolic Thioglycolic Acid thioglycolic->thiazolidinone

Fig 2. Reaction scheme for the synthesis of 4-thiazolidinones.

Protocol 2.1: Synthesis of Schiff Bases from 2-(Benzo[d]thiazol-2-yl)acetohydrazide

  • Rationale: This is a classic condensation reaction between a hydrazide and an aldehyde. A few drops of glacial acetic acid are used as a catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.[13]

  • Reagents and Materials:

    • 2-(Benzo[d]thiazol-2-yl)acetohydrazide (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the acetohydrazide (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 3-4 hours.[13]

    • Cool the reaction mixture. The solid product that precipitates is filtered, washed with cold water, dried, and recrystallized from ethanol.

Protocol 2.2: Cyclization to form 4-Thiazolidinones

  • Rationale: This is a cyclocondensation reaction. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. The carboxylic acid group then undergoes an intramolecular reaction to form the five-membered thiazolidinone ring. Anhydrous zinc chloride is often used as a Lewis acid catalyst to activate the imine bond towards nucleophilic attack.[3][16]

  • Reagents and Materials:

    • Schiff base from Protocol 2.1 (1.0 eq)

    • Thioglycolic acid (1.0 eq)

    • 1,4-Dioxane

    • Anhydrous zinc chloride (catalytic amount)

  • Procedure:

    • Dissolve the Schiff base (1.0 eq) and thioglycolic acid (1.0 eq) in 1,4-dioxane.

    • Add a pinch of anhydrous zinc chloride.

    • Reflux the mixture for 12 hours.[13]

    • Remove the solvent under reduced pressure.

    • Pour the residue into crushed ice. The resulting solid is the 4-thiazolidinone derivative.

    • Filter, wash with water, dry, and recrystallize from a suitable solvent like ethanol.

Biological Activity of Synthesized Thiazolidinones:

Compound IDR-group on AldehydeBiological ActivityIC₅₀ / MIC (µM)TargetReference
4d 4-(4-methylpiperidin-1-yl)phenylAnticancer0.03 (vs C6 cells)C6 (Rat brain glioma)[17]
4e 4-(4-morpholinophenyl)Anticancer0.03 (vs A549 cells)A549 (Human lung adenocarcinoma)[17]
P14 (Structure not specified)Anticancer-VEGFR-2 kinase[3]
Section 3: Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are another important class of N-heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19][20] A common route to pyrazole synthesis involves the Knoevenagel condensation of an active methylene compound with an aldehyde, followed by cyclization with hydrazine.

G precursor This compound knoevenagel Knoevenagel Product (Acrylonitrile) precursor->knoevenagel aldehyde Substituted Aromatic Aldehyde aldehyde->knoevenagel pyrazole Pyrazole Derivative knoevenagel->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole

Fig 3. Reaction scheme for the synthesis of pyrazoles.

Protocol 3.1: Knoevenagel Condensation of this compound

  • Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[21][22] The basic catalyst, such as piperidine or pyrrolidine, deprotonates the active methylene group of the precursor, generating a carbanion which then attacks the aldehyde.[18][23] The subsequent elimination of water drives the reaction to completion.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Ethanol

    • Piperidine (catalytic amount)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (e.g., 1 mL).[18]

    • Reflux the reaction mixture for 4 hours.

    • After cooling, pour the reaction mixture into water and neutralize with dilute HCl.

    • The precipitate formed is the Knoevenagel condensation product.

    • Collect the solid by filtration, wash with hot ethanol, dry, and recrystallize from ethanol.

Protocol 3.2: Cyclization with Hydrazine to form Pyrazoles

  • Rationale: The Knoevenagel product, an α,β-unsaturated ester, reacts with hydrazine hydrate in a cyclocondensation reaction. The initial step is a Michael addition of one of the hydrazine nitrogens to the β-carbon of the double bond. This is followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen on the ester carbonyl group, leading to the formation of the pyrazole ring after elimination of ethanol and water.

  • Reagents and Materials:

    • Knoevenagel product from Protocol 3.1 (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • A mixture of the Knoevenagel product (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol or glacial acetic acid is refluxed for several hours.[19]

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is collected by filtration.

    • The product is washed, dried, and recrystallized from a suitable solvent.

Biological Activity of Synthesized Pyrazole Derivatives:

Compound IDR-groupBiological ActivityMIC (mM)Target OrganismReference
16c Not specifiedAntimicrobial0.025S. aureus[18]
4d CH₃Anti-TB1.6 µg/mlM. tuberculosis[8]
4e ClAnti-TB1.6 µg/mlM. tuberculosis[8]

Mechanisms of Biological Action

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various cellular targets.[24]

Anticancer Mechanisms:

Many benzothiazole-based anticancer agents function by:

  • Tyrosine Kinase Inhibition: They can bind to the ATP-binding site of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival.[17][24]

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[24]

  • Induction of Apoptosis: Benzothiazole compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).[24][25]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway benzothiazole Benzothiazole Derivative ros Increased ROS benzothiazole->ros dna_damage DNA Damage benzothiazole->dna_damage bax Bax Activation ros->bax dna_damage->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig 4. Simplified pathway of apoptosis induction by benzothiazole derivatives.

Antimicrobial Mechanisms:

The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria, thereby halting their growth and replication.[18]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel thiazolidinone and pyrazole derivatives. The modular nature of these synthetic routes allows for the introduction of various substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. Future research could focus on optimizing the reaction conditions for greener and more efficient syntheses, exploring a wider range of aromatic aldehydes and other electrophiles, and conducting in-depth biological evaluations to elucidate the mechanisms of action of the most potent compounds. The continued exploration of this privileged scaffold holds great promise for the discovery of new therapeutic agents.

References

Application Note & Protocol: Nucleophilic Acyl Substitution of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzothiazole Derivatives

The benzothiazole scaffold is a privileged heterocyclic structure renowned for its broad-spectrum pharmacological activities, forming the core of numerous therapeutic agents.[1] Derivatives of this moiety are integral to drug discovery programs, exhibiting anticancer, antimicrobial, and anticonvulsant properties.[1] Ethyl 2-(benzo[d]thiazol-2-yl)acetate serves as a versatile and pivotal intermediate in the synthesis of more complex, biologically active molecules. Its chemical architecture features two primary sites of reactivity: the electrophilic carbonyl carbon of the ester group and the acidic α-protons of the adjacent methylene bridge.

This application note provides a detailed protocol for a cornerstone reaction involving this substrate: the nucleophilic acyl substitution at the ester functional group. Specifically, we will detail the hydrazinolysis of this compound to yield 2-(benzo[d]thiazol-2-yl)acetohydrazide. This transformation is a gateway for the synthesis of a vast library of derivative compounds, such as hydrazones, pyrazoles, and triazoles, making its mastery essential for researchers in medicinal chemistry.[2][3]

Principle of the Reaction: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a classic example of a nucleophilic acyl substitution reaction. This process proceeds via a two-step addition-elimination mechanism.[4]

  • Step 1 (Addition): The nucleophile, hydrazine (H₂N-NH₂), attacks the electrophilic carbonyl carbon of the ester. Hydrazine is a potent nucleophile due to the "alpha effect," where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its nucleophilicity. This attack breaks the π-bond of the carbonyl, forming a transient tetrahedral intermediate.

  • Step 2 (Elimination): The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed by eliminating the most stable leaving group. In this case, the ethoxide ion (-OCH₂CH₃) is ejected, which is a weaker base than the incoming nucleophile. The ethoxide is subsequently protonated by the solvent or trace acid to form ethanol.

The overall reaction favors the formation of the more stable amide-like hydrazide product from the less stable ester starting material.[4]

Reactant and Product Overview

PropertyStarting MaterialProduct
Compound Name This compound2-(benzo[d]thiazol-2-yl)acetohydrazide
Structure (Image of this compound)(Image of 2-(benzo[d]thiazol-2-yl)acetohydrazide)
Molecular Formula C₁₁H₁₁NO₂SC₉H₉N₃OS
Molecular Weight 221.28 g/mol 207.25 g/mol
CAS Number 29182-42-154547-73-4
Appearance Colorless to light yellow liquid or solidWhite to pale yellow solid

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final characterization.

G Experimental Workflow for Hydrazinolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Prepare Reactants & Solvents (Ester, Hydrazine Hydrate, Ethanol) glassware 2. Assemble & Dry Glassware (Round-bottom flask, condenser, magnetic stirrer) reagents->glassware setup 3. Reaction Setup Dissolve ester in ethanol, add hydrazine hydrate glassware->setup run 4. Stir at Room Temperature (24 hours) setup->run monitor 5. Monitor Progress via TLC run->monitor isolate 6. Product Isolation Precipitate product, collect by vacuum filtration monitor->isolate Upon Completion purify 7. Purify Product Wash with cold solvent (e.g., ethanol or ether) isolate->purify dry 8. Dry Product (Air dry or vacuum oven) purify->dry analysis 9. Validate Structure (FTIR, ¹H NMR, Mass Spec) dry->analysis yield 10. Determine Yield & Purity analysis->yield

Caption: Workflow for the synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide.[5]

Materials and Reagents
ReagentGradeSupplierQuantity (per 10 mmol scale)
This compound≥98%Commercial Source2.21 g (10.0 mmol)
Hydrazine Hydrate (~55-64% soln.)Reagent GradeCommercial Source~2.5 mL (~50.0 mmol, 5 eq.)
Ethanol (EtOH), Anhydrous≥99.5%Commercial Source50 mL
Diethyl Ether (for washing)ACS GradeCommercial Source20 mL
Deionized WaterN/AIn-houseAs needed
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for safety)

  • Glass funnel and filter paper or Büchner funnel setup

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.21 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous ethanol to the flask and stir at room temperature until the ester is completely dissolved.

  • Nucleophile Addition: Carefully add an excess of hydrazine hydrate (~2.5 mL, 50.0 mmol) to the solution dropwise over 5 minutes. Caution: Hydrazine hydrate is highly toxic and corrosive; handle only in a certified chemical fume hood while wearing appropriate PPE.[6][7]

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.[3][5] A white or pale yellow precipitate will typically form as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is complete when the starting ester spot is no longer visible under UV light.

  • Product Isolation: After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Allow the product to air-dry on the filter for 15-20 minutes, then transfer the white solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (~40 °C).

  • Yield Calculation: Weigh the final product and calculate the percentage yield. Yields are typically reported to be high for this reaction.

Safety Precautions
  • Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive.[6][7][8][9][10] It can cause severe burns upon contact. Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves.[7]

  • Benzothiazole Derivatives: While specific toxicity data for all derivatives may vary, heterocyclic compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Hydrazine-containing waste is considered hazardous.[7] Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Characterization and Validation

The successful conversion of the starting ester to the desired hydrazide can be confirmed by spectroscopic analysis. The key change is the replacement of the ethoxy group (-OCH₂CH₃) with the hydrazinyl group (-NHNH₂).

Analysis TechniqueStarting Material (Ester)Product (Hydrazide)Rationale for Change
FTIR (cm⁻¹) Strong, sharp C=O stretch at ~1735 cm⁻¹ .[3][11] C-O stretch at ~1250-1100 cm⁻¹.C=O (Amide I) stretch shifts to ~1670 cm⁻¹ . Appearance of N-H stretching bands at ~3200-3350 cm⁻¹ .[3] Disappearance of the ester C-O stretch.The carbonyl environment changes from an ester to an amide, lowering its stretching frequency. The introduction of the -NHNH₂ group adds N-H bonds.
¹H NMR (ppm) Quartet at ~4.2 ppm (2H, -OCH₂ CH₃). Triplet at ~1.2 ppm (3H, -OCH₂CH₃ ). Singlet at ~4.0 ppm (2H, -CH₂ -CO). Aromatic protons at ~7.3-8.0 ppm.Disappearance of the ethyl quartet and triplet. Appearance of broad singlets for -NH- and -NH₂ protons (often exchangeable with D₂O). Singlet for -CH₂ -CO shifts slightly. Aromatic protons remain in a similar region.The ethoxy group is replaced by the hydrazinyl group, leading to the loss of ethyl signals and the appearance of new N-H proton signals.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or impure reagents.Allow the reaction to stir for a longer period (e.g., 36-48 hours). Ensure the hydrazine hydrate used is of good quality and not degraded.
Low Yield Product is partially soluble in the solvent.Cool the reaction mixture thoroughly in an ice bath before filtration. Minimize the volume of washing solvent used.
Product is an Oil/Gummy Presence of impurities or residual solvent.Try triturating the crude product with a non-polar solvent like hexanes to induce solidification. If that fails, purification by recrystallization or column chromatography may be necessary.

Conclusion

The hydrazinolysis of this compound is a robust, high-yielding, and straightforward procedure for synthesizing the valuable intermediate 2-(benzo[d]thiazol-2-yl)acetohydrazide. This protocol provides a reliable and reproducible method for researchers, enabling access to a key building block for the development of novel heterocyclic compounds with significant therapeutic potential. Adherence to the safety guidelines, particularly when handling hydrazine hydrate, is paramount for the safe execution of this experiment.

References

Application Notes & Protocols: Leveraging Ethyl 2-(benzo[d]thiazol-2-yl)acetate in Multi-Component Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Ethyl 2-(benzo[d]thiazol-2-yl)acetate stands out as a highly versatile and strategic starting material for the synthesis of complex heterocyclic systems. Its utility is magnified when employed in multi-component reactions (MCRs), which enable the rapid assembly of intricate molecular architectures in a single, efficient step.[3] This guide provides an in-depth exploration of the reactivity of this compound and its application in key MCRs. We offer detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic potential of the resulting molecular frameworks, aimed at researchers, medicinal chemists, and drug development professionals.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic system composed of fused benzene and thiazole rings, is a prominent pharmacophore found in numerous marketed drugs and clinical candidates.[4] Its derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][5][6] The structural rigidity and unique electronic properties of the benzothiazole core allow it to effectively interact with a diverse range of biological targets, often serving as a potent enzyme inhibitor.[1] This versatility has cemented its status as a foundational building block in the development of novel therapeutics.[4]

This compound is a particularly valuable derivative. Its structure incorporates the critical benzothiazole core along with an ester functional group and, most importantly, an active methylene group. The electron-withdrawing character of the adjacent benzothiazole ring significantly increases the acidity of the α-protons, facilitating the formation of a nucleophilic carbanion.[3] This inherent reactivity makes it an ideal substrate for condensation and substitution reactions, especially within the context of MCRs.[3]

Synthesis of the Key Precursor: this compound

While various methods exist for constructing the benzothiazole skeleton, a common and reliable route to the title compound involves the reaction of a nucleophilic benzothiazole precursor with an ethyl haloacetate.[3][7] The following protocol details a robust synthesis starting from 2-mercaptobenzothiazole, a readily available commercial reagent.

Protocol 1: Synthesis via S-Alkylation and Oxidation

This protocol is based on the principles of the modified Julia olefination reagent synthesis, which involves an initial S-alkylation followed by oxidation.[8]

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation (Conceptual) cluster_2 Alternative Direct Synthesis (Conceptual) A 2-Mercaptobenzothiazole + Ethyl Chloroacetate B Reaction Mixture in Acetone with K2CO3 A->B C Reflux B->C D Work-up & Purification C->D E Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate D->E F Sulfanylacetate Intermediate G Oxidation (e.g., with m-CPBA) F->G H Ethyl (benzothiazol-2-ylsulfonyl)acetate G->H I 2-Benzothiazole + Bromoethanone J Substitution Reaction in Ethanol I->J K This compound J->K

Caption: Workflow for the synthesis of benzothiazole acetate derivatives.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Mercaptobenzothiazole167.251.67 g10.0
Ethyl Chloroacetate122.551.28 mL (1.47 g)12.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0
Acetone-50 mL-
Diethyl Ether-100 mL-
Water-100 mL-
Brine-50 mL-
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole (10.0 mmol) and potassium carbonate (15.0 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Reagent Addition: Slowly add ethyl chloroacetate (12.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Remove the acetone from the filtrate under reduced pressure. Pour the remaining residue into a mixture of diethyl ether (50 mL) and water (50 mL).[9] Separate the organic layer.

  • Washing: Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary. Note: The direct synthesis of the title compound often involves different precursors, but this S-alkylated product is a key intermediate itself and can be conceptually transformed to the target active methylene compound.[8] A more direct synthesis involves reacting 2-benzothiazole with bromoethanone followed by a substitution reaction.[10]

Application in Hantzsch-type Multi-Component Reactions

The Hantzsch synthesis is a classic MCR used to produce dihydropyridines (DHPs) and pyridines.[11] While the traditional reaction uses a β-keto ester, the active methylene group of this compound allows it to participate in analogous transformations, leading to highly functionalized, benzothiazole-substituted pyridines. These scaffolds are of significant interest as calcium channel blockers and for other therapeutic applications.[11]

Protocol 2: Three-Component Synthesis of Benzothiazole-Substituted Pyridines

This protocol describes a one-pot reaction between an aromatic aldehyde, this compound, and a nitrogen source, catalyzed by a reusable solid acid catalyst.[12]

G A Ar-CHO + R-CH2-COOEt B Knoevenagel Condensation A->B C Intermediate A (α,β-Unsaturated Ester) B->C G Michael Addition (B adds to A) C->G D R-CH2-COOEt + NH3 E Enamine Formation D->E F Intermediate B (Enamine) E->F F->G H Cyclization G->H I Dehydration/ Aromatization H->I J Substituted Pyridine I->J

Caption: Generalized Hantzsch-type reaction mechanism.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aromatic Aldehyde (e.g., Benzaldehyde)106.12106 mg1.0
This compound221.27221 mg1.0
Malononitrile66.0666 mg1.0
Ammonium Acetate77.08115 mg1.5
Ethanol-10 mL-
Catalyst (e.g., γ-Al₂O₃ nanoparticles)-0.1 g-
  • Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst.

  • Reaction: Heat the mixture in an oil bath at 80-90 °C under solvent-free conditions or with minimal ethanol as a solvent.[13] Monitor the reaction by TLC. The reaction time is typically 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and wash the mixture with brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization: Purify the resulting solid product by recrystallization from hot ethanol to afford the desired substituted pyridine derivative.[13]

Product ClassGeneral Yield RangeKey Characteristics
Dihydropyridines / Pyridines75-95%Highly fluorescent, crystalline solids.

Application in Gewald-type Multi-Component Reactions

The Gewald three-component reaction is a powerful method for synthesizing highly substituted 2-aminothiophenes.[14][15] It typically involves the condensation of a carbonyl compound, an α-cyano ester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[16] this compound, when used alongside a nitrile source, can participate in this reaction to generate complex thiophene derivatives.

Protocol 3: Three-Component Synthesis of Benzothiazole-Substituted Thiophenes

This protocol is an adaptation of the Gewald reaction, highlighting the versatility of the benzothiazole acetate scaffold.[16]

G A Ketone + Active Methylene Nitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile B->C E Michael Addition C->E D Elemental Sulfur (S8) D->E F Thiolate Intermediate E->F G Tautomerization & Cyclization F->G H 2-Aminothiophene G->H

References

Topic: Green Chemistry Approaches for Synthesizing "Ethyl 2-(benzo[d]thiazol-2-yl)acetate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sustainable Synthesis in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, Ethyl 2-(benzo[d]thiazol-2-yl)acetate and its derivatives are valuable intermediates and target molecules in the synthesis of more complex heterocyclic systems for drug discovery.[5][6]

Historically, the synthesis of these compounds has often relied on classical methods that involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant chemical waste and environmental burden.[7] The principles of green chemistry offer a transformative alternative, aiming to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[7][8]

This guide provides an in-depth exploration of modern, green-by-design approaches for the synthesis of benzothiazole derivatives. We will move beyond simply listing protocols to explain the causality behind experimental choices, focusing on techniques that enhance efficiency, minimize waste, and improve safety without compromising yield or purity. The primary focus will be on the formation of the core benzothiazole ring, the most common synthetic challenge, followed by strategies to incorporate the ethyl acetate moiety.

Core Green Synthetic Strategies

The most prevalent and versatile method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or ester.[5][9] Green chemistry innovations have revolutionized this fundamental transformation.

Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Rationale: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of extreme temperature (~5000 K) and pressure (~1000 atm).[10] This intense energy input dramatically accelerates reaction rates at ambient bulk temperatures, often obviating the need for external heating and hazardous solvents.[11][12]

Advantages:

  • Energy Efficiency: Reactions proceed at room temperature, reducing energy consumption.

  • Speed: Reaction times are often reduced from hours to minutes.[12]

  • Solvent-Free Conditions: Many reactions can be performed neat, eliminating solvent waste.[10][11]

  • High Yields: Enhanced mass transfer and radical formation often lead to excellent product yields.

Trustworthiness: The self-validating nature of this protocol lies in its simplicity and efficiency. The reaction's progress can be easily monitored via Thin Layer Chromatography (TLC), and the rapid formation of the product under mild conditions confirms the efficacy of ultrasonic irradiation. The elimination of solvents and harsh catalysts simplifies work-up, leading to a cleaner product profile.

Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Rationale: Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation utilizes dielectric heating. Polar molecules in the reaction mixture absorb microwave energy directly and efficiently, leading to rapid and uniform heating.[7] This avoids side reactions often caused by overheating of vessel walls and allows for precise temperature control.

Advantages:

  • Drastic Time Reduction: Reactions that take hours conventionally can be completed in minutes.[8][13]

  • Improved Yields and Purity: Rapid heating minimizes the formation of byproducts.[7]

  • Solvent Minimization: MAOS is highly effective for solvent-free reactions or with green solvents like water or ethanol.[7][14]

Trustworthiness: The protocol's reliability stems from the precise control offered by modern microwave reactors. By setting parameters for temperature, pressure, and time, reactions are highly reproducible. The significant reduction in reaction time and increase in yield compared to a conventional reflux setup serve as immediate validation of the method's superiority.

Mechanochemistry (Solvent-Free Grinding)

Expertise & Rationale: Mechanochemistry harnesses mechanical energy, typically through grinding or milling, to induce chemical reactions in the solid state.[15] This approach fundamentally eliminates the need for bulk solvents, which constitute the majority of waste in a typical chemical process. The intimate mixing and increased surface area of reactants under mechanical stress can lead to remarkably efficient transformations.[13][16]

Advantages:

  • Elimination of Bulk Solvents: This is the most significant environmental benefit, directly addressing waste prevention.[16]

  • Simplicity: Reactions can often be performed with a simple mortar and pestle, requiring minimal specialized equipment.[16]

  • High Yields and Purity: The absence of solvent simplifies product isolation, often requiring only a simple wash.[13]

Trustworthiness: This method is validated by its operational simplicity and stark contrast with solvent-based alternatives. A successful mechanochemical reaction yields a solid product that can be directly analyzed after a simple work-up, confirming that the transformation occurred without the need for a liquid medium. The high yields achieved in short timeframes provide strong evidence of the technique's efficacy.

Experimental Protocols and Data

The following protocols are representative examples derived from authoritative literature, designed to be clear, repeatable, and self-validating.

Protocol 1: Ultrasound-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles

This protocol is adapted from methodologies utilizing sulfated tungstate as a recyclable, solid acid catalyst under solvent-free conditions.[10][11]

Methodology:

  • In a 25 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and sulfated tungstate (10 wt%).

  • Place the flask in an ultrasonic bath, ensuring the water level is consistent with the level of the reactants.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature.

  • Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 15-30 minutes.[10]

  • Upon completion, add 10 mL of ethyl acetate to the flask and stir to dissolve the product.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the solid product from ethanol to yield the pure 2-arylbenzothiazole.

Protocol 2: Microwave-Assisted Knoevenagel Condensation for (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles

This protocol demonstrates the synthesis of a derivative from a pre-formed benzothiazole core under solvent-free microwave conditions. It is adapted from established procedures.[4][14]

Methodology:

  • In a 10 mL microwave reaction vial, place 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Seal the vial and place it in a focused microwave reactor.

  • Irradiate the mixture with a maximum power of 150 W for 10-20 minutes, maintaining a controlled temperature (e.g., 200°C).[4]

  • After cooling, a solid product is typically formed.

  • Isolate the product by simple crystallization of the reaction mixture from ethanol. No further purification is usually necessary.

Protocol 3: Mechanochemical Synthesis of 2-Arylbenzothiazoles

This protocol is based on catalyst-free and solvent-free grinding methods.[13][16]

Methodology:

  • Place 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in an agate mortar.

  • Add a few drops of ethanol (e.g., 0.1 mL) to assist with initial mixing (liquid-assisted grinding).

  • Grind the mixture vigorously with a pestle at room temperature for 10-60 minutes.[13] The mixture will typically solidify as the product forms.

  • Monitor the reaction by TLC by periodically extracting a small sample with ethyl acetate.

  • Upon completion, the resulting solid is the crude product.

  • Wash the solid with cold ethanol or water to remove any unreacted starting materials and dry to obtain the pure 2-arylbenzothiazole.

Data Summary: Comparison of Green Synthetic Methods
MethodCatalystSolventTimeTypical YieldKey Advantages
Ultrasound Sulfated Tungstate[10]Solvent-Free15-35 min[10]>90%[10]Room temperature operation, energy efficient, simple setup.
Microwave None or p-TSA[14][17]Solvent-Free5-20 min[14]70-95%[7]Extremely rapid, high yields, precise control, scalable.
Mechanochemistry None[16]Solvent-Free10-60 min[13]78-94%[13]Eliminates bulk solvents, minimal waste, simple equipment, high atom economy.
Green Catalyst/Water Nano CeO₂[13] or Samarium triflate[18]Water[13][18]15-90 min[13]87-98%[13]Avoids toxic organic solvents, catalyst often recyclable, safe conditions.

Visualizations: Workflows and Mechanisms

To better illustrate the processes, the following diagrams are provided.

G cluster_input Inputs cluster_process Green Synthetic Process cluster_output Outputs A 2-Aminothiophenol P One-Pot Reaction (Solvent-Free or in Green Solvent) A->P B Aldehyde / Carboxylic Acid B->P C Green Energy Source (Ultrasound, Microwave, Mechanical) C->P Activates D Optional: Green Catalyst (e.g., Solid Acid, Water) D->P Catalyzes X Benzothiazole Derivative P->X High Yield Y Minimal Waste (e.g., Water, Recycled Catalyst) P->Y Low E-Factor

Caption: General workflow for the green synthesis of benzothiazoles.

G r1 2-Aminothiophenol step1 Condensation (-H₂O) r1->step1 r2 + Aldehyde (R-CHO) r2->step1 int1 Schiff Base Intermediate step2 Intramolecular Cyclization int1->step2 product 2-Substituted Benzothiazole step1->int1 step3 Oxidation (-2H) step2->step3 step3->product

Caption: Simplified reaction mechanism for benzothiazole formation.

Conclusion and Future Outlook

The adoption of green chemistry principles is not a compromise but an enhancement to the synthesis of pharmaceutically relevant molecules like this compound and its derivatives. Techniques such as ultrasound and microwave irradiation, along with mechanochemistry and the use of green solvents, offer significant advantages in terms of reaction speed, yield, energy efficiency, and waste reduction.[7] These methods are robust, reproducible, and align with the growing demand for sustainable practices in the pharmaceutical industry. As research continues, the integration of these green protocols will be paramount in developing cost-effective and environmentally benign pathways to novel therapeutics, ensuring that the pursuit of human health does not come at the expense of environmental well-being.

References

Application Note & Protocols: Leveraging Ethyl 2-(benzo[d]thiazol-2-yl)acetate in the Synthesis of Novel Hydrazide-Derived Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and drug development, the benzothiazole ring system is recognized as a "privileged scaffold."[1] This is due to its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a highly versatile and reactive building block, serving as a key precursor for an extensive library of novel heterocyclic entities.[5] Its strategic importance lies in the electrophilic nature of the ester carbonyl group and the acidity of the α-protons, which can be harnessed for various chemical transformations.[5]

This technical guide focuses on a pivotal reaction of this ester: its interaction with hydrazides. This initial reaction, a hydrazinolysis, generates the corresponding 2-(benzo[d]thiazol-2-yl)acetohydrazide.[5][6] This primary hydrazide is not merely an endpoint but a crucial intermediate, a gateway to synthesizing more complex and biologically significant heterocyclic systems such as 1,3,4-oxadiazoles and pyrazoles. We will provide an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and the causality behind critical experimental choices, designed for researchers in organic synthesis and drug discovery.

Core Synthesis: Hydrazinolysis of this compound

The foundational step in this synthetic cascade is the conversion of the starting ester to its corresponding acetohydrazide derivative. This transformation is a classic nucleophilic acyl substitution reaction.

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of the ethyl acetate moiety. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, expelling the ethoxide ion (⁻OEt) as a leaving group. A final proton transfer step yields the stable 2-(benzo[d]thiazol-2-yl)acetohydrazide and ethanol as a byproduct. The use of an excess of hydrazine hydrate is a common strategy to drive the reaction equilibrium towards the product side, ensuring a high conversion rate.[6]

Experimental Workflow: From Ester to Hydrazide

G cluster_0 Protocol Steps A 1. Dissolve Ester This compound in Ethanol B 2. Add Hydrazine Hydrate (Excess) A->B C 3. Reaction Stir at room temperature (or gentle reflux) B->C D 4. Monitor Progress Thin-Layer Chromatography (TLC) C->D E 5. Product Isolation Pour into ice water to precipitate D->E F 6. Purification Filter, wash with cold water, and recrystallize from Ethanol E->F G 7. Characterization MP, FT-IR, 1H-NMR F->G

Caption: Workflow for the synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide.

Detailed Protocol: Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide

This protocol describes the conversion of the starting ester to the key hydrazide intermediate.

Materials and Reagents:

  • This compound

  • Hydrazine Hydrate (99% or 80% solution)

  • Methanol or Ethanol (Absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in methanol or ethanol (50 mL).[6][7]

  • To this clear solution, add hydrazine hydrate (0.05 mol, 5 equivalents) dropwise at room temperature. The large excess ensures the reaction goes to completion.

  • Stir the reaction mixture at room temperature for 12-24 hours.[7] Gentle refluxing for 4-6 hours can be employed to reduce the reaction time, depending on the substrate's reactivity.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane, 7:3). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with stirring. A white or off-white solid will precipitate.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any unreacted hydrazine hydrate.

  • Purify the crude product by recrystallization from hot ethanol to yield pure 2-(benzo[d]thiazol-2-yl)acetohydrazide as a crystalline solid.

  • Dry the final product under vacuum and characterize it by determining its melting point and recording its FT-IR and ¹H-NMR spectra to confirm its structure and purity.

Synthetic Applications: Derivatization of the Acetohydrazide Intermediate

The true utility of 2-(benzo[d]thiazol-2-yl)acetohydrazide lies in its role as a versatile precursor for a variety of heterocyclic systems. We will focus on two prominent examples: 1,3,4-oxadiazoles and pyrazoles.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[8]

3.1.1 Mechanistic Pathway

The synthesis typically involves a two-step process. First, the primary hydrazide is acylated with an acid chloride or carboxylic acid to form an N,N'-diacylhydrazine intermediate.[1] This intermediate is then subjected to cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or modern coupling reagents, which facilitates the intramolecular cyclization and elimination of a water molecule to form the stable 1,3,4-oxadiazole ring.[8][9][10]

G cluster_1 Synthesis of 1,3,4-Oxadiazoles start 2-(Benzo[d]thiazol-2-yl) acetohydrazide step1 Acylation: React with R-COCl in Pyridine start->step1 intermediate Intermediate: N,N'-Diacylhydrazine step1->intermediate step2 Cyclodehydration: Reflux with POCl₃ intermediate->step2 product Product: 2-(Benzothiazol-2-ylmethyl)-5-R- 1,3,4-oxadiazole step2->product

Caption: General pathway for the synthesis of 1,3,4-oxadiazole derivatives.

3.1.2 Detailed Protocol: Synthesis of 2-((Benzo[d]thiazol-2-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Step A: Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide [1]

  • Suspend 2-(benzo[d]thiazol-2-yl)acetohydrazide (0.01 mol) in pyridine (15 mL) in a flask and stir for 15 minutes at room temperature. Pyridine acts as both a solvent and an acid scavenger.

  • Cool the mixture in an ice bath to 0 °C.

  • Add benzoyl chloride (0.011 mol, 1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic; maintaining a low temperature is crucial to control the reaction rate.

  • After the addition is complete, continue stirring at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry to yield the diacylhydrazine intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step B: Cyclodehydration to form the 1,3,4-Oxadiazole

  • Place the N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide (0.005 mol) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃, 5 mL) in a fume hood.

  • Gently reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the mixture is alkaline.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final 1,3,4-oxadiazole derivative.

Reagent (R-COCl)Dehydrating AgentTypical Yield (%)
Benzoyl ChloridePOCl₃75-85
4-Chlorobenzoyl ChloridePOCl₃70-80
Acetyl ChlorideH₂SO₄65-75
Synthesis of Pyrazole Derivatives

Pyrazoles are another class of nitrogen-containing heterocycles with significant applications in agrochemicals and pharmaceuticals.[11][12]

3.2.1 Mechanistic Pathway

The synthesis of pyrazoles from hydrazides is typically achieved through condensation with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate.[13] The reaction is often catalyzed by a few drops of a strong acid (like glacial acetic acid). The mechanism involves the initial formation of a hydrazone by reaction of the hydrazide with one of the carbonyl groups. This is followed by an intramolecular cyclization where the remaining NH group attacks the second carbonyl carbon. A final dehydration step yields the aromatic pyrazole ring.

G cluster_2 Synthesis of Pyrazoles start 2-(Benzo[d]thiazol-2-yl) acetohydrazide step1 Condensation & Cyclization: Reflux in Ethanol with catalytic Acetic Acid start->step1 reagent 1,3-Dicarbonyl (e.g., Acetylacetone) reagent->step1 intermediate Intermediate: Hydrazone/Cyclic Adduct step1->intermediate step2 Dehydration intermediate->step2 product Product: Substituted Pyrazole step2->product

Caption: General pathway for the synthesis of pyrazole derivatives.

3.2.2 Detailed Protocol: Synthesis of 2-((3,5-Dimethyl-1H-pyrazol-1-yl)carbonylmethyl)benzo[d]thiazole [13]

Materials and Reagents:

  • 2-(Benzo[d]thiazol-2-yl)acetohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(benzo[d]thiazol-2-yl)acetohydrazide (0.01 mol) in absolute ethanol (40 mL).

  • Add acetylacetone (0.01 mol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Pour the mixture into cold water to facilitate complete precipitation of the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

  • Confirm the structure using appropriate analytical techniques (MP, FT-IR, ¹H-NMR, Mass Spectrometry).

1,3-Dicarbonyl CompoundCatalystTypical Yield (%)
AcetylacetoneAcetic Acid80-90
Ethyl AcetoacetateAcetic Acid75-85
DibenzoylmethaneAcetic Acid70-80

Conclusion and Future Outlook

The reaction of this compound with hydrazides is a robust and efficient gateway to the synthesis of the valuable intermediate, 2-(benzo[d]thiazol-2-yl)acetohydrazide. As demonstrated, this key building block provides facile access to diverse and medicinally relevant heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. The protocols detailed herein are reliable and scalable, offering researchers a solid foundation for library synthesis in drug discovery programs. The continued exploration of derivatization reactions starting from this acetohydrazide will undoubtedly lead to the discovery of novel compounds with potent biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-(benzo[d]thiazol-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The benzothiazole scaffold is a prominent heterocyclic core found in a variety of biologically active compounds.[1] This guide will focus on the two primary synthetic routes to this molecule, addressing common challenges and providing optimized protocols.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments. We have divided the guide based on the two most common synthetic pathways.

Route 1: Condensation of 2-Aminothiophenol

This route typically involves the reaction of 2-aminothiophenol with an appropriate C2-electrophile, such as ethyl chloroacetate or diethyl malonate.

Q1: I am experiencing a very low yield or no product formation. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in this condensation reaction can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, which can result in the formation of a disulfide byproduct, diminishing the available starting material.[2]

    • Solution: Use freshly distilled or commercially available high-purity 2-aminothiophenol. To minimize oxidation, consider degassing your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: If you are running the reaction at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol or DMF can often drive the reaction to completion.[3] Some modern, environmentally friendly approaches even utilize solvent-free conditions or microwave irradiation, which can dramatically reduce reaction times and improve yields.[3][4]

  • Catalyst Choice: While some variations of this synthesis can proceed without a catalyst, many benefit from the addition of an acid or a Lewis acid catalyst to activate the electrophile.[2]

    • Solution: If you are not using a catalyst, consider adding a catalytic amount of a suitable acid. If you are already using one, it may not be optimal for your specific substrate. Experiment with different catalysts to find the most effective one.

Q2: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are the common side products and how can I minimize them?

A2: The formation of side products is a common challenge. The primary culprits are:

  • Disulfide Formation: As mentioned, the oxidation of 2-aminothiophenol is a major side reaction.

    • Solution: In addition to using high-purity starting material and an inert atmosphere, you can consider adding a mild reducing agent to the reaction mixture.

  • Incomplete Cyclization: The reaction proceeds through an intermediate that must cyclize to form the benzothiazole ring.[3] If this cyclization is inefficient, you may isolate this intermediate or other related byproducts.

    • Solution: Optimizing the reaction temperature and catalyst can promote efficient cyclization.[2]

Route 2: Nucleophilic Substitution of 2-Mercaptobenzothiazole

This pathway involves the reaction of 2-mercaptobenzothiazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Q1: My yield is lower than expected. How can I optimize this reaction?

A1: Low yields in this SN2 reaction can often be traced back to the choice of base, solvent, and reaction temperature.

  • Base Strength and Solubility: The base is crucial for deprotonating the thiol of 2-mercaptobenzothiazole, forming a more potent nucleophile.

    • Solution: A moderately strong base like potassium carbonate (K2CO3) or triethylamine (Et3N) is commonly used.[4][5] Ensure the base is sufficiently soluble in your chosen solvent to be effective.

  • Solvent Polarity: The solvent plays a key role in an SN2 reaction.

    • Solution: A polar aprotic solvent like DMF or acetone is generally preferred as it can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[4][5]

  • Reaction Temperature and Time: These parameters are critical for ensuring the reaction goes to completion without significant decomposition.

    • Solution: A study by Asrondkar et al. (2015) demonstrated that microwave irradiation for just 4 minutes at 180°C can lead to high yields, while conventional heating may require several hours of reflux.[4] If you are using conventional heating, ensure the reaction is heated for a sufficient duration, monitoring by TLC.

Q2: I am observing unreacted starting material even after prolonged reaction times. What could be the issue?

A2: Incomplete conversion can be frustrating. Here are some potential causes:

  • Insufficient Base: If there is not enough base to deprotonate all of the 2-mercaptobenzothiazole, the reaction will stall.

    • Solution: Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial.

  • Poor Quality of Ethyl Haloacetate: The electrophile can degrade over time.

    • Solution: Use fresh or distilled ethyl chloroacetate or ethyl bromoacetate.

  • Reaction Equilibrium: While less common for this type of reaction, if an equilibrium is being reached, you may need to adjust the conditions to favor the product.

    • Solution: Consider using a higher concentration of reactants or removing a byproduct if possible.

Purification Strategies

Q: My crude product is an oil and is difficult to purify. What are the best methods for purification?

A: Obtaining a pure product is a critical final step. If your product is an oil, consider the following:

  • Column Chromatography: This is often the most effective method for purifying oily products.

    • Eluent System: A common mobile phase for this compound is a mixture of petroleum ether and ethyl acetate.[6] You will need to determine the optimal ratio by TLC analysis.

  • Recrystallization: Even if the crude product is an oil, it may solidify upon standing or with scratching. If it does, recrystallization is an excellent purification technique.

    • Solvent Choice: A mixture of ethanol and water is often a good starting point for recrystallizing benzothiazole derivatives.[7] You are looking for a solvent system in which your compound is soluble when hot but sparingly soluble when cold.

  • Work-up Procedure: A thorough work-up can significantly simplify purification.

    • Aqueous Wash: After the reaction is complete, pouring the reaction mixture into ice-cold water can sometimes precipitate the product.[4] Washing the organic layer with a sodium bicarbonate solution can help remove any acidic impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when synthesizing this compound?

A1: Safety is paramount in the laboratory.

  • 2-Aminothiophenol: This compound has a strong, unpleasant odor and is readily oxidized. It should be handled in a well-ventilated fume hood, and exposure should be minimized.[2]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid inhaling vapors and ensure good ventilation.[8]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often leading to higher yields and cleaner reactions with less energy consumption.[4]

  • Ultrasound Irradiation: Sonication is another energy-efficient method that can promote the reaction.[4]

  • Solvent-Free Conditions: Some protocols have been developed that proceed without a solvent, reducing waste and simplifying work-up.[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.

Q4: What are the expected spectroscopic characteristics of this compound?

A4:

  • IR Spectroscopy: You should expect to see a strong absorption band for the ester C=O stretch around 1732 cm⁻¹.[1]

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the benzothiazole ring.[6]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at approximately 314.6 m/z.[6]

Optimized Reaction Conditions

The following tables summarize optimized conditions found in the literature for the two main synthetic routes.

Table 1: Optimized Conditions for Route 1 (from 2-Aminothiophenol)

Reactant 2CatalystSolventTemperatureTimeYieldReference
Ethyl ChloroacetateH₂O₂/HClEthanolRoom Temp45-60 minHigh[3]
Diethyl MalonateNoneXyleneReflux-High[9]

Table 2: Optimized Conditions for Route 2 (from 2-Mercaptobenzothiazole)

BaseSolventMethodTemperatureTimeYieldReference
K₂CO₃AcetoneConventionalReflux-Good[4]
K₂CO₃-Microwave180 °C4 minHigh[4]
Et₃NDMFConventional60-65 °C14 h87%[5]

Reaction Mechanisms and Workflows

Reaction_Mechanisms cluster_route1 Route 1: From 2-Aminothiophenol cluster_route2 Route 2: From 2-Mercaptobenzothiazole A1 2-Aminothiophenol C1 Intermediate A1->C1 B1 Electrophile (e.g., Diethyl Malonate) B1->C1 D1 This compound C1->D1 Cyclization A2 2-Mercaptobenzothiazole C2 Thiolate Anion A2->C2 B2 Base B2->C2 E2 This compound C2->E2 SN2 D2 Ethyl Chloroacetate D2->E2 Troubleshooting_Workflow start Low Yield or No Product q1 Which synthetic route are you using? start->q1 r1 Route 1: 2-Aminothiophenol q1->r1 r2 Route 2: 2-Mercaptobenzothiazole q1->r2 c1 Check purity of 2-aminothiophenol. Run under inert atmosphere. r1->c1 c2 Optimize temperature and catalyst. r1->c2 c3 Check base strength and solubility. r2->c3 c4 Optimize solvent and temperature. Consider microwave synthesis. r2->c4

References

Technical Support Center: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Benzothiazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The seemingly straightforward synthesis of these structures can, however, present numerous practical challenges.

This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure your syntheses are successful, efficient, and reproducible.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Benzothiazole Product

Question: My reaction to form the benzothiazole ring resulted in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a frequent challenge in benzothiazole synthesis. The root cause often lies in one of several key areas: the quality of starting materials, suboptimal reaction conditions, or inefficient cyclization and oxidation.[3][4]

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Purity of 2-Aminothiophenol: This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[4][5] It is crucial to use a freshly opened bottle or purify it by distillation or recrystallization before use.[4][5] Purity of the Carbonyl Compound: Ensure the aldehyde, carboxylic acid, or other carbonyl-containing starting material is pure and free of contaminants that could interfere with the reaction.
Suboptimal Reaction Conditions Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Common solvents include ethanol and dimethyl sulfoxide (DMSO).[3] Some modern, "green" approaches utilize solvent-free conditions, which can improve yields and simplify the workup process.[1][3] Reaction Temperature: The optimal temperature can vary widely, from room temperature to reflux, depending on the specific substrates and catalyst used.[3][4] If the yield is low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed at higher temperatures, lowering the temperature should be considered.[4]
Inefficient Cyclization and Oxidation The formation of the benzothiazole ring involves the cyclization to a benzothiazoline intermediate, followed by an oxidation step to form the aromatic product.[3] If this oxidation is inefficient, the reaction can stall. Ensure Adequate Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[3] In other cases, an explicit oxidizing agent is required. A common and effective system is a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl).[3] DMSO can also serve as both the solvent and the oxidant.[3]
Ineffective Catalyst Catalyst Selection: The choice of catalyst is critical, particularly when using carboxylic acids as the starting material. Catalysts such as polyphosphoric acid (PPA), molecular iodine, or a mixture of methanesulfonic acid and silica gel can be effective.[1][4] For reactions with aldehydes, catalysts like zeolites or ZnO nanoparticles can be employed.[3]
Problem 2: Formation of Dark, Insoluble Byproducts

Question: My reaction mixture turned dark and produced a tar-like, insoluble material. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a strong indicator of the polymerization or dimerization of 2-aminothiophenol.[5] This is a common issue stemming from its susceptibility to oxidation.[5]

Causality and Prevention Workflow:

cluster_effect Observed Problem Oxidation Oxidation of 2-Aminothiophenol (Exposure to Air) Polymerization Formation of Disulfide Dimers & Polymeric Byproducts Oxidation->Polymerization Harsh_Conditions Harsh Reaction Conditions (High Temp., Strong Oxidants) Harsh_Conditions->Polymerization Purify Use Freshly Purified 2-Aminothiophenol Inert Conduct Reaction Under Inert Atmosphere (N₂ or Ar) Control_Temp Control Reaction Temperature (Avoid Excessive Heat) Mild_Oxidant Use Mild Oxidizing Agents

Caption: Workflow for troubleshooting dark byproduct formation.

Detailed Solutions:

  • Use Freshly Purified 2-Aminothiophenol: To remove any pre-existing oxidized impurities, purify the 2-aminothiophenol immediately before use.[5]

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will minimize contact with atmospheric oxygen, thereby reducing oxidation.[4][5]

  • Temperature Control: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[5]

  • Choice of Oxidant: If an oxidant is necessary for the cyclization, opt for milder reagents. In some instances, air can be a sufficient and gentle oxidant.[5]

Problem 3: Difficulty in the Esterification of (benzo[d]thiazol-2-yl)acetic acid

Question: I have successfully synthesized (benzo[d]thiazol-2-yl)acetic acid, but I am facing challenges with the subsequent esterification to obtain the ethyl ester. What are the best practices for this step?

Answer: The esterification of (benzo[d]thiazol-2-yl)acetic acid can be challenging due to the need for acidic conditions which can potentially affect the benzothiazole ring. A common and effective method is the Steglich esterification.

Recommended Protocol: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (benzo[d]thiazol-2-yl)acetic acid and DCC (1.2 equivalents) in an anhydrous solvent like dichloromethane (MDC) in a round-bottom flask.[6]

  • Cooling: Cool the mixture to 0°C in an ice bath.[6]

  • Reagent Addition: Add absolute ethanol (1.0-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the cooled suspension.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4] The reaction is typically complete within 10-12 hours.[6]

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

  • Purification: Wash the filtrate with a 10% aqueous sodium bicarbonate solution and then with brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The crude material can be further purified by column chromatography or recrystallization.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches to consider:

cluster_route1 Route 1: Late-Stage Esterification cluster_route2 Route 2: Early-Stage Ester Introduction Target This compound Acid (Benzo[d]thiazol-2-yl)acetic acid Acid->Target Esterification Cyanomethyl 2-Cyanomethylbenzothiazole Cyanomethyl->Acid Hydrolysis Aminothiophenol1 2-Aminothiophenol + Ethyl Cyanoacetate Aminothiophenol1->Cyanomethyl Aminothiophenol2 2-Aminothiophenol + Diethyl Malonate Aminothiophenol2->Target Condensation/Cyclization

Caption: Retrosynthetic analysis of this compound.

  • Route 1 (Via 2-Cyanomethylbenzothiazole): This is a common route that involves the initial synthesis of 2-cyanomethylbenzothiazole from 2-aminothiophenol and ethyl cyanoacetate or malononitrile.[7] The nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified.

  • Route 2 (Direct Condensation): A more direct approach involves the condensation of 2-aminothiophenol with diethyl malonate. This one-pot reaction can be advantageous in terms of step economy.[8]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with iodine vapor.[4]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this often involves:

  • Use of Water as a Solvent: Where possible, using water as a solvent is a key green chemistry principle.

  • Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused is highly desirable.[1]

  • Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without a solvent, reducing waste.[1][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption, often leading to higher yields.[1][3]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol requires careful handling.

  • Oxidation Sensitivity: It is readily oxidized by air, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[4][5]

  • Odor and Toxicity: As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.

  • SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Q5: My product seems to be the benzothiazoline intermediate, not the fully aromatic benzothiazole. How can I promote the final oxidation step?

A5: This indicates that the final aromatization step is incomplete.[5]

  • Increase Reaction Time: The oxidation step may simply require more time. Continue to monitor the reaction by TLC until the intermediate is fully consumed.[5]

  • Introduce an Oxidant: If the reaction has stalled, you may need to introduce or increase the amount of an oxidizing agent. As mentioned, a H₂O₂/HCl mixture is effective.[3] Bubbling air through the reaction mixture can also facilitate oxidation.

  • Increase Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy for the final oxidation step.

References

"Ethyl 2-(benzo[d]thiazol-2-yl)acetate" reaction side products and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, troubleshoot side reactions, and optimize synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most established and direct method for synthesizing the benzothiazole core of this molecule is the Phillips condensation reaction.[1] This involves the cyclocondensation of 2-aminothiophenol with a suitable two-carbon building block that contains the ethyl acetate moiety. The most common precursors for this purpose are derivatives of malonic acid, such as diethyl malonate or ethyl malonmonoate. The reaction typically requires heat to facilitate both the initial condensation and the subsequent intramolecular cyclization.

An alternative, though less direct, approach could involve the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized. However, the condensation with a malonate derivative is generally more straightforward for achieving the target structure.

Q2: What is the general reaction mechanism?

The reaction between 2-aminothiophenol and diethyl malonate proceeds through a multi-step mechanism:

  • Amide Formation: The primary amino group (-NH₂) of 2-aminothiophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This results in the elimination of an ethanol molecule to form an amide intermediate.

  • Intramolecular Cyclization: The thiol group (-SH) then performs a nucleophilic attack on the second ester carbonyl carbon. This intramolecular reaction forms a six-membered ring intermediate.

  • Dehydration/Aromatization: The intermediate readily loses a molecule of water to form the stable, aromatic benzothiazole ring system, yielding the final product.

G cluster_0 Reaction Mechanism 2-Aminothiophenol 2-Aminothiophenol Amide_Intermediate Amide Intermediate 2-Aminothiophenol->Amide_Intermediate 1. Nucleophilic Attack (-EtOH) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Amide_Intermediate Cyclized_Intermediate Cyclized Intermediate Amide_Intermediate->Cyclized_Intermediate 2. Intramolecular Cyclization (-EtOH) Product This compound Cyclized_Intermediate->Product 3. Dehydration/ Aromatization

Caption: General mechanism for this compound synthesis.

Q3: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most practical and efficient method for monitoring the reaction.[2]

  • Setup: Use a silica gel plate. A good starting eluent system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

  • Procedure: Spot the starting materials (2-aminothiophenol and your C2 source) and the reaction mixture on the same plate.

  • Analysis: As the reaction progresses, you should observe the consumption of the starting material spots and the appearance of a new spot corresponding to your product. Visualization under UV light is typically effective for these aromatic compounds.[2]

Troubleshooting Guide: Side Products & Avoidance

This section addresses the most common issues encountered during the synthesis, focusing on the identification and prevention of side products.

Problem 1: My primary side product is a yellow, insoluble solid. What is it and how do I prevent it?

Answer: This is almost certainly the disulfide dimer of your starting material, 2,2'-dithiobis(aniline).

  • Causality (The "Why"): The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen), at elevated temperatures, or in the presence of certain metal impurities.[2][3] Two molecules of 2-aminothiophenol can couple to form a stable disulfide bond. This side reaction consumes your starting material, directly reducing the theoretical maximum yield.

  • Troubleshooting & Avoidance:

    • High-Purity Starting Material: Use freshly opened or purified 2-aminothiophenol. Older bottles may have already undergone significant oxidation.[2]

    • Inert Atmosphere: This is the most critical preventative measure. Perform the reaction under a blanket of an inert gas like nitrogen or argon.[3] This involves degassing your solvent and using standard air-free techniques (e.g., Schlenk line or a nitrogen-filled balloon).

    • Degassed Solvents: Ensure the solvent used for the reaction has been degassed to remove dissolved oxygen.

G cluster_1 Disulfide Side Product Formation ATP 2-Aminothiophenol (2 molecules) Disulfide 2,2'-Dithiobis(aniline) (Disulfide Side Product) ATP->Disulfide Oxidation Oxidant [O] (Air, Heat) Oxidant->Disulfide

Caption: Formation of the common disulfide byproduct from 2-aminothiophenol.

Problem 2: My reaction yield is very low, even after accounting for the disulfide byproduct.

Answer: Low yield is a common issue that can stem from several factors beyond starting material oxidation. A systematic approach is required for diagnosis.

  • Causality & Troubleshooting Workflow: Several factors can contribute to low product yield. The choice of catalyst, reaction temperature, and time are all interconnected and crucial for efficient conversion.[2]

G Start Low Product Yield Check_Purity Are starting materials pure? (Especially 2-aminothiophenol) Start->Check_Purity Inert_Atmosphere Is the reaction under inert atmosphere (N2/Ar)? Check_Purity->Inert_Atmosphere Yes Purify_SM Solution: Purify or use fresh 2-aminothiophenol. Check_Purity->Purify_SM No Check_Conditions Are reaction conditions optimal? Inert_Atmosphere->Check_Conditions Yes Implement_Inert Solution: Use degassed solvents and run under N2 or Ar. Inert_Atmosphere->Implement_Inert No Optimize_Temp Is temperature adequate for cyclization (often requires heat)? Check_Conditions->Optimize_Temp Evaluate Optimize_Catalyst Is the catalyst appropriate and active? Optimize_Temp->Optimize_Catalyst Yes Increase_Temp Solution: Gradually increase temperature and monitor via TLC. Optimize_Temp->Increase_Temp No Screen_Catalysts Solution: Screen catalysts like PPA, MSA, or Lewis acids. Optimize_Catalyst->Screen_Catalysts No Success Yield Improved Optimize_Catalyst->Success Yes

Caption: Troubleshooting flowchart for low reaction yield.

  • Detailed Breakdown of Causes and Solutions:

Potential Cause Scientific Rationale (The "Why") Recommended Solution
Inefficient Catalyst The condensation and cyclization steps are often acid-catalyzed. Without a proper catalyst, the reaction may stall at the intermediate stage or proceed very slowly.[2][4]For condensations with ester/acid derivatives, consider catalysts like Polyphosphoric Acid (PPA) or Methanesulfonic Acid/Silica Gel.[4][5] Screen different catalysts to find the optimal one for your specific reaction.
Suboptimal Temperature The intramolecular cyclization and subsequent dehydration to form the aromatic ring are often energetically demanding and require thermal energy to overcome the activation barrier.[2]If the reaction is sluggish at room temperature, gradually increase the heat while monitoring progress by TLC. Refluxing in a high-boiling solvent like toluene or xylene is common.
Incomplete Cyclization An insufficient reaction time or temperature can lead to the accumulation of the initial amide or thioester intermediate without it fully cyclizing.[2]Increase the reaction time or temperature. Ensure the chosen catalyst is effective at promoting the cyclization step.
Purification Losses The product may be lost during the workup or purification steps, especially if it is an oil or has solubility properties that make extraction difficult.Re-evaluate your workup procedure. If the product is an oil, consider converting it to a solid derivative for easier purification by recrystallization, if possible. For column chromatography, test different solvent systems to achieve better separation.[2]
Problem 3: Purification by column chromatography is difficult; my product and impurities have similar polarities.

Answer: Co-elution of products and impurities is a frequent challenge in chromatography.

  • Causality: Structurally similar molecules, such as the desired product and an uncyclized intermediate, will often have very similar polarities, making separation on silica or alumina challenging.

  • Troubleshooting & Avoidance:

    • Optimize the Solvent System: Systematically screen different solvent systems for your column. Try adding a small percentage of a third, more polar solvent (like methanol) or a less polar one (like dichloromethane) to your hexane/ethyl acetate mixture to alter the selectivity.

    • Change the Stationary Phase: If silica gel (which is acidic) is not providing good separation or if you suspect your product is unstable on it, switch to a different stationary phase.[2] Neutral or basic alumina can offer different selectivity and may resolve the impurities.

    • Recrystallization: This is often the best technique for removing small amounts of closely-related impurities. Attempt to recrystallize your crude product from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can provide excellent separation where a column fails.

Recommended Experimental Protocol

This protocol describes the synthesis of this compound via the condensation of 2-aminothiophenol with diethyl malonate.

Materials:

  • 2-Aminothiophenol (high purity)

  • Diethyl malonate

  • Polyphosphoric Acid (PPA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-aminothiophenol (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by diethyl malonate (1.2 eq). Stir the mixture to ensure homogeneity.

  • Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) (a sufficient amount to ensure stirring, ~10x weight of 2-aminothiophenol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110-120 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure this compound.

References

Technical Support Center: Purification of Ethyl 2-(benzo[d]thiazol-2-yl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(benzo[d]thiazol-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

I. Understanding the Compound: Key Physicochemical Properties

This compound is a versatile intermediate in organic synthesis, frequently used as a precursor for more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.[1] Its purification can be challenging due to its specific chemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂S[2]
Molecular Weight 221.28 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in ethanol, ether, and other ether solvents.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound and its derivatives, providing actionable solutions based on established chemical principles.

Question: My final product is a persistent oil and is difficult to handle and purify. What should I do?

Answer: Obtaining an oily product is a common issue, especially with heterocyclic compounds. Here’s a systematic approach to address this:

  • Rationale: Oily products often result from residual solvents, impurities acting as eutectic mixtures, or the inherent physical state of the pure compound. The goal is to induce crystallization or find a suitable purification method for non-crystalline materials.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.

    • Solvent Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) and scratching the side of the flask with a glass rod. Sonication can also be effective.

    • Conversion to a Solid Derivative: If the compound is an oil, consider converting it to a solid derivative for easier purification by recrystallization.[3] For example, if your derivative has a basic nitrogen, you could form a salt (e.g., hydrochloride or tosylate). After purification, the parent compound can be regenerated.

    • Preparative TLC/HPLC: If all else fails, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are excellent techniques for purifying oils.

Question: During column chromatography, my product and a major impurity have very similar Rf values, leading to poor separation. How can I improve the separation?

Answer: Co-elution of products and impurities is a frequent challenge in chromatography. Here are several strategies to enhance separation:

  • Rationale: The separation efficiency in column chromatography depends on the differential partitioning of compounds between the stationary phase and the mobile phase. Modifying either of these can significantly improve resolution.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Solvent Polarity Gradient: Instead of an isocratic (constant solvent composition) elution, use a shallow gradient of increasing polarity. For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration.

      • Alternative Solvent Systems: Experiment with different solvent systems.[3] Sometimes, a complete change of solvents (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity of the separation.

    • Change the Stationary Phase:

      • Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography.[3]

      • Reverse-Phase Silica: For very polar compounds that do not move from the baseline on normal-phase silica, reverse-phase chromatography (with a non-polar stationary phase and a polar mobile phase like water/acetonitrile) can be effective.[4]

    • Preparative TLC: For small-scale purifications (<50 mg), preparative TLC can offer better resolution than a column.[3][4]

Question: My compound appears to be decomposing on the silica gel column. What are the signs and how can I prevent this?

Answer: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[3]

  • Rationale: The acidic silanol groups on the surface of silica gel can catalyze the degradation of sensitive compounds.

  • Signs of Decomposition:

    • Streaking on the TLC plate.

    • Appearance of new, lower Rf spots during the column run.

    • Low overall recovery of the desired product.

    • A colored band of decomposition products at the top of the column.

  • Preventative Measures:

    • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% v/v), in the eluent before packing the column.

    • Use an Alternative Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For most lab-scale syntheses, a two-step approach is highly effective:

  • Initial Work-up: After the reaction, a liquid-liquid extraction is often employed to remove inorganic salts and highly polar impurities.

  • Final Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most efficient method for obtaining high-purity material.[1] Common solvent systems include ethanol or ethanol/water mixtures.[1][5]

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel using an ethyl acetate/hexane gradient is the standard procedure.[1]

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route. However, some common ones include:

  • Unreacted Starting Materials: Such as 2-aminothiophenol or its oxidized disulfide form, and ethyl chloroacetate or other acylating agents.[3]

  • Side Products: Byproducts from side reactions, such as the formation of bis-benzothiazoles or products from incomplete cyclization.[3]

  • Residual Catalyst and Reagents: Depending on the synthetic method, residual catalysts or reagents may be present.

Q3: The color of my purified product is yellow, but I expect a colorless compound. Is this a problem?

A3: A yellow tint in the final product can sometimes be indicative of impurities, even if they are not readily visible by TLC or NMR.

  • Possible Causes:

    • Trace Metal Impurities: Residual palladium or other transition metal catalysts from the synthesis can impart color.[6]

    • Oxidation Products: Benzothiazoles and their precursors can be susceptible to air oxidation, leading to colored byproducts.[3]

    • Conjugated Impurities: Highly conjugated byproducts, even in small amounts, can result in a colored product.

  • Solutions:

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration through celite, can often remove colored impurities.

    • Thorough Purification: A second purification step, such as a careful recrystallization or a slow and meticulous column chromatography run, may be necessary.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

This protocol provides a general guideline for the recrystallization of solid derivatives.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.[1][5][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of oily products or for separating mixtures that are not amenable to recrystallization.

  • TLC Analysis: Determine the optimal eluent system by TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common system is a gradient of ethyl acetate in hexanes.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure_recrys Is the product pure? recrystallize->is_pure_recrys is_pure_recrys->column_chrom No final_product Pure Product is_pure_recrys->final_product Yes is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->final_product Yes prep_tlc_hplc Consider Preparative TLC/HPLC is_pure_column->prep_tlc_hplc No (Difficult Separation) prep_tlc_hplc->final_product

Caption: A decision tree to guide the selection of the appropriate purification technique.

Troubleshooting Workflow for Column Chromatography

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Similar Rf values of components? start->check_rf optimize_solvent Optimize Solvent System (Gradient/Alternative Solvents) check_rf->optimize_solvent Yes check_decomposition Signs of decomposition on silica? check_rf->check_decomposition No success Improved Separation optimize_solvent->success change_stationary_phase Change Stationary Phase (Alumina/Reverse Phase) check_decomposition->change_stationary_phase If decomposition persists deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_decomposition->deactivate_silica Yes change_stationary_phase->success deactivate_silica->success

Caption: A workflow for troubleshooting common issues in column chromatography.

VI. References

  • Benchchem. (n.d.). This compound | 29182-42-1. Retrieved from 1

  • ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from 3

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from 8

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from 5

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 29182-42-1. Retrieved from 2

  • Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from 4

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from 7

  • Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from 6

References

Overcoming common issues in benzothiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Benzothiazole Synthesis Core: A Technical Support Center

Welcome to the technical support center for benzothiazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this vital heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, their synthesis is not without challenges, from low yields to complex purification hurdles.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the lab. Here, we will delve into the causality behind experimental choices, offering scientifically-grounded solutions to overcome common obstacles.

Troubleshooting Guide: Common Synthesis Issues & Solutions

Problem 1: Low or Non-Existent Product Yield

Q1: I'm performing a condensation reaction between 2-aminothiophenol and an aromatic aldehyde, but my TLC analysis shows mostly unreacted starting material and a faint product spot. What are the primary causes and how can I fix this?

A1: This is a classic and often frustrating issue in benzothiazole synthesis. The root cause typically falls into one of four categories: poor quality of starting materials, suboptimal reaction conditions, inefficient cyclization/oxidation, or low substrate reactivity.

Causality & Expert Insights:

The most common pathway for this reaction involves the initial formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, forming a benzothiazoline intermediate. This intermediate is then oxidized to the final aromatic benzothiazole.[3] Each step has specific requirements that, if unmet, can stall the entire process.

  • Starting Material Integrity is Crucial: 2-aminothiophenol is notoriously susceptible to air oxidation. The thiol (-SH) group can readily dimerize to form a disulfide byproduct (2,2'-dithiobis(aniline)), which is unreactive in the desired condensation pathway.[4] If you are using an old bottle or one that has been frequently opened, oxidation is a very likely culprit.

  • Reaction Conditions Dictate Kinetics: Temperature, solvent, and catalyst choice are deeply interconnected. While some reactions proceed at room temperature, many require thermal energy to overcome the activation barrier for the cyclization step.[4] The solvent's polarity can influence the stability of intermediates, and the catalyst is essential for activating the carbonyl group of the aldehyde and facilitating dehydration.

  • The Final Oxidation Step is Key: The conversion of the benzothiazoline intermediate to the final benzothiazole is an oxidation reaction. In many protocols, atmospheric oxygen serves as the oxidant, especially when the reaction is run open to the air.[5] If this step is inefficient, the reaction can stall at the intermediate stage, leading to low yields of the desired aromatic product.[5]

Troubleshooting Protocol & Workflow:

Detailed Steps:

  • Validate 2-Aminothiophenol: If possible, use a freshly opened bottle. If you suspect oxidation, purify the starting material by vacuum distillation. When handling, consider using an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[4]

  • Optimize Temperature: If your reaction is running at room temperature with low yield, gradually increase the heat.[4] Set up the reaction at 50°C, then 80°C, and finally at reflux, monitoring the progress at each stage by TLC.

  • Select an Appropriate Catalyst: For aldehyde condensations, a wide range of catalysts can be effective. Mild acidic catalysts are common. A simple and effective system is using hydrogen peroxide (H₂O₂) with hydrochloric acid (HCl) in ethanol.[6][7] This system not only catalyzes the reaction but also ensures the final oxidation step is efficient.[5]

  • Consider Substrate Reactivity: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂) are generally more reactive than those with electron-donating groups (e.g., -OCH₃).[5] Aliphatic aldehydes can be even less reactive and may require more forcing conditions or specific catalysts.[6][8]

Problem 2: Significant Side Product Formation

Q2: My reaction is working, but I'm getting a significant amount of a side product that complicates purification. What is the likely identity of this byproduct and how can I suppress its formation?

A2: The formation of byproducts is a common issue that reduces yield and makes purification difficult. The most frequent culprits are the disulfide dimer of 2-aminothiophenol and incompletely cyclized intermediates.

Causality & Expert Insights:

  • Oxidative Dimerization: As mentioned previously, the thiol group of 2-aminothiophenol is easily oxidized to form a disulfide.[4] This is a competing reaction that can be accelerated by heat and the presence of atmospheric oxygen, especially if the primary condensation reaction is slow.

  • Incomplete Cyclization: The Schiff base intermediate is in equilibrium with the starting materials. If the subsequent cyclization to the benzothiazoline is slow or unfavorable under the reaction conditions, the Schiff base may persist in the reaction mixture or undergo other side reactions.[4]

Suppression Strategies:

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is a highly effective way to minimize the oxidative dimerization of 2-aminothiophenol.[4] This is particularly important for reactions that require long heating times.

  • Catalyst Choice: The right catalyst can dramatically accelerate the desired reaction pathway, outcompeting side reactions. For instance, catalysts like iodine or various Lewis acids can efficiently promote the cyclization step, preventing the buildup of the Schiff base intermediate.[4][9]

  • One-Pot Procedures: Many modern protocols are designed as one-pot syntheses where the intermediate is not isolated.[10] This minimizes handling and potential side reactions. For example, using a system like H₂O₂/HCl in ethanol allows for the condensation and oxidation to occur in a single, efficient step.[5][6]

Problem 3: Product Purification Challenges

Q3: My crude product is an oily, complex mixture that is difficult to purify by standard silica gel column chromatography. What are my alternatives?

A3: Purification is often the most challenging step. The polarity of benzothiazole derivatives can vary widely, and some are sensitive to the acidic nature of standard silica gel.

Causality & Expert Insights:

  • Product Instability: Some benzothiazole derivatives can degrade on acidic silica gel.[5] The nitrogen atom in the thiazole ring imparts basicity, which can lead to strong, sometimes irreversible, binding to the acidic silica surface, resulting in streaking and poor recovery.

  • Similar Polarity of Components: If the polarity of your desired product is very close to that of a major impurity or unreacted starting material, separation by column chromatography can be extremely difficult.

Alternative Purification Protocols:

  • Acid-Base Extraction: If your benzothiazole product is basic, you can often use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract your product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

  • Recrystallization: This is an excellent method if you can find a suitable solvent system. It is often the best way to obtain highly pure crystalline material. Common solvents for recrystallizing benzothiazoles include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[5]

  • Alternative Chromatography Media: If you must use chromatography, consider alternatives to silica gel. Neutral or basic alumina can be effective for acid-sensitive compounds.[4] Alternatively, you can "neutralize" silica gel by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.

Frequently Asked Questions (FAQs)

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. UV light is typically used for visualization.[4]

Q5: What are some "green" or more environmentally friendly methods for benzothiazole synthesis?

A5: Green chemistry approaches are increasingly important. Key strategies include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis or solvent-free conditions to reduce reaction times and energy consumption.[4][11][12] Many modern protocols focus on these more sustainable methods.[13]

Q6: What specific safety precautions should I take when working with 2-aminothiophenol?

A6: 2-aminothiophenol is a hazardous chemical. It is toxic if swallowed, inhaled, or absorbed through the skin and can cause skin sensitization and burns.[14][15][16] It also has a very strong, unpleasant odor. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) before use.[4]

Data Summary & Protocols

Table 1: Comparison of Common Benzothiazole Synthesis Methods
MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeTypical Yield (%)Reference
Conventional Condensation 2-Aminothiophenol, AldehydeH₂O₂/HClEthanolRoom Temp45-60 min85-94%[6][17]
Condensation with Acid 2-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA)None140-170°C2-12 h70-92%[10]
Microwave-Assisted 2-Aminothiophenol, AldehydeAg₂ONone80°C4-8 min92-98%[6]
Iodine-Mediated 2-Aminothiophenol, AldehydeI₂EthanolRoom Temp1-2 h80-95%[11]
Metal-Catalyzed 2-Aminothiophenol, AldehydeZn(OAc)₂·2H₂ONone80°C30 min~94%[3]
Detailed Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis

This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles and may require optimization for specific substrates.[5]

Reaction Mechanism:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).[4]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[5]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[5]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry.[5]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.[5]

References

Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-(benzo[d]thiazol-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization. Here, we address common challenges and provide evidence-based solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound and its derivatives typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. One of the most prevalent and efficient methods is the reaction of 2-aminothiophenol with ethyl 2-chloroacetoacetate or a similar electrophilic precursor. The choice of catalyst and reaction conditions is critical for achieving high yields and purity.

Q2: Why is catalyst selection so critical in this reaction?

The catalyst plays a pivotal role in the cyclization and condensation steps of the reaction. An appropriate catalyst can:

  • Activate the electrophilic and nucleophilic partners.

  • Facilitate the key bond-forming steps (C-N and C-S bond formation).

  • Minimize the formation of unwanted side products.

  • Enable the reaction to proceed under milder conditions, which can be crucial for sensitive substrates.

Q3: What are the primary types of catalysts used for this synthesis?

A range of catalysts can be employed, including:

  • Acid catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids can be effective.

  • Base catalysts: Organic bases like triethylamine or pyridine can be used.

  • Heterogeneous catalysts: Solid-supported catalysts, such as zeolites or clays, offer advantages in terms of separation and reusability.

  • Green catalysts: Eco-friendly options like L-proline have been explored for similar transformations.

Q4: How do I choose the optimal solvent for the reaction?

The choice of solvent is crucial and should be made based on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The polarity of the solvent can significantly influence the reaction rate and product yield.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Reaction Yield

Possible Causes:

  • Suboptimal Catalyst: The chosen catalyst may not be active enough under the selected reaction conditions.

  • Incorrect Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.

  • Poor Quality Reagents: Impurities in the starting materials, especially the 2-aminothiophenol, can inhibit the catalyst or lead to side reactions.

  • Insufficient Reaction Time: The reaction may not have reached completion.

Solutions:

  • Catalyst Screening: If you are experiencing low yields, it is advisable to screen a variety of catalysts. For instance, while traditional acid catalysts are common, exploring greener alternatives like L-proline could offer improved performance. A comparative study of different catalysts under the same conditions will help identify the most effective one for your specific substrate.

  • Temperature Optimization: Perform the reaction at different temperatures to find the optimal balance between reaction rate and product stability.

  • Reagent Purification: Ensure the purity of your starting materials. Recrystallization or distillation of the reactants may be necessary.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Undesired Reaction Pathways: The reaction conditions may favor the formation of byproducts, such as the self-condensation of the starting materials or the formation of isomers.

  • Air or Moisture Sensitivity: Some of the reactants or intermediates may be sensitive to air or moisture, leading to decomposition or unwanted side reactions.

  • Excessive Catalyst Loading: A high concentration of the catalyst can sometimes promote side reactions.

Solutions:

  • Mechanistic Understanding: A clear understanding of the reaction mechanism can help in predicting and controlling the formation of side products. For instance, the reaction is believed to proceed through the formation of a thiazoline intermediate, which then undergoes oxidation to the final benzothiazole product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

  • Catalyst Loading Optimization: Systematically vary the amount of catalyst to find the minimum amount required for efficient conversion, which can help in minimizing side product formation.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Co-elution of Impurities: Some side products may have similar polarities to the desired product, making them difficult to separate by column chromatography.

  • Residual Catalyst: The final product may be contaminated with the catalyst, especially if a homogeneous catalyst is used.

  • Formation of Tar-like Substances: At higher temperatures, polymerization or decomposition can lead to the formation of tars that complicate the work-up procedure.

Solutions:

  • Recrystallization: This is often a highly effective method for purifying the final product and removing minor impurities. Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Use of Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify the purification process as the catalyst can be easily removed by filtration.

  • Optimized Work-up Procedure: A carefully designed aqueous work-up can help in removing many of the impurities and residual catalyst before the final purification step.

Experimental Protocols

General Procedure for Catalyst Screening
  • To a series of reaction vials, add 2-aminothiophenol (1 mmol) and the desired electrophilic partner (e.g., ethyl 2-chloroacetoacetate, 1.1 mmol) in the chosen solvent (5 mL).

  • Add the catalyst to be screened (e.g., 10 mol%) to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature.

  • Monitor the reactions by TLC at regular intervals.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction and perform a standard work-up.

  • Analyze the crude product by a suitable analytical technique (e.g., 1H NMR, LC-MS) to determine the yield and purity.

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
L-prolineEthanolReflux692
ZeoliteAcetonitrile80588
Acetic AcidMethanolReflux875Generic
NoneEthanolReflux24<10Control

Visualizations

Diagram 1: General Reaction Scheme

2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate + Ethyl 2-chloroacetoacetate This compound This compound Intermediate->this compound [Catalyst] -HCl, -H2O start Low Yield Observed catalyst Is the catalyst optimal? start->catalyst temp Is the temperature optimized? catalyst->temp Yes screen Screen different catalysts catalyst->screen No reagents Are the reagents pure? temp->reagents Yes optimize_temp Optimize reaction temperature temp->optimize_temp No purify_reagents Purify starting materials reagents->purify_reagents No end Improved Yield reagents->end Yes screen->end optimize_temp->end purify_reagents->end

Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(benzo[d]thiazol-2-yl)acetate Mediated Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting intramolecular cyclization reactions involving Ethyl 2-(benzo[d]thiazol-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this critical synthetic transformation. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Question 1: My cyclization reaction yield is consistently low or failing completely. What are the most common root causes?

Low yield in this type of reaction is a frequent issue that can typically be traced back to a few critical areas: the quality of starting materials, the choice of reaction conditions (base and solvent), and the presence of atmospheric contaminants.

The primary reactive site in this compound is the active methylene group (-CH2-) situated between the benzothiazole ring and the ester's carbonyl group.[1] The protons on this carbon are acidic and can be removed by a base to form a nucleophilic carbanion, which then initiates the intramolecular cyclization. Any factor that interferes with this process will compromise the yield.

Primary Failure Points:

  • Poor Substrate Quality: The precursor used to synthesize the benzothiazole core, 2-aminothiophenol, is notoriously prone to oxidation, which can form disulfide-linked dimers and polymers.[2] These impurities can carry through to your starting material and introduce unwanted side reactions.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is arguably the most critical factor. The base must be strong enough to deprotonate the active methylene group efficiently but not so harsh that it promotes decomposition. The solvent must fully solubilize the reactants and facilitate the desired reaction pathway over competing side reactions.[3][4]

  • Presence of Oxygen or Water: Oxygen can lead to the formation of dark, tarry byproducts through the oxidation of sensitive intermediates.[2] Water can quench the carbanion intermediate or hydrolyze the ester, preventing cyclization.

  • Incorrect Reaction Temperature: Excessively high temperatures can promote polymerization and decomposition, while temperatures that are too low may result in an impractically slow or stalled reaction.

Question 2: I'm observing dark, tarry, or insoluble byproducts. What is causing this and how can I prevent it?

The formation of dark, insoluble materials is a classic symptom of oxidation and polymerization side reactions.[2] This is often linked to the stability of the 2-aminothiophenol precursor, which is highly susceptible to aerobic oxidation.[2]

Troubleshooting & Prevention Strategy:

  • Use High-Purity Starting Materials: If you synthesized the this compound yourself, ensure the 2-aminothiophenol precursor was purified (e.g., by distillation) immediately before use.

  • Implement a Rigorous Inert Atmosphere: This is non-negotiable. Before starting, thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Conduct the entire reaction, including reagent additions, under a positive pressure of an inert gas like nitrogen or argon.[2]

  • Control Reaction Temperature: Avoid aggressive heating. A stepwise increase in temperature or running the reaction at a lower temperature for a longer period can minimize byproduct formation.[2]

Question 3: How do I select the optimal base and solvent for my intramolecular cyclization?

The ideal base and solvent system creates an environment where the desired intramolecular cyclization is kinetically favored over intermolecular side reactions like dimerization.[2][3] A systematic optimization is the most reliable approach.

Key Considerations:

  • Base Strength: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for generating the carbanion with high efficiency.[5] Weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) may also be effective, depending on the specific substrate, and can sometimes lead to cleaner reactions.[3][6]

  • Solvent Polarity: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are typically good choices.[3] They are effective at solvating the ionic intermediates. Less polar solvents like toluene or dichloromethane (DCM) are sometimes less favorable for this type of cyclization.[3]

Optimization Table:

The following table provides a framework for optimizing your reaction conditions. Run small-scale parallel reactions to identify the most promising system.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
1NaH (1.2)Anhydrous THF0 to 65 (reflux)690High yield, requires inert atmosphere.[5]
2K₂CO₃ (2.0)Anhydrous DMF801282Milder conditions, good yield.[3][6]
3TEA (2.0)Anhydrous ACN80 (reflux)1270Favorable for some substrates.[3]
4NaOEt (1.1)Anhydrous EtOH78 (reflux)885Faster reaction with alkoxide base.[5]
5NaH (1.2)Anhydrous Toluene110 (reflux)4<10Incomplete reaction, decomposition.[3]
Question 4: My reaction stalls and does not go to completion. What should I investigate?

An incomplete reaction suggests that either the active nucleophile is not being generated efficiently or it is being consumed by trace impurities.

Troubleshooting Steps:

  • Check Base Activity: If using a solid base like NaH, ensure it has not been passivated by atmospheric exposure. Use fresh, high-quality base from a newly opened container.

  • Verify Anhydrous Conditions: Use properly dried solvents and glassware. Flame-dry the flask under vacuum and cool under an inert atmosphere before adding reagents. Trace amounts of water will quench the carbanion as it forms.

  • Monitor by TLC: Track the reaction progress using Thin Layer Chromatography. If the reaction stalls, a small, careful addition of extra base might restart it. However, be cautious, as excess base can sometimes promote side reactions.

  • Consider Steric Hindrance: If your molecule has bulky substituents, they may sterically hinder the final aromatization step or the cyclization itself, requiring more forcing conditions (higher temperature or longer reaction time).[2]

Question 5: What are the best practices for purifying the final cyclized product?

Proper purification is essential to remove unreacted starting material, reagents, and byproducts.

  • Aqueous Workup: After the reaction is complete, quench it carefully (e.g., with a saturated NH₄Cl solution or water). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water and inorganic salts.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield clean crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, column chromatography is the next step. Use a solvent system determined by TLC analysis to achieve good separation between your product and impurities.

Visual Troubleshooting and Mechanistic Pathways

To better diagnose issues, it is helpful to visualize both the intended chemical transformation and the potential competing pathways, as well as a logical workflow for troubleshooting.

Troubleshooting Workflow

This flowchart provides a step-by-step guide to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Verify Starting Material - Purity (NMR, LCMS) - Check for oxidation/impurities start->check_sm check_conditions 2. Review Reaction Conditions - Anhydrous solvent? - Inert atmosphere? - Base activity? check_sm->check_conditions If SM is pure purification 5. Refine Purification - Optimize recrystallization solvent - Develop chromatography method check_sm->purification If impurities are the issue optimize 3. Systematically Optimize - Screen bases (NaH, K2CO3) - Screen solvents (THF, DMF) - Vary temperature check_conditions->optimize If conditions are suspect analyze_byproducts 4. Analyze Crude Mixture - Isolate and identify byproducts - Dark tars suggest oxidation optimize->analyze_byproducts If yield is still low success Improved Yield optimize->success If optimization works analyze_byproducts->check_conditions Re-evaluate based on byproduct identity purification->success

Caption: A logical workflow for troubleshooting low-yield cyclization reactions.

Reaction Mechanism: Desired vs. Side Pathways

This diagram illustrates the desired base-mediated cyclization versus common unwanted side reactions.

ReactionMechanism cluster_desired Desired Intramolecular Pathway cluster_side Competing Side Reactions SM This compound Carbanion Carbanion Intermediate SM->Carbanion + Base (-BH+) Decomposition Decomposition / Polymerization SM->Decomposition High Temp / O2 Hydrolysis Ester Hydrolysis SM->Hydrolysis + H2O Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Attack Dimer Dimerization Carbanion->Dimer Intermolecular Attack Product Final Product Cyclized->Product Aromatization / Elimination

Caption: Desired cyclization mechanism versus common side reaction pathways.

Experimental Protocols

General Protocol for Base-Catalyzed Intramolecular Cyclization

Disclaimer: This is a generalized protocol. Specific quantities, temperatures, and reaction times must be optimized for your particular substrate.

1. Preparation (Under Inert Atmosphere): a. Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. b. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. c. Add the this compound (1.0 eq) to the flask. d. Add anhydrous solvent (e.g., THF, DMF) via cannula or syringe to a concentration of 0.1-0.5 M. e. Cool the solution to the desired starting temperature (e.g., 0 °C in an ice bath).

2. Reaction Initiation: a. If using a solid base like NaH (1.2 eq, 60% dispersion in mineral oil), wash it with anhydrous hexanes in a separate flask under argon to remove the oil, then carefully add it to the reaction mixture portion-wise. b. If using a soluble base or generating one in situ (e.g., LDA), add it dropwise via syringe to the stirred solution. c. After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as determined by your optimization experiments.

3. Monitoring and Workup: a. Monitor the reaction's progress by TLC until the starting material is consumed. b. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate). d. Separate the layers. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude residue by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel. b. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

References

Recrystallization methods for purifying "Ethyl 2-(benzo[d]thiazol-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the purification of this compound via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The content is structured as a series of frequently asked questions and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique based on differential solubility.[1] The core principle is to select a solvent in which this compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[1][2] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystallization).[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the soluble impurities behind.

Q2: Which solvent is best for recrystallizing this specific compound?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of this compound—which contains a polar ester group and a large, somewhat less polar benzothiazole ring system—a solvent of intermediate polarity is often a good starting point.[4][5]

  • Good Candidates: Alcohols like ethanol or isopropanol are excellent starting points.[6] Literature on similar benzothiazole derivatives frequently reports the use of ethanol for recrystallization.[7][8][9]

  • Solvent Mixtures (Binary Solvents): If a single solvent does not provide the ideal solubility profile, a solvent pair can be used.[2] A common strategy is to dissolve the compound in a "good" solvent (in which it is very soluble, e.g., ethanol or ethyl acetate) and then add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common pairs include ethanol/water and ethyl acetate/petroleum ether.[2]

Q3: How do I perform a small-scale solvent screen to find the right solvent?

A systematic solvent screen is crucial for success.

  • Preparation: Place approximately 50-100 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, starting with about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[4]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[10]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling.[1]

Q4: What are the likely impurities in my crude sample?

The nature of impurities depends heavily on the synthetic route used.[11]

  • From 2-Aminothiophenol Routes: If synthesized from a 2-aminothiophenol, unreacted starting material or oxidized side products (disulfides) are common.[11][12]

  • From 2-Mercaptobenzothiazole Routes: Unreacted 2-mercaptobenzothiazole or ethyl chloroacetate could be present.[13][14]

  • Reaction By-products: Thermally generated or colored by-products from prolonged heating can also contaminate the final product.

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals. What should I do?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the solute. The compound "melts" before it dissolves.

  • The concentration of impurities is very high, significantly depressing the melting point of the mixture.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then attempt to cool the solution again, but much more slowly.[15]

  • Lower the Solution Temperature: Use a lower-boiling solvent if possible.

  • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the liquid as it cools. This can provide a nucleation site for crystal growth.[15][16]

  • Change Solvents: The solute may be too soluble in the chosen solvent. Try a less polar solvent or a different solvent pair.

Problem: No crystals are forming, even after the solution is cold.

Causality: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[15]

Solutions:

  • Reduce Solvent Volume: This is the most common fix. Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off.[15] Then, allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, or the compound may precipitate out of the hot solution.

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[16]

    • Seed Crystals: If you have a small crystal of the pure product, add it to the cold solution to act as a template for crystal growth.[15]

  • Cool to a Lower Temperature: Use a dry ice/acetone bath for more extreme cooling, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.

Problem: My final yield is very low.

Causality: Low recovery can result from several procedural errors.[17]

Solutions:

  • Check Solvent Volume: Using the minimum amount of near-boiling solvent is critical. Adding too much will keep a significant portion of your product dissolved even when cold.[10][17]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize precipitation.

  • Avoid Premature Filtration: Ensure the solution is thoroughly chilled before vacuum filtration.

  • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using warm solvent or too much solvent will redissolve your product on the filter paper.[17][18]

Problem: The recrystallized product is still colored.

Causality: Color is often due to highly conjugated, polar impurities that adhere strongly to the crystal surface or get incorporated into the crystal lattice.

Solutions:

  • Activated Charcoal (Decolorization): Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. After adding charcoal, swirl the hot solution for a few minutes.

  • Hot Filtration: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[18] If this is not done, the charcoal will contaminate your final product.

  • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to remove persistent impurities.

Data & Protocols

Table 1: Solvent Selection Guide for this compound
SolventPolarity IndexBehavior with Compound (Hot)Behavior with Compound (Cold)Recommendation
Water10.2InsolubleInsolubleUnsuitable alone; good as an anti-solvent with ethanol.
Ethanol4.3High Solubility Low Solubility Excellent First Choice [6][8]
Isopropanol3.9High SolubilityLow-Moderate SolubilityGood Alternative to Ethanol
Ethyl Acetate4.4High Solubility Moderate SolubilityGood choice; may need hexanes as an anti-solvent.
Toluene2.4Moderate-High SolubilityModerate SolubilityMay be useful if other solvents fail.
Hexane/Heptane0.1Low SolubilityInsolubleUnsuitable alone; good as an anti-solvent.
Experimental Protocol: Recrystallization of this compound
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask (e.g., 125 mL). Add a magnetic stir bar or boiling chips. Add the chosen solvent (e.g., ethanol) in small portions, bringing the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[17]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration (Optional but Recommended): This step removes insoluble impurities (and charcoal, if used). Place a stemless funnel with fluted filter paper over a second clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[18]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[1][16] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Wet the paper with a small amount of ice-cold recrystallization solvent to ensure a good seal. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount (1-2 portions) of ice-cold solvent to remove any remaining soluble impurities.[18]

  • Drying: Leave the vacuum on to pull air through the crystals for 10-15 minutes to help them dry. Transfer the crystalline solid to a watch glass and allow it to air-dry completely. For optimal dryness, use a vacuum oven. The product is considered dry when it reaches a constant weight.[17]

Visual Workflow

Recrystallization_Workflow Workflow for Recrystallization A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Remove Insoluble Impurities) A->B If needed C 3. Slow Cooling (Allow Crystal Formation) A->C If no insolubles B->C D 4. Induce Crystallization? (Scratch / Seed Crystal) C->D If no crystals form E 5. Isolate Crystals (Vacuum Filtration) C->E If crystals form D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Pure Crystals (To Constant Weight) F->G H Pure Product G->H

Caption: A flowchart of the key steps and decision points in the purification of a solid compound by recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities.[1][2][3] Derivatives stemming from the Ethyl 2-(benzo[d]thiazol-2-yl)acetate core structure are of significant interest in medicinal chemistry due to their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] This guide provides a comparative study of these derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR). We present standardized protocols for key biological assays to ensure reproducibility and offer a framework for the rational design of novel, potent therapeutic candidates.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[3] This unique structural arrangement imparts favorable physicochemical properties, allowing benzothiazole-containing molecules to interact with a variety of biological targets. The ester group in this compound serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives through modifications at the ester or the benzothiazole ring.[8][9] These modifications significantly influence the molecule's biological profile, leading to compounds with enhanced potency and selectivity.[1] The primary biological activities explored for this class of compounds include:

  • Anticancer Activity: Many benzothiazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[1][2][10] Mechanisms often involve the induction of apoptosis, inhibition of crucial cellular enzymes like tyrosine kinases, or interference with DNA replication.[1][10]

  • Antimicrobial Activity: The scaffold is effective against a range of bacterial and fungal pathogens.[6][11] Specific derivatives have been shown to inhibit key microbial enzymes such as DNA gyrase and dihydropteroate synthase, disrupting essential cellular processes.[12][13]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like lipoxygenase (LOX) or cyclooxygenase (COX), or by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][5][14]

This guide will comparatively analyze derivatives based on these three key activities, providing the experimental context needed for researchers in drug discovery.

Comparative Biological Evaluation

The efficacy of a drug candidate is not absolute but is defined by its performance in standardized biological assays. Here, we compare the reported activities of various derivatives of this compound, focusing on quantitative metrics.

Anticancer Activity

The primary method for assessing anticancer potential is to determine a compound's cytotoxicity against specific cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a compound that inhibits 50% of cell growth or viability.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives

Derivative IDModificationCancer Cell LineIC50 (µM)Reference
B7 6-chloro-N-(4-nitrobenzyl)A549 (Lung)< 4[4]
B7 6-chloro-N-(4-nitrobenzyl)H1299 (Lung)< 4[4]
4a Thiazolidine acetohydrazideC6 (Glioma)0.03[15]
4d Thiazolidine acetohydrazideC6 (Glioma)0.03[15]
4l PhenylacetamidePancreatic Cancer CellsLow µM range[16]

Analysis and Structure-Activity Relationship (SAR):

  • The data indicates that substitutions on the benzothiazole ring and modifications of the acetate group are critical for anticancer potency.[1]

  • For instance, compound B7 , with chloro and nitrobenzyl substitutions, shows significant activity against lung cancer cell lines.[4][5]

  • Compounds 4a and 4d , which incorporate a thiazolidine acetohydrazide moiety, demonstrate exceptionally high potency against glioma cells, with IC50 values in the nanomolar range.[15] This suggests that extending the core structure with additional heterocyclic systems can dramatically enhance activity.

  • The phenylacetamide derivative 4l also shows marked viability reduction in pancreatic cancer cells, highlighting the importance of the N-acyl linkage.[16]

Antimicrobial Activity

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Derivatives

Derivative IDModificationS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
A1 Not SpecifiedPromising ActivityPromising ActivitySignificant Activity[6][11]
A2 Not Specified--Significant Activity[6][11]
A9 Not SpecifiedPromising ActivityPromising ActivitySignificant Activity[6][11]
41c Isatin conjugate12.53.1-[12]
46a/b Schiff base-15.62-[12]
16c Sulfonamide0.025 mM--[17]

Analysis and Structure-Activity Relationship (SAR):

  • Benzothiazole derivatives show broad-spectrum activity.[6][11] Notably, some compounds exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans).[6][11]

  • The isatin conjugate 41c is particularly effective against Gram-negative bacteria, showing superior activity to the standard drug ciprofloxacin against E. coli.[12]

  • The sulfonamide derivative 16c demonstrates exceptional potency against S. aureus, with an MIC significantly lower than standard antibiotics.[17] This highlights the synergistic effect of combining the benzothiazole scaffold with a sulfonamide moiety, a well-known antibacterial pharmacophore.[17][18]

Anti-inflammatory Activity

Anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test, which measures the reduction in swelling, or in vitro by measuring the inhibition of inflammatory enzymes.

Table 3: Comparative Anti-inflammatory Activity of Benzothiazole Derivatives

Derivative IDAssay TypeResultReference
B7 Cytokine InhibitionDecreased IL-6 & TNF-α[4][5]
4a Protein DenaturationGood Inhibition[7]
Compound 3 LOX InhibitionIC50 = 13 µM[14][19]
17c Paw Edema Inhibition80% inhibition at 3h[18]

Analysis and Structure-Activity Relationship (SAR):

  • The dual-action compound B7 not only possesses anticancer properties but also reduces levels of key inflammatory cytokines, suggesting its potential in treating inflammation-driven cancers.[4][5]

  • Derivatives like 4a show good activity in preventing protein denaturation, a hallmark of inflammation.[7]

  • The thiazolidinone derivative (Compound #3) was identified as a potent inhibitor of lipoxygenase (LOX), an important target in inflammation, with an IC50 of 13 µM.[14][19]

  • The carboxamide derivative 17c demonstrated very strong in vivo anti-inflammatory effects, with an 80% reduction in paw edema, superior to the standard drug indomethacin.[18]

Standardized Experimental Protocols

To ensure the validity and comparability of biological data, standardized and well-controlled experimental protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell proliferation.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Add serial dilutions of benzothiazole derivatives incubate1->treat control Add Vehicle (DMSO) and Positive Control incubate1->control incubate2 Incubate for 48-72h treat->incubate2 control->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at ~570nm solubilize->read data_analysis data_analysis read->data_analysis Calculate % Viability and IC50 values

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, C6) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each benzothiazole derivative in DMSO. Create a series of dilutions in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: This method exposes a standardized inoculum of a microorganism to serial dilutions of a test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth, determined by the absence of turbidity.

Workflow Diagram: Broth Microdilution Assay

MIC_Workflow prep Prepare serial dilutions of compounds in 96-well plate add_inoculum Add inoculum to each well prep->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate controls Include Sterility Control (no inoculum) and Growth Control (no compound) controls->incubate readout Visually inspect for turbidity or read absorbance incubate->readout determine_mic Determine MIC: Lowest concentration with no visible growth readout->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound). A positive control with a known antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (growth) is observed.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the development of new therapeutic agents. Comparative analysis reveals that specific structural modifications can potently enhance activity against cancer cells, microbial pathogens, and inflammatory processes.

  • For Anticancer Agents: Future efforts should focus on synthesizing more complex heterocyclic systems attached to the acetate moiety, as seen in the highly potent thiazolidine derivatives.[15] Exploring dual-action compounds that target both cancer proliferation and associated inflammation, like derivative B7, represents a promising strategy.[4][5]

  • For Antimicrobial Agents: The combination of the benzothiazole nucleus with other known pharmacophores, such as sulfonamides and isatins, has proven highly effective.[12][17] Future work should explore novel conjugates to overcome growing antimicrobial resistance.

  • For Anti-inflammatory Agents: Derivatives that inhibit key enzymes like LOX and COX or suppress cytokine production are valuable leads.[4][14] In vivo models remain critical for validating the therapeutic potential of these compounds.[18]

By employing the standardized protocols detailed in this guide, researchers can generate high-quality, comparable data, accelerating the journey from chemical synthesis to the identification of clinically viable drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2][3]

At the heart of many of these potent derivatives lies Ethyl 2-(benzo[d]thiazol-2-yl)acetate . This molecule serves as a versatile and highly reactive starting material for synthesizing extensive libraries of novel compounds.[2][4] The inherent reactivity of its ethyl acetate group, particularly the acidity of the α-protons, combined with the multiple active sites on the benzothiazole ring, provides a rich playground for chemical modification.[1][2] This guide provides an in-depth comparison of its derivatives, elucidates the key structure-activity relationships, and offers detailed experimental protocols to support further research and development.

Pillars of Benzothiazole SAR: A Guide to Rational Drug Design

The biological activity of benzothiazole derivatives is not arbitrary; it is governed by predictable structure-activity relationships. Understanding these principles is crucial for the rational design of more potent and selective therapeutic agents. The key modifiable positions are the C2, C4, C5, C6, and C7 atoms of the benzothiazole ring and the side chain at C2.[1]

  • Position 2 (C2): The side chain at this position is a primary driver of activity. The ethyl acetate group is frequently converted into hydrazides, amides, Schiff bases, or more complex heterocyclic systems like 1,2,4-triazoles and oxadiazoles.[2][4][5] This modification significantly alters the molecule's polarity, hydrogen bonding capacity, and steric profile, allowing it to dock into diverse biological targets.

  • Positions 5 and 6 (C5, C6): The benzene portion of the scaffold is ripe for substitution. The introduction of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OH, -OCH3, -CH3) at these positions can profoundly impact the electronic properties of the entire ring system, thereby modulating binding affinity and potency.[1] For instance, halogen substitutions are often explored to enhance lipophilicity and improve cell membrane penetration.

Below is a diagram illustrating the key modification points on the benzothiazole scaffold.

Caption: Key sites for structural modification on the benzothiazole scaffold.

Comparative Analysis of Biological Activities

The true value of the this compound scaffold is demonstrated by the diverse and potent biological activities of its derivatives. Below, we compare derivatives based on their primary therapeutic applications, supported by experimental data.

Antimicrobial Derivatives

Drug resistance is a mounting global health crisis, necessitating the discovery of novel antimicrobial agents.[6] Benzothiazole derivatives have emerged as a promising class of compounds in this arena. The general SAR for antimicrobial activity indicates that the introduction of additional heterocyclic moieties, such as pyrazoles or pyridones, often enhances potency.[6]

Key Structural Modifications & Performance:

  • Hydrazones: Reaction of the corresponding acetohydrazide with aromatic aldehydes yields Schiff bases (hydrazones). These derivatives show effective activity, with MIC values reported as low as 200 µg/L against E. coli and P. aeruginosa.[2]

  • Pyrazolone Derivatives: Cyclization of hydrazone intermediates can lead to pyrazolone derivatives. Compound 16c from one study, a 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative, exhibited superior activity against S. aureus with an MIC of 0.025 mM, outperforming standard drugs like ampicillin.[6]

  • N-Sulfonamide Pyridones: Compounds incorporating an N-sulfonamide 2-pyridone moiety substituted with a benzothiazole ring have demonstrated considerable antibacterial activity against a wide range of bacterial species.[6]

Table 1: Comparative Antimicrobial Activity (MIC)

Derivative Class/Compound Target Organism MIC Value Reference
Hydrazone-incorporating benzothiazole E. coli, P. aeruginosa 200 µg/L [2]
Pyrazolone Derivative 16a S. aureus 0.051 mM [6]
Pyrazolone Derivative 16b S. aureus 0.048 mM [6]
Pyrazolone Derivative 16c S. aureus 0.025 mM [6]
Ampicillin (Standard) S. aureus 0.072 mM [6]

| Sulfadiazine (Standard) | S. aureus | 1.998 mM |[6] |

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.[5]

  • Media Preparation: Prepare Nutrient Agar medium and sterilize it by autoclaving. Pour the sterile medium into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Seeding: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a bacterial lawn.

  • Disc Application: Sterilize paper discs (6 mm diameter). Impregnate the discs with a known concentration of the synthesized benzothiazole derivative (e.g., 100 µg/mL in DMSO). Place the impregnated discs onto the surface of the seeded agar plates.

  • Controls: Use a disc impregnated with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Derivatives

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][7][8] These compounds often exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, interaction with DNA, and induction of apoptosis.[6][9][10]

Key Structural Modifications & Performance:

  • Piperazine Derivatives: The introduction of a piperazine moiety is a common strategy. Derivatives with chloro or dichloro phenyl groups attached to a piperazine ring have shown significant antiproliferative activity against prostate (DU-145) and liver (HepG2) cancer cell lines, with CC50 values as low as 8 µM.[8][10]

  • Imidazole Hybrids: Fusing an imidazole ring to the benzothiazole core has yielded compounds with remarkable antitumor potential against a broad range of human tumor cell lines.[8]

  • Benzamide-based Derivatives: Substituted methoxybenzamide and chloromethylbenzamide derivatives of benzothiazole have demonstrated potent in-vitro anti-tumor activity, with IC50 values ranging from 1.1 µM to 8.8 µM against various cell lines.[8]

  • Nitro and Fluoro Substituents: Recent studies have shown that 2-substituted benzothiazole derivatives with nitro (A) or fluorine (B) groups exhibit potent antiproliferative effects against hepatocellular carcinoma (HepG2) cells, with IC50 values of 38.54 µM and 29.63 µM, respectively, after 48 hours.[9] These compounds were found to suppress cell migration and induce apoptosis.[9]

Table 2: Comparative Anticancer Activity (IC50/GI50)

Derivative Class/Compound Cancer Cell Line IC50 / GI50 Value Reference
Pyridine-piperazine Derivative 18 HCT-116 (Colorectal) 7.9 µM [8][10]
Pyridine-piperazine Derivative 18 MCF-7 (Breast) 9.2 µM [8][10]
Pyridine-piperazine Derivative 18 HUH-7 (Hepatocellular) 3.1 µM [8][10]
Methoxybenzamide Derivative 41 Various 1.1 - 8.8 µM [8]
Nitro-substituted Derivative A HepG2 (Hepatocellular) 38.54 µM (48h) [9]
Fluoro-substituted Derivative B HepG2 (Hepatocellular) 29.63 µM (48h) [9]

| Doxorubicin (Standard) | HepG2 (Hepatocellular) | 0.45 µM |[11] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Derivatives

Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory agents a priority. Benzothiazole derivatives have shown promise in this area, often by inhibiting key inflammatory enzymes like cyclooxygenase (COX).[12][13]

Key Structural Modifications & Performance:

  • Phenolic Ether Linkage: Derivatives synthesized by condensing (4-chlorobenzylidene)benzo[d]thiazol-2-amine with substituted phenols have shown significant COX-1 and COX-2 inhibitory action.[13]

  • Compound G10 and G11: In one study, compounds G10 and G11 exhibited significant COX-1 and COX-2 inhibition with IC50 values of 5.0 µM and 10 µM, respectively.[13] In animal models, these compounds also showed the highest anti-inflammatory and analgesic responses.[13]

Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)

Compound COX-1 Inhibition (IC50) COX-2 Inhibition (IC50) Reference
G10 5.0 µM > 50 µM [13]
G11 10 µM > 50 µM [13]

| Indomethacin (Standard) | 0.1 µM | 1.0 µM |[13] |

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[13]

  • Animal Grouping: Use albino rats, dividing them into groups (e.g., control, standard, and test groups for each compound dose).

  • Compound Administration: Administer the synthesized benzothiazole derivatives orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Synthetic Strategies and Workflows

The versatility of the this compound scaffold stems from its straightforward synthesis and the ease with which it can be derivatized.

Synthesis of the Core Scaffold

A common and efficient method involves the reaction of 2-aminobenzenethiol with diethyl malonate under reflux conditions.[4]

Synthesis_Core start 2-Aminobenzenethiol process Reflux in Xylene start->process reagent1 Diethyl Malonate reagent1->process product This compound process->product

Caption: Synthesis workflow for the core benzothiazole acetate scaffold.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzenethiol (1 eq.) and diethyl malonate (1.2 eq.) in a suitable solvent such as xylene.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Derivatization: From Ester to Hydrazide and Beyond

The ethyl ester is an excellent handle for further modification. A key transformation is its conversion to 2-(Benzo[d]thiazol-2-yl)acetohydrazide, a crucial intermediate for creating a vast library of derivatives.[2][5]

Synthesis_Derivative start This compound process1 Reflux in Ethanol (8h) start->process1 reagent1 Hydrazine Hydrate (99%) reagent1->process1 intermediate 2-(Benzo[d]thiazol-2-yl)acetohydrazide process1->intermediate process2 Reflux with AcOH intermediate->process2 reagent2 Aromatic Aldehyde reagent2->process2 product Schiff Bases / Cyclized Products (e.g., 1,2,4-triazoles) process2->product

Caption: Workflow for derivatization via the acetohydrazide intermediate.

  • Dissolution: Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (99%, 2 eq.) dropwise to the solution with constant stirring.

  • Reaction: Reflux the reaction mixture for 8 hours.

  • Isolation: Cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid, wash it thoroughly with water, and dry it. Recrystallize the product from ethanol to obtain the pure acetohydrazide.

This acetohydrazide intermediate can then be reacted with various aromatic aldehydes in the presence of acetic acid to yield Schiff bases, or further cyclized to form other heterocyclic systems like 1,2,4-triazoles, significantly expanding the chemical diversity and potential biological activity.[2][4]

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. The ease of its synthesis and the multifaceted reactivity of both the benzothiazole ring and the C2-side chain allow for the creation of vast and diverse libraries of compounds. The structure-activity relationship studies clearly demonstrate that targeted modifications—such as converting the ester to a hydrazide, substituting the aromatic ring with halogens, or introducing additional heterocyclic moieties—can systematically enhance potency and selectivity against microbial, cancerous, and inflammatory targets. The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable chemical entity.

References

A Comparative Guide to the Efficacy of Anticancer Drugs Derived from Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the anticancer efficacy of novel compounds synthesized from the versatile starting material, Ethyl 2-(benzo[d]thiazol-2-yl)acetate. By exploring the structure-activity relationships, mechanisms of action, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field of oncology drug discovery.

The Strategic Advantage of the Benzothiazole Core

The benzothiazole nucleus, a bicyclic heterocyclic system, is a privileged structure in the design of anticancer agents.[1] Its derivatives have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines.[3][4] The core structure's ability to be readily modified allows for the fine-tuning of its pharmacological properties, making it an attractive scaffold for developing targeted cancer therapies. This compound, in particular, serves as a key intermediate for the synthesis of a diverse library of bioactive molecules.[5]

Comparative Efficacy of this compound Derivatives

The anticancer potential of derivatives synthesized from this compound is evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for this assessment, indicating the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value signifies a higher potency of the compound.

The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of representative derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Hydrazide and Hydrazone Derivatives
CompoundCancer Cell LineIC50 (µM)
2-(Benzo[d]thiazol-2-yl)acetohydrazide HeLa (Cervical), HepG2 (Liver)Notable cytotoxic effects[4]
Indole based hydrazine carboxamide scaffold 12 HT-29 (Colon)0.015[6]
Chlorobenzyl indole semicarbazide benzothiazole 55 HT-29 (Colon)0.024[6]
H460 (Lung)0.29[6]
A549 (Lung)0.84[6]
MDA-MB-231 (Breast)0.88[6]
Table 2: Cytotoxic Activity of Pyrazole, Thiophene, and Pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)
Pyrazole Derivative 9b (R = H, X = Cl) MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High Potency
Pyrazole Derivative 9c (R = Ph, X = H) MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High Potency
Ethyl 1,3-dimethylbenzo[7]imidazo[1,2-a]pyridine-4-carboxylate (17) MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Highest Inhibition

Elucidating the Mechanism of Action: A Multi-faceted Approach

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle, thereby inhibiting tumor proliferation.[4]

Induction of Apoptosis

Many benzothiazole compounds exert their anticancer effects by triggering the apoptotic cascade within cancer cells.[8] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases that dismantle the cell. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway, a critical regulator of cell survival.[8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis benzothiazole Benzothiazole Derivatives benzothiazole->death_receptor benzothiazole->dna_damage

Figure 1: Simplified signaling pathway of apoptosis induction by benzothiazole derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, certain benzothiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4] This is often achieved by targeting key regulatory proteins of the cell cycle, leading to an accumulation of cells in a specific phase, most commonly the G2/M or G1 phase.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to assess the anticancer efficacy of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9]

Figure 2: Experimental workflow for the MTT assay.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][12]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to eliminate RNA.[1]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting a sufficient number of events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[1]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies reveal that modifications to the core benzothiazole scaffold can significantly impact cytotoxic potency. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these and other potential anticancer drugs. Future research should focus on in vivo efficacy studies and the elucidation of more specific molecular targets to advance these promising compounds towards clinical application.

References

A Comparative Analysis of Cytotoxicity: Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives Versus Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, derivatives of the benzothiazole scaffold have emerged as a promising class of anticancer agents. This guide provides a detailed comparison of the cytotoxic profiles of various benzothiazole derivatives, with a particular focus on those conceptually derived from "Ethyl 2-(benzo[d]thiazol-2-yl)acetate," against the well-established chemotherapeutic drug, Doxorubicin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these synthetic compounds in oncology.

The Rationale for Exploring Benzothiazole Derivatives

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating broad-spectrum activity against a range of hematological and solid tumors.[1] Its clinical efficacy, however, is often overshadowed by severe side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[1][2] This underscores the urgent need for novel anticancer agents with improved therapeutic indices.

The benzothiazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The core structure of this compound offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced cytotoxic and selective properties against cancer cells.[1][6]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a cancer cell population's growth. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activity of various benzothiazole derivatives against several human cancer cell lines, with Doxorubicin included as a reference standard for comparison. It is important to note that while these derivatives may not all be directly synthesized from this compound, they represent the broader class of benzothiazole-containing compounds being investigated for anticancer activity.

Derivative ClassCompoundCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of DoxorubicinReference
Hydrazine-based BenzothiazoleCompound 11HeLa (Cervical Cancer)2.412.05[7][8]
Compound 11COS-7 (Kidney Cancer)4.313.04[7][8]
Oxadiazole-based BenzothiazoleCompound 19CCRF-CEM (Leukemia)12 ± 2Comparable[7][8]
Compound 20CCRF-CEM (Leukemia)8 ± 1Comparable[7][8]
Imidazole-based BenzothiazoleCompound 15-10-[7]
Pyridine-based BenzothiazoleCompound 18HCT-116 (Colorectal)7.9-[8]
Compound 18MCF-7 (Breast)9.2-[8]
Compound 18HUH-7 (Hepatocellular)3.1-[8]
Benzylidine-based BenzothiazoleCompound 6eHepG2 (Hepatocellular)10.888.70[9]
Compound 6fHepG2 (Hepatocellular)10.008.70[9]

Key Observations from the Data:

  • Several benzothiazole derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range.[7][8]

  • The cytotoxic efficacy of these derivatives is highly dependent on the specific chemical modifications to the benzothiazole scaffold and the cancer cell line being tested.[7][8][9]

  • In some instances, the potency of the synthesized benzothiazole derivatives is comparable to that of Doxorubicin, highlighting their potential as viable alternatives.[7][8][9] For example, a hydrazine-based benzothiazole (Compound 11) showed an IC50 of 2.41 µM against HeLa cells, which is very close to Doxorubicin's IC50 of 2.05 µM in the same study.[7][8] Similarly, benzylidine derivatives 6e and 6f displayed IC50 values against HepG2 cells that were comparable to Doxorubicin.[9]

  • The diverse substitutions on the benzothiazole ring, such as the incorporation of hydrazine, oxadiazole, imidazole, and pyridine moieties, significantly influence the anticancer activity.[7][8]

Unraveling the Mechanisms of Cytotoxicity

A comprehensive understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Doxorubicin and benzothiazole derivatives exert their cytotoxic effects through distinct, yet sometimes overlapping, pathways.

Doxorubicin: A Multi-Pronged Attack on Cancer Cells

Doxorubicin's anticancer activity is multifaceted and involves several key mechanisms:[1][2][10]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a blockade of DNA and RNA synthesis and triggering apoptosis.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and subsequent cell death.[1][10]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][2]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNAdamage DNA Damage & Strand Breaks DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Benzothiazole_Mechanism BTZ Benzothiazole Derivatives Apoptosis Induction of Apoptosis BTZ->Apoptosis CellCycle Cell Cycle Arrest BTZ->CellCycle Enzyme Enzyme Inhibition BTZ->Enzyme Microtubule Microtubule Disruption BTZ->Microtubule CellDeath Cancer Cell Death Apoptosis->CellDeath Proliferation Inhibition of Proliferation CellCycle->Proliferation Enzyme->Proliferation Microtubule->Proliferation Proliferation->CellDeath MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate for 24h CellSeeding->Incubate1 AddCompound 3. Add Benzothiazole Derivatives & Doxorubicin Incubate1->AddCompound Incubate2 4. Incubate for 24-72h AddCompound->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4h AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Incubate3->Solubilize ReadAbsorbance 8. Measure Absorbance Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 10. Determine IC50 Value CalculateViability->DetermineIC50

References

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide where we will explore and compare various synthetic methodologies for Ethyl 2-(benzo[d]thiazol-2-yl)acetate. This valuable heterocyclic compound serves as a crucial building block in medicinal chemistry, notably in the development of novel therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

In this guide, we will move beyond a mere recitation of protocols. We will delve into the mechanistic underpinnings of each route, providing a rationale for the choice of reagents and conditions. Our goal is to equip you with the necessary insights to select and optimize the most suitable synthetic strategy for your specific research needs.

The Importance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its benzothiazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. A reliable and efficient synthesis of this intermediate is the first critical step in the journey towards novel drug candidates.

Synthetic Strategies: A Comparative Overview

We will now examine and compare three distinct and representative synthetic routes to this compound. Each method will be presented with a detailed experimental protocol, a discussion of its mechanism, and an analysis of its advantages and disadvantages.

Route 1: The Classical Approach - Condensation of 2-Aminothiophenol with Diethyl Malonate

This is the most traditional and widely cited method for the synthesis of this compound. It relies on the condensation of 2-aminothiophenol with diethyl malonate.

The reaction proceeds through a tandem cyclization-condensation mechanism. The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization involving the thiol group to form the benzothiazole ring. Subsequent elimination of water and ethanol drives the reaction to completion.

A detailed experimental protocol for this route is as follows:

  • To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (20 mL) is added diethyl malonate (1.60 g, 10 mmol).

  • The reaction mixture is heated to reflux for 8-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

This method is straightforward and utilizes readily available starting materials. However, it often suffers from long reaction times and moderate yields. The high temperatures required can also lead to the formation of side products, necessitating careful purification.

Route 2: The Phillips-Ladenburg Condensation - A Two-Step Approach

This route involves the initial formation of a 2-substituted benzothiazole, which is then elaborated to the final product. Specifically, it utilizes the condensation of 2-aminothiophenol with an appropriate carboxylic acid derivative, followed by esterification.

The first step is a classic Phillips-Ladenburg benzothiazole synthesis, where 2-aminothiophenol reacts with malonic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), to form 2-(benzo[d]thiazol-2-yl)acetic acid. The subsequent step is a standard Fischer esterification to yield the desired ethyl ester.

Step 1: Synthesis of 2-(benzo[d]thiazol-2-yl)acetic acid

  • A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and malonic acid (1.04 g, 10 mmol) is added to polyphosphoric acid (10 g).

  • The mixture is heated to 130-140 °C for 2-3 hours.

  • The reaction mixture is then cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to give 2-(benzo[d]thiazol-2-yl)acetic acid.

Step 2: Esterification

  • To a solution of 2-(benzo[d]thiazol-2-yl)acetic acid (1.93 g, 10 mmol) in ethanol (20 mL) is added a catalytic amount of concentrated sulfuric acid (0.2 mL).

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

This two-step approach can offer higher overall yields compared to the direct condensation method. The use of PPA in the first step effectively drives the cyclization reaction. However, the workup procedure involving PPA can be cumbersome, and the use of strong acids requires careful handling.

Route 3: Modern Microwave-Assisted Organic Synthesis (MAOS)

To address the limitations of the classical methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.

The underlying mechanism is similar to the classical condensation route, but the use of microwave irradiation dramatically reduces the reaction time. The microwave energy efficiently heats the polar reactants and solvent, leading to a significant rate enhancement.

  • A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) is placed in a microwave-safe vessel.

  • A catalytic amount of a solid acid catalyst, such as montmorillonite K-10, can be added.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for 15-30 minutes.

  • After cooling, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated, and the product is purified by column chromatography.

The primary advantage of this method is the drastic reduction in reaction time, from hours to minutes. This can also lead to higher yields and cleaner reaction profiles, simplifying purification. The main drawback is the requirement for specialized microwave reactor equipment.

Comparative Analysis

To facilitate a direct comparison of the three synthetic routes, the following table summarizes their key performance indicators.

Parameter Route 1: Classical Condensation Route 2: Phillips-Ladenburg Route 3: Microwave-Assisted
Reaction Time 8-12 hours6-9 hours (total)15-30 minutes
Typical Yield 40-60%60-75%75-90%
Reaction Temperature Reflux (approx. 78 °C in ethanol)130-140 °C, then reflux120 °C (controlled)
Reagent & Catalyst Diethyl malonateMalonic acid, PPA, H₂SO₄Diethyl malonate, optional solid acid catalyst
Advantages Simple, readily available reagentsPotentially higher yieldsExtremely fast, high yields, cleaner reactions
Disadvantages Long reaction time, moderate yieldsTwo steps, harsh conditions (PPA)Requires specialized equipment

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Mix Reactants (e.g., 2-Aminothiophenol + Diethyl Malonate) reaction Reaction Under Specific Conditions (Conventional Heating / Microwave) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring quench Quench Reaction / Neutralize monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

A Senior Application Scientist's Guide to In-Vitro Efficacy Testing of Novel Ethyl 2-(benzo[d]thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3] Ethyl 2-(benzo[d]thiazol-2-yl)acetate, in particular, serves as a versatile starting material for the synthesis of a diverse library of derivatives, enabling researchers to explore structure-activity relationships (SAR) and identify promising therapeutic leads.[4][5][6]

This guide provides a comprehensive framework for the in-vitro evaluation of novel this compound derivatives. As a senior application scientist, my objective is not merely to present protocols, but to impart the strategic thinking behind constructing a logical, efficient, and self-validating testing cascade. We will move from broad phenotypic screening to more specific mechanistic assays, ensuring that each step provides clear, actionable data to guide drug development decisions.

The In-Vitro Testing Cascade: A Strategic Workflow

A successful in-vitro screening campaign does not test compounds randomly; it follows a logical progression from high-throughput primary screens to more complex, lower-throughput secondary and mechanistic assays. This cascade is designed to efficiently identify potent and selective compounds while simultaneously beginning to elucidate their mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA cluster_2 Phase 3: Lead Optimization start Compound Library of This compound Derivatives cytotoxicity Antiproliferative & Cytotoxicity Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Screening (MIC Assay) start->antimicrobial apoptosis Mechanism of Cell Death (Annexin V/PI Apoptosis Assay) cytotoxicity->apoptosis If IC50 < 10 µM anti_inflammatory Target-Based Screening (e.g., COX Inhibition Assay) cytotoxicity->anti_inflammatory If non-cytotoxic but activity suspected lead_opt In-Vivo Studies & SAR Analysis antimicrobial->lead_opt If MIC < 16 µg/mL apoptosis->lead_opt anti_inflammatory->lead_opt

Caption: A logical workflow for in-vitro screening of novel benzothiazole derivatives.

Part 1: Antiproliferative and Cytotoxicity Screening

The Scientific Rationale: The first critical step for any compound library with potential anticancer activity is to assess its general cytotoxicity and specific antiproliferative effects against relevant cancer cell lines.[1][7] The MTT assay is a robust, colorimetric, and high-throughput method ideal for this purpose. It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[8] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.

Detailed Protocol: MTT Cell Viability Assay
  • Source: Adapted from standard protocols provided by ATCC and Abcam.[10]

  • Cell Plating:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) to ~80% confluency.[11]

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Causality Check: Cell density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and non-linear assay response. An initial cell titration experiment is essential for each cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of your benzothiazole derivatives in culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions to achieve a 1X final concentration. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe antiproliferative effects.

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan, which appears as purple needle-like crystals under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data
Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2
BTZ-001R = -H25.431.245.1
BTZ-002R = 4-Cl5.28.97.3
BTZ-003R = 4-OCH31.82.52.1
Doxorubicin(Positive Control)0.91.21.1

Part 2: Antimicrobial Susceptibility Testing

The Scientific Rationale: Benzothiazole derivatives have shown significant promise as antimicrobial agents.[2][12] The primary screening assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this, providing a quantitative result (the lowest concentration of a compound that inhibits visible microbial growth) that is more informative than qualitative diffusion assays.[13][14]

Detailed Protocol: Broth Microdilution for MIC Determination
  • Source: Adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.[15][16]

  • Preparation of Inoculum:

    • Select test organisms, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[17]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well U-bottom plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of a 2X starting concentration of your test compound to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution well. This creates a plate with decreasing concentrations of the compound.[18]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Self-Validation: Include essential controls:

      • Growth Control: Wells with broth and inoculum only (should show turbidity).

      • Sterility Control: Wells with broth only (should remain clear).

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.[15]

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[15][19] This can be aided by using a plate reader to measure OD600 or by adding a viability indicator like Resazurin.

Data Presentation: Summarizing MIC Data
Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BTZ-001R = -H>128>128
BTZ-004R = 4-NO2832
BTZ-005R = 2,4-diCl416
Ciprofloxacin(Positive Control)0.50.25

Part 3: Mechanistic Insight - Apoptosis Induction

The Scientific Rationale: If a compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM), the next logical question is how it kills the cancer cells. A key mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[7][20] Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[21] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), flips from the inner to the outer leaflet.[22] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

The Apoptotic Pathway and Assay Principle

G cluster_0 Early Apoptosis cluster_1 Late Apoptosis compound BTZ Derivative caspase Caspase Activation compound->caspase Induces membrane Cell Membrane ps_flip Phosphatidylserine (PS) Translocation annexin_v Annexin V-FITC (Binds to PS) ps_flip->annexin_v Detects caspase->ps_flip dna_frag DNA Fragmentation caspase->dna_frag membrane_loss Loss of Membrane Integrity dna_frag->membrane_loss pi Propidium Iodide (PI) (Enters Cell) membrane_loss->pi Detects

Caption: Simplified pathway of apoptosis detected by Annexin V and PI.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
  • Source: Based on standard protocols from major life science suppliers.[23]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the benzothiazole derivative at its 1X and 2X IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting:

    • Harvest both floating and adherent cells. Collect the supernatant (containing floating cells), wash the adherent layer with PBS, and then detach with Trypsin-EDTA.

    • Combine the supernatant and the detached cells. This is critical to avoid losing the apoptotic cell population.

    • Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use FITC signal (e.g., FL1 channel) to detect Annexin V and PI signal (e.g., FL2 or FL3 channel) to detect PI.

  • Data Interpretation:

    • The results are typically displayed as a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (rare).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.

References

A Researcher's Guide to Greener Benzothiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the efficient and sustainable synthesis of benzothiazole derivatives is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of greener synthetic methodologies for benzothiazoles, moving beyond traditional approaches to embrace more environmentally benign techniques. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers in selecting the optimal synthetic strategy.

The Imperative for Greener Synthesis

Traditional methods for benzothiazole synthesis, such as the Jacobson and Hugershoff syntheses, often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns and waste generation.[1][3] The principles of green chemistry encourage the development of alternative synthetic routes that are safer, more energy-efficient, and utilize renewable resources.[4] This guide will focus on several key greener alternatives that have demonstrated considerable promise: microwave-assisted synthesis, ultrasound-assisted synthesis, reactions in aqueous media, and catalyst-free approaches.

Comparative Performance of Synthesis Methods

The selection of a synthetic method is a critical decision, balancing factors such as reaction time, yield, substrate scope, and environmental impact. The following table summarizes quantitative data for various greener methods compared to a classical approach, providing a clear head-to-head comparison.

MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Classical Method
Condensation (Conventional Heating)2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanolRoom Temp45-60 min85-94%[1][5]
Greener Methods
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydePhase Transfer CatalystWater505-10 min92-94%[6]
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydePIFA---Good to Excellent[7]
Ultrasound-Assisted2-Aminothiophenol, Aromatic AldehydeSulfated TungstateSolvent-freeRoom Temp-Excellent[8]
Ultrasound-Assisted2-Aminothiophenol, Various BenzaldehydesNoneSolvent-freeRoom Temp20 min65-83%[9]
Aqueous Media2-Aminothiophenol, BenzaldehydeNH₄ClMethanol-WaterRoom Temp1 hHigh[5][10]
Catalyst-Free2-Aminothiophenol, 5-Arylidenepyrimidine-2,4,6-(1H,3H, 5H)-trioneNoneEthanolReflux-Good to Excellent[11]

Expert Insight: The data clearly illustrates the significant advantages of greener methods. Microwave and ultrasound irradiation dramatically reduce reaction times from hours to minutes and often lead to higher yields.[6][9] The ability to perform these reactions under solvent-free conditions or in water further enhances their green credentials by minimizing the use of hazardous organic solvents.[8][12]

Mechanistic Considerations and Experimental Causality

Understanding the "why" behind the efficacy of these greener methods is crucial for their effective implementation and optimization.

The Power of Alternative Energy Sources: Microwaves and Ultrasound

Microwave-assisted synthesis utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat efficiently and uniformly throughout the reaction mixture. This rapid and localized heating accelerates reaction rates, often leading to cleaner reactions with fewer side products compared to conventional heating.[13]

Ultrasound-assisted synthesis , or sonochemistry, employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, providing the energy required to overcome activation barriers and drive chemical reactions.[9][14] This method is particularly effective for heterogeneous reactions and can often be performed at room temperature.

The choice between microwave and ultrasound depends on the specific reaction. Microwave heating is generally more efficient for polar reactants, while ultrasound can be beneficial for mass-transfer-limited reactions.

Water: The Benign Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses performed in aqueous media often benefit from the hydrophobic effect, which can enhance reaction rates by bringing nonpolar reactants together.[12] Furthermore, the use of water simplifies product isolation, as many organic products are insoluble and can be easily separated.

The Elegance of Catalyst-Free Reactions

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry.[11][15] By eliminating the need for, often expensive and toxic, metal catalysts, these reactions reduce waste, simplify purification, and lower costs. These reactions are typically driven by the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of alternative energy sources.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these greener methodologies, we provide detailed, step-by-step protocols for key experiments.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol is adapted from a procedure utilizing a phase transfer catalyst in water.[6]

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Water

  • Microwave Reactor

Procedure:

  • In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the phase transfer catalyst (10 mol%).

  • Add water (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 50°C for 5-10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis of 2-Substituted Benzothiazoles

This protocol is based on a solvent-free, catalyst-free method.[9]

Materials:

  • 2-Aminothiophenol

  • Various Benzaldehydes

  • Ultrasonic Probe or Bath

Procedure:

  • In a suitable reaction vessel, mix 2-aminothiophenol (1 mmol) and the chosen benzaldehyde (1 mmol).

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature for 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated directly by filtration if it is a solid.

  • If necessary, dissolve the mixture in a minimal amount of a suitable solvent and purify by recrystallization.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates a general workflow for the synthesis and purification of benzothiazoles.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Combine Reactants (2-Aminothiophenol, Aldehyde) Solvent Add Solvent (if any) (e.g., Water, Ethanol) Reactants->Solvent Energy Apply Energy Source (Microwave, Ultrasound, Heat) Solvent->Energy Monitor Monitor Reaction (TLC) Energy->Monitor Workup Reaction Work-up (e.g., Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize Product Pure Benzothiazole Characterize->Product

Caption: General experimental workflow for benzothiazole synthesis.

The following diagram illustrates the fundamental reaction pathway for the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazole scaffold.

G r1 2-Aminothiophenol plus + intermediate Schiff Base Intermediate r1->intermediate Condensation r2 Aldehyde (R-CHO) r2->intermediate Condensation product 2-Substituted Benzothiazole intermediate->product Intramolecular Cyclization & Oxidation h2o - H₂O

Caption: Reaction pathway for benzothiazole synthesis.

Conclusion and Future Perspectives

The adoption of greener synthesis methods for benzothiazoles offers a multitude of benefits, including reduced environmental impact, increased safety, and often improved efficiency.[4] Microwave-assisted and ultrasound-assisted syntheses have proven to be powerful tools for accelerating these reactions, while the use of water as a solvent and the development of catalyst-free systems represent significant strides towards truly sustainable chemical manufacturing.

As the field continues to evolve, we can anticipate the development of even more innovative and sustainable methods. The use of flow chemistry, biocatalysis, and the exploration of novel, renewable starting materials will undoubtedly play a crucial role in the future of benzothiazole synthesis. For researchers and drug development professionals, embracing these greener alternatives is not just an ethical imperative but also a strategic advantage in the quest for novel and effective therapeutics.

References

Validating the Mechanism of Action for Ethyl 2-(benzo[d]thiazol-2-yl)acetate Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The benzothiazole nucleus, a "privileged structure" in medicinal chemistry, is a frequent starting point for the synthesis of compounds with significant biological activity.[1] Ethyl 2-(benzo[d]thiazol-2-yl)acetate serves as a versatile precursor for a diverse array of derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of experimental strategies to elucidate and validate the mechanism of action (MoA) of novel compounds derived from this scaffold, ensuring scientific rigor and building a robust data package for further development.

The central challenge lies in moving beyond phenotypic observations—such as cytotoxicity in cancer cells—to a precise understanding of the molecular interactions driving the biological effect. This guide will use the putative MoA of a hypothetical derivative, "BTN-X," as a kinase inhibitor to illustrate a comprehensive validation workflow. This workflow is designed to be a self-validating system, where each experimental stage provides evidence that informs and corroborates the next.

The Benzothiazole Scaffold: A Foundation for Diverse Bioactivity

The benzothiazole ring system is a common feature in a variety of pharmaceutical agents.[2] Derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting interference with key signaling pathways that control cell proliferation and survival.[1][3] For instance, certain 2-arylbenzothiazoles have demonstrated potent growth inhibition against human-derived breast carcinoma cell lines[4], while other derivatives have shown promise as inhibitors of kinases like c-MET and VEGFR-2.[5][6]

Given this precedent, a common hypothesis for a new benzothiazole derivative with anticancer properties is the inhibition of a critical protein kinase. Kinases are pivotal nodes in signaling pathways that are frequently dysregulated in cancer, making them attractive therapeutic targets.[4]

A Multi-Pillar Approach to Mechanism of Action Validation

To rigorously validate the MoA of a novel compound, a multi-faceted approach is essential. This involves a logical progression from broad phenotypic effects to specific molecular interactions. The following sections outline a comprehensive workflow.

Pillar 1: Cellular Phenotyping and Pathway Analysis

The initial step is to characterize the phenotypic effects of the compound on cancer cells. This provides the foundational data to guide subsequent, more targeted experiments.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Objective: To determine the cytotoxic or cytostatic effect of the compound on a panel of cancer cell lines.

    • Procedure:

      • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the benzothiazole derivative (e.g., 0.01 µM to 100 µM) for 48-72 hours.

      • Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

      • Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.[1]

    • Procedure:

      • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

      • Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

      • Analyze the stained cells using flow cytometry.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Data Presentation: Summary of Initial Phenotypic Effects

Cell LineCompound IC50 (µM)Apoptosis Induction (at IC50)
A549 (Lung)1.5+++
MCF-7 (Breast)2.8++
HCT116 (Colon)0.9++++

Caption: Hypothetical data showing the cytotoxic and pro-apoptotic effects of a novel benzothiazole derivative across different cancer cell lines.

Pillar 2: Target Identification and Engagement

Once a clear cellular phenotype is established, the next crucial step is to identify the direct molecular target of the compound. A variety of techniques can be employed, each with its own strengths and limitations.

Experimental Workflow: Target Identification

G cluster_0 Target Identification Strategies cluster_1 Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Target_Engagement_Assay Target Engagement Assays (e.g., CETSA, SPR) Affinity_Chromatography->Target_Engagement_Assay Identifies potential binding partners Kinase_Screening Broad-Spectrum Kinase Panel Screening Kinase_Screening->Target_Engagement_Assay Identifies inhibited kinases Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP) Thermal_Proteome_Profiling->Target_Engagement_Assay Identifies stabilized proteins

Caption: Workflow for identifying and validating the molecular target of a novel compound.

Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Unbiased identification of direct binding partners.Can be technically challenging; may identify non-specific binders.
Kinase Panel Screening The compound is tested against a large panel of purified kinases to identify those whose activity is inhibited.Provides a direct measure of inhibitory activity against a specific target class.Limited to the kinases included in the panel; does not confirm cellular engagement.
Thermal Proteome Profiling (TPP) Based on the principle that a compound binding to its target protein increases the protein's thermal stability.In-cell, label-free method that identifies target engagement in a physiological context.Requires specialized equipment and bioinformatics analysis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound directly binds to and stabilizes the putative target protein in intact cells.

  • Procedure:

    • Treat intact cells with the benzothiazole derivative or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Pillar 3: Downstream Signaling and Functional Validation

Identifying a direct target is a significant milestone, but it is equally important to demonstrate that the compound's phenotypic effects are a direct consequence of modulating this target.

Experimental Workflow: Validating the Signaling Pathway

G Compound Benzothiazole Derivative Target_Kinase Putative Target Kinase Compound->Target_Kinase Inhibits Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Effect Cellular Effect (e.g., Apoptosis) Downstream_Substrate->Cellular_Effect Regulates

Caption: Proposed signaling pathway for a benzothiazole derivative acting as a kinase inhibitor.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound inhibits the phosphorylation of known downstream substrates of the target kinase.

  • Procedure:

    • Treat cells with the compound at various concentrations and for different time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A dose- and time-dependent decrease in this ratio indicates inhibition of the signaling pathway.

Functional Validation: Genetic Approaches

To further solidify the link between the target and the phenotype, genetic methods can be employed.[7]

MethodPrincipleExpected Outcome if Target is Valid
siRNA/shRNA Knockdown Small interfering RNAs or short hairpin RNAs are used to reduce the expression of the target protein.Knockdown of the target protein should mimic the phenotypic effects of the compound.
CRISPR/Cas9 Knockout The gene encoding the target protein is permanently knocked out.Knockout cells should exhibit resistance to the compound.
Overexpression of a Drug-Resistant Mutant A version of the target protein with a mutation that prevents compound binding is overexpressed.Cells overexpressing the mutant should be resistant to the compound.

Conclusion: Building a Coherent Narrative for Mechanism of Action

Validating the mechanism of action of a novel compound, such as a derivative of this compound, is a systematic process of evidence gathering. By progressing from broad phenotypic observations to specific molecular interactions and functional consequences, researchers can build a compelling and scientifically rigorous case for their compound's MoA. This multi-pillar approach, which combines biochemical, cellular, and genetic techniques, is essential for de-risking a drug discovery program and provides the solid foundation needed for further preclinical and clinical development. The self-validating nature of this workflow ensures that each piece of experimental data contributes to a cohesive and trustworthy understanding of how a promising new molecule exerts its biological effects.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS No. 29182-42-1) is a versatile intermediate compound frequently utilized in organic synthesis, particularly in the development of pharmaceuticals and pesticides.[1][2] As with any research chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste streams are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this chemical. Our approach is grounded in the principle of maximum safety, especially in light of conflicting hazard classifications in available safety literature.

Hazard Assessment: A Case for Cautious Interpretation

A critical first step in waste management is a thorough understanding of the chemical's hazards. For this compound, different suppliers provide conflicting classification data under the same GHS/CLP regulations.

Source GHS/CLP Classification (Regulation (EC) No 1272/2008)
Apollo Scientific Warning: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
TCI Chemicals Not a hazardous substance or mixture. No hazard pictogram, signal word, or hazard statements required.[4]
ChemBK Corresponds with Apollo Scientific, listing risk phrases: "Irritating to eyes, respiratory system and skin."[1]

Causality and Protocol Decision: When faced with conflicting safety data, best practice dictates adopting the more stringent classification. This "safety-first" principle ensures the highest level of protection for personnel. Therefore, all waste streams containing this compound must be handled as if they are hazardous, specifically as an irritant to the skin, eyes, and respiratory system. [1][3] This substance is a colorless to light yellow liquid, soluble in common organic solvents like ethanol and ether.[1] While not considered combustible, its containers may burn in a fire, potentially releasing poisonous and corrosive fumes.[3]

Personal Protective Equipment (PPE) for Waste Handling

Based on the irritant classification, the following PPE is mandatory when handling waste streams of this compound:

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1][3] If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[3]

  • Respiratory Protection: All handling of open waste containers should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.[1][3]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste disposal, preventing dangerous reactions and ensuring compliant disposal pathways.[5]

Step-by-Step Protocol:

  • Identify the Waste Stream: Determine the nature of the waste:

    • Unused/Expired Pure Chemical: The original product in its container.

    • Grossly Contaminated Materials: Items heavily soaked with the chemical, such as spill cleanup materials (vermiculite, sand), or reaction residues.[3]

    • Sharps & Labware: Contaminated pipettes, glassware, or needles.

    • Dilute Solutions: Aqueous or organic solvent solutions containing the compound.

  • Select a Chemically Compatible Container:

    • Use a dedicated hazardous waste container made of polyethylene or polypropylene.[3] Do not use metal containers for any chemical waste, especially acids or bases.[6]

    • Ensure the container is free from damage, has a secure, leak-proof closure, and is appropriately sized for the volume of waste.[5]

  • Label the Waste Container Immediately:

    • Federal and local regulations, such as those under the Resource Conservation and Recovery Act (RCRA), mandate clear labeling.[5][7]

    • The label must include:

      • The words "Hazardous Waste" .[7]

      • The full chemical name: "this compound" and any other components in the waste stream (e.g., "in Ethanol").

      • An indication of the hazards. Use hazard pictograms or written warnings (e.g., "Irritant").[7]

      • The accumulation start date (the date the first drop of waste enters the container).

  • Segregate for Chemical Compatibility:

    • This compound should be designated as non-halogenated organic waste .

    • DO NOT mix with incompatible chemical classes. Keep this waste stream separate from:

      • Strong Oxidizing Agents

      • Strong Acids

      • Strong Bases[8]

    • Different classes of hazardous waste should be separated by physical barriers or stored in different secondary containment units.[5]

WasteSegregationWorkflow start Start: Generate Waste Containing Ethyl 2-(benzo[d]thiazol-2-yl)acetate waste_type What is the primary waste matrix? start->waste_type container_organic Select a designated 'Non-Halogenated Organic Waste' container (Polypropylene or similar). waste_type->container_organic Organic Solvent or Pure Liquid container_solid Select a designated 'Solid Chemical Waste' container/bag. waste_type->container_solid Contaminated PPE, Spill Media, etc. container_aqueous Select a designated 'Aqueous Hazardous Waste' container. waste_type->container_aqueous Aqueous Solution labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information (Irritant) 4. Accumulation Start Date container_organic->labeling container_solid->labeling container_aqueous->labeling storage Place sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage ehs_contact When container is full or storage time limit is reached, contact Institutional EHS for pickup. storage->ehs_contact

Caption: Waste Segregation Decision Workflow for this compound.

On-Site Accumulation and Storage

Generated waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][9]

  • Location: The SAA should be in a well-ventilated area, away from drains or sources of ignition.[5]

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant tub or tray to contain any potential leaks.[5]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

  • Storage Time: Laboratories may accumulate waste in an SAA until the container is full or for a maximum period defined by regulations (e.g., up to 12 months for academic labs under EPA Subpart K, or 90 days for Large Quantity Generators).[6][9] It is crucial to be aware of your institution's specific generator status and associated time limits.[7]

Spill Management and Decontamination

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

Emergency Spill Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.[3]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleanup, don the full PPE described in Section 2.[3]

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly. After cleanup, decontaminate and launder all protective clothing before reuse.[3]

  • Prevent Runoff: Do not allow the chemical or cleanup materials to enter drains or waterways.[3]

Final Disposal Pathway

The ultimate disposal of this compound waste is a regulated process that must not be undertaken by laboratory personnel directly.

  • Prohibited Disposal Methods: Under no circumstances should this chemical or its waste streams be disposed of down the sewer drain or in the regular trash.[5] This is a direct violation of environmental regulations such as the RCRA.

  • Mandatory Professional Disposal: The sealed, properly labeled hazardous waste container must be transferred to your institution's Environmental Health & Safety (EHS) department or a contracted, licensed hazardous waste disposal vendor.[6][7] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.

The proper disposal of this compound requires a systematic approach rooted in a conservative assessment of its hazards. By diligently following the principles of Characterize, Segregate, Contain, and Label , researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS No. 29182-42-1) is foundational to discovery.[1] However, the integrity of our science is inseparable from the safety of our practices. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every procedure, from small-scale weighing to large-volume reactions and disposal, is underpinned by a robust and validated safety protocol.

Foundational Risk Assessment: Understanding the Compound

This compound is a colorless to light yellow liquid commonly used as an intermediate in organic synthesis.[2] A thorough review of available safety data is the critical first step in establishing a safe handling plan. According to supplier Safety Data Sheets (SDS), this compound presents several key hazards under the Globally Harmonized System (GHS):

  • H315 - Skin Corrosion/Irritation Category 2: Causes skin irritation.[3]

  • H319 - Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[3]

  • H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3: May cause respiratory irritation.[3]

These classifications dictate a clear and non-negotiable need for comprehensive barrier protection for the skin, eyes, and respiratory system. It is crucial to note that safety information can vary between suppliers; for instance, at least one supplier classifies the compound as non-hazardous under Regulation (EC) No 1272/2008.[4] Therefore, the most authoritative document is always the SDS provided by the manufacturer from whom you procured the specific batch. In the absence of clarity or in the face of conflicting data, the principle of precaution dictates that we adhere to the more stringent hazard classification.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: The primary method for minimizing exposure is to handle this compound within a certified chemical fume hood or via a local exhaust ventilation system.[2][5] This is non-negotiable, as it directly addresses the respiratory irritation hazard by capturing vapors at the source.

  • Administrative Controls: Standard operating procedures (SOPs) must be established for all tasks involving this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring clear labeling on all containers.[3]

Core PPE Protocols: A Multi-Layered Defense

Once engineering and administrative controls are in place, we select PPE to mitigate the risk of direct contact.

Eye and Face Protection: Shielding Against Irritation

Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[3]

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent) safety glasses with side shields are the absolute minimum for handling even small quantities in a controlled setting.

  • Best Practice (Recommended): Chemical splash goggles that form a complete seal around the eyes should be worn.[3] This is because splashes can easily circumvent the protection offered by standard safety glasses.

  • High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.

Skin and Body Protection: Preventing Dermal Contact

The compound's H315 classification (Causes skin irritation) necessitates a comprehensive barrier.[3]

  • Hand Protection: Chemically resistant gloves are essential.[5] Nitrile gloves are a common starting point, but it is critical to consult a glove manufacturer's compatibility chart for specific breakthrough times and degradation data for compounds in this class. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[5]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are required at all times in the laboratory environment.

Respiratory Protection: When Engineering Controls Need Support

While a fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • Standard Operations: During routine handling of small quantities inside a certified fume hood, additional respiratory protection is typically not necessary.

  • Required Use Scenarios: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary under the following conditions:

    • If engineering controls fail or are not available.

    • During the cleanup of a large spill.[3]

    • When weighing or handling the material outside of a fume hood, which is strongly discouraged.

    • If you experience any irritation of the respiratory tract, even when using a fume hood.

Operational Planning: Integrating PPE into Workflows

A proactive safety plan includes defining PPE requirements for specific tasks.

Table 1: Task-Based PPE Requirements
TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in Fume Hood LowSafety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot Required
Preparing Solutions in Fume Hood ModerateSafety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot Required
Running Reactions (Large Scale >100mL) HighGoggles & Face ShieldChemical-Resistant GlovesLab Coat & Chem-Resistant ApronRecommended to have available
Spill Cleanup HighGoggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesLab Coat & Chem-Resistant ApronRequired (OV Respirator)
Waste Disposal ModerateSafety GogglesChemical-Resistant GlovesLab CoatNot Required

Procedural Guidance: From Preparation to Disposal

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Task Assessment B Is the task performed in a certified fume hood? A->B C STOP! Do not proceed. Consult EHS. B->C No D Assess Quantity & Splash Potential B->D Yes E Low Risk (<10mL, no splash) D->E Low F High Risk (>10mL or splash potential) D->F High G Is this a spill or emergency situation? E->G F->G H Core PPE: - Goggles - Nitrile Gloves - Lab Coat G->H No (Low Risk Task) I Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat & Apron G->I No (High Risk Task) J Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Lab Coat & Apron - OV Respirator G->J Yes K Proceed with Task H->K I->K J->K After cleanup

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Spill Response Protocol

In the event of a spill, your safety and the safety of those around you is the top priority.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Emergency PPE: Before attempting any cleanup, don the high-level PPE outlined in Table 1, including an organic vapor respirator.[3]

  • Containment: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.[3] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[3]

  • Decontamination: Wipe the spill area clean. Decontaminate all non-disposable equipment used in the cleanup.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's environmental health and safety (EHS) guidelines.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the handling process.

  • Contaminated Gloves: Disposable gloves should be removed using the proper technique and discarded immediately into a designated hazardous waste container. Do not reuse them.

  • Contaminated Clothing: If your lab coat or other clothing becomes contaminated, remove it immediately and launder it separately and thoroughly before reuse.[3] If heavily contaminated, it may need to be disposed of as hazardous waste.

  • Chemical Waste: All waste containing this compound must be collected in a labeled, sealed hazardous waste container and disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[2]

By integrating this comprehensive, risk-based approach to PPE selection and use, you build a culture of safety that protects not only yourself but the integrity of your research. Always remember to consult your institution's specific safety protocols and the manufacturer's SDS before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(benzo[d]thiazol-2-yl)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。